molecular formula C6H9NO3 B1609046 Methyl 2-oxopyrrolidine-3-carboxylate CAS No. 22049-95-2

Methyl 2-oxopyrrolidine-3-carboxylate

Cat. No.: B1609046
CAS No.: 22049-95-2
M. Wt: 143.14 g/mol
InChI Key: BFDDWABERUPPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxopyrrolidine-3-carboxylate, with the CAS Number 22049-95-2 , is a chemical compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . This solid ester is part of the oxopyrrolidine family, a class of structures recognized for their utility in synthetic organic chemistry . Researchers value this compound primarily as a versatile building block or synthetic intermediate for the preparation of more complex molecules . For instance, related methyl oxopyrrolidine carboxylates serve as key precursors in diastereoselective synthesis routes to create 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates, which are of significant interest in medicinal and heterocyclic chemistry research . When handling this material, researchers should note the associated hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-7-5(4)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDDWABERUPPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406179
Record name Methyl 2-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22049-95-2
Record name Methyl 2-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 2-Oxopyrrolidine-3-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

Methyl 2-oxopyrrolidine-3-carboxylate is a heterocyclic organic compound featuring a five-membered lactam (pyrrolidone) ring with a methyl ester functional group at the 3-position. The presence of a chiral center at the C3 position makes it a valuable and versatile chiral building block in synthetic organic chemistry. Its structural motif is a key component in a variety of biologically active molecules and serves as a crucial intermediate in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Chemical Identity

The core structure consists of a γ-lactam ring, which is a stable cyclic amide. The methyl carboxylate group at the C3 position is a key site for further chemical modification.

Caption: Chemical structure of this compound.

The carbon atom at the 3-position (C3) of the pyrrolidone ring is a stereocenter. Therefore, the molecule exists as a pair of enantiomers: (R)-methyl 2-oxopyrrolidine-3-carboxylate and (S)-methyl 2-oxopyrrolidine-3-carboxylate.[1] The stereochemistry is critical in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure forms is a key objective for its application as a chiral intermediate.

The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundPubChem
Synonyms Methyl 2-oxo-3-pyrrolidinecarboxylate
CAS Number 22049-95-2[2]
Molecular Formula C₆H₉NO₃[3][4]
Molecular Weight 143.14 g/mol [5]
Monoisotopic Mass 143.05824 Da[4]
InChI Key BFDDWABERUPPIN-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Properties

This compound's properties make it suitable for a range of laboratory applications. While data for the base compound is sparse, properties can be inferred from its hydrochloride salt and related structures.

PropertyValueNotesSource
Physical Form Solid (for hydrochloride salt)The free base may be a low-melting solid or oil.
Melting Point 120 - 122 °C (for hydrochloride salt)The melting point of the free base will be different.
Predicted XlogP -0.3Indicates good polarity and potential aqueous solubility.[4]
Storage Store in a cool, dry place under inert gas.Recommended to prevent degradation.

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected data are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidone ring, the N-H proton, and the methyl ester group. The protons on C4 and C5 will appear as multiplets, the proton on the chiral C3 will be a multiplet, and the methyl ester protons will be a sharp singlet around 3.7 ppm.[6][7] The N-H proton will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals. Key resonances include the two carbonyl carbons (one for the lactam amide and one for the ester) appearing downfield (>170 ppm), the chiral C3 carbon, the two methylene carbons of the ring, and the methoxy carbon of the ester group.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include a broad peak around 3200 cm⁻¹ (N-H stretch), a strong peak around 1735 cm⁻¹ (C=O stretch of the ester), and another strong peak around 1680 cm⁻¹ (C=O stretch of the γ-lactam).[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The predicted m/z for the protonated molecule [M+H]⁺ is 144.06552.[4]

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR -O-CH₃ (ester)~3.7 ppm (singlet)
NH (lactam)Broad singlet
CH (C3 position)Multiplet
CH₂ (ring)Multiplets
¹³C NMR C =O (ester)~170-175 ppm
C =O (lactam)~175-180 ppm
-O-C H₃ (ester)~52 ppm
IR N-H stretch~3200 cm⁻¹
C=O stretch (ester)~1735 cm⁻¹
C=O stretch (lactam)~1680 cm⁻¹
MS (ESI+) [M+H]⁺m/z 144.06552

Synthesis and Purification

The most direct and common synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor. This approach is efficient and utilizes readily available starting materials.

product This compound precursor 2-Oxopyrrolidine-3-carboxylic acid product->precursor Fischer Esterification reagents Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) precursor->reagents

Caption: Retrosynthetic pathway for the target molecule.

This protocol describes a standard laboratory procedure for synthesizing the title compound.

Expertise & Experience: The choice of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7] Methanol serves as both the solvent and the reactant, ensuring a high concentration to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. The reaction is conducted under reflux to provide the necessary activation energy and increase the reaction rate.

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-oxopyrrolidine-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-20 volumes) to the flask to fully dissolve the starting material.

  • Catalyst: Cool the solution in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

Trustworthiness: A robust protocol is self-validating. The crude product from the synthesis must be purified and its identity unequivocally confirmed.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The purity and identity of the final product should be confirmed by the spectroscopic methods detailed in Section 3.2 (¹H NMR, ¹³C NMR, IR, and MS).

Chemical Reactivity and Key Transformations

This compound is a versatile intermediate due to its multiple reactive sites: the lactam N-H, the ester group, and the lactam carbonyl.

center_mol This compound n_alkylation N-Alkylated Product center_mol->n_alkylation Base, R-X hydrolysis Carboxylic Acid center_mol->hydrolysis LiOH or NaOH reduction Substituted Pyrrolidine center_mol->reduction LiAlH₄ or BH₃

Caption: Key chemical transformations of the title compound.

  • N-Alkylation/Acylation: The lactam nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated with various electrophiles. This allows for the introduction of diverse substituents at the N1 position.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to revert to the parent carboxylic acid, which can then be used in amide coupling reactions.[8]

  • Lactam Reduction: The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding substituted pyrrolidine derivative.

Applications in Research and Drug Development

The pyrrolidine and pyrrolidone scaffolds are prevalent in a vast number of pharmaceuticals and natural products.[7][9] this compound, especially in its enantiopure forms, serves as a valuable starting material for the asymmetric synthesis of complex molecules. Its functional handles allow for controlled, stepwise elaboration into more complex structures. The synthesis of various pyrrolidine-3-carboxylic acid derivatives has been explored via methods like asymmetric Michael addition reactions.[10]

Research has demonstrated that derivatives of the 5-oxopyrrolidine-3-carboxylic acid core possess significant biological activity. For instance, a library of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, synthesized from a related precursor, exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] Some of these compounds showed efficacy comparable or superior to control antibiotics like cefuroxime and demonstrated the ability to disrupt bacterial biofilms.[7] This highlights the potential of this scaffold in the development of new anti-infective agents to combat antibiotic resistance.

Safety, Handling, and Storage

While the specific toxicology of the title compound is not extensively documented, data from its hydrochloride salt and related structures suggest that appropriate caution should be exercised.

Hazard CategoryGHS Information (for Hydrochloride Salt)Source
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Acute Toxicity, Inhalation H332: Harmful if inhaled
Signal Word Warning

Standard laboratory safety practices should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][13]

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[12][13]

Proper storage is essential to maintain the integrity of the compound.

  • Container: Store in a tightly closed container.[14]

  • Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture or oxidation.

  • Environment: Keep in a cool, dry, and well-ventilated place away from sources of ignition.[11][14]

References

"Methyl 2-oxopyrrolidine-3-carboxylate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 2-oxopyrrolidine-3-carboxylate

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₆H₉NO₃), a key heterocyclic building block in medicinal chemistry and organic synthesis. The pyrrolidinone scaffold is a privileged structure found in numerous biologically active compounds, making unambiguous structural elucidation paramount for researchers in drug development.[1][2] This document synthesizes data from established databases and analogous structures to present a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

This compound possesses a five-membered lactam ring functionalized with a methyl ester at the C3 position. This structure contains several key features that give rise to a distinct spectroscopic fingerprint: a secondary amide (lactam), an ester, and three chiral centers (C3). The analysis that follows will refer to the atom numbering convention presented in the diagram below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis is presented for both proton (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their connectivity. Based on data from analogous structures, the expected spectrum in a solvent like DMSO-d₆ is detailed below.[3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
NH (N1-H)~7.8 - 8.2broad singlet1H-Amide proton, chemical shift is solvent and concentration dependent.
CH (C3-H)~3.8 - 4.2triplet (t) or dd1HJ ≈ 8-9 HzMethine proton deshielded by adjacent C=O (ester) and C=O (lactam) groups. Coupled to C4 protons.
OCH₃ (C8-H₃)~3.6 - 3.7singlet3H-Protons of the methyl ester group.
CH₂ (C5-H₂)~3.2 - 3.5multiplet2H-Methylene protons adjacent to the electronegative nitrogen atom.
CH₂ (C4-H₂)~2.0 - 2.4multiplet2H-Methylene protons coupled to both C3 and C5 protons.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: A standard one-pulse sequence is typically used.[4] Key parameters include a spectral width covering 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds to ensure proper signal integration.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra are standard, where each carbon signal appears as a singlet.

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C2 (Lactam C=O)~174 - 176Amide carbonyl carbon, highly deshielded.
C6 (Ester C=O)~170 - 172Ester carbonyl carbon, slightly less deshielded than the amide carbonyl.
C3 (Methine CH)~53 - 56Methine carbon attached to two electron-withdrawing carbonyl groups.
C8 (Methyl OCH₃)~51 - 53Carbon of the methyl ester.
C5 (Methylene CH₂)~40 - 43Methylene carbon adjacent to the nitrogen atom.
C4 (Methylene CH₂)~28 - 32Aliphatic methylene carbon.

Note: Chemical shifts are predictions based on analogous structures and may vary slightly based on solvent and experimental conditions.[5]

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 75 MHz or higher NMR spectrometer.

  • Data Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30).[4] A wider spectral width (e.g., 0-200 ppm) is required. A greater number of scans (e.g., 1024 or more) and a short relaxation delay (1-2 seconds) are typical.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3250 (broad)N-H stretchSecondary Amide (Lactam)Medium-Strong
~2955, ~2850C-H stretchAliphatic CH, CH₂, CH₃Medium
~1735C=O stretchEsterStrong
~1690C=O stretchAmide I Band (Lactam)Strong
~1250C-O stretchEsterStrong

The presence of two distinct, strong carbonyl (C=O) absorption bands is a key diagnostic feature. The ester carbonyl typically appears at a higher frequency (~1735 cm⁻¹) compared to the lactam carbonyl (~1690 cm⁻¹), which is lowered due to resonance with the nitrogen lone pair.[6][7] The broad N-H stretch around 3250 cm⁻¹ is also characteristic of the lactam ring.[8]

Experimental Protocol: IR Spectrum Acquisition
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.[1]

  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common. Finely grind a small amount of the sample with spectroscopic grade KBr and press it into a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed can offer valuable structural clues.

Molecular Weight: 143.0582 g/mol (Monoisotopic Mass)[9]

m/zIonPossible Identity
144.0655[M+H]⁺Protonated molecular ion (in ESI+)
112.0504[M-OCH₃]⁺Loss of the methoxy radical
84.0449[M-COOCH₃]⁺Loss of the carbomethoxy radical
56.0497[C₃H₆N]⁺Fragment from ring cleavage
Plausible ESI-MS Fragmentation Pathway

In Electrospray Ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is typically observed. Subsequent fragmentation in the gas phase can occur, with the most common pathways involving the loss of the ester group substituents.

G M_H [M+H]⁺ m/z = 144 frag1 [M - CH₃OH]⁺ m/z = 112 M_H->frag1 - CH₃OH frag2 [M - COOCH₃]⁺ m/z = 84 M_H->frag2 - •COOCH₃ frag3 [Fragment]⁺ m/z = 56 frag2->frag3 - CO

References

The Lynchpin of Lactam Ligands: An In-Depth Technical Guide to the Mechanistic Versatility of Methyl 2-oxopyrrolidine-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-oxopyrrolidine-3-carboxylate, a heterocyclic β-keto ester, represents a cornerstone scaffold in modern organic synthesis. Its unique structural amalgamation of a lactam ring and a malleable β-keto ester moiety endows it with a rich and versatile reactivity profile. This technical guide delves into the core mechanisms of action that govern the utility of this compound in key organic transformations. We will explore its behavior as a potent nucleophile via enolate formation, its participation in diastereoselective alkylations, and its role as a donor in Michael additions. Authored for researchers, scientists, and drug development professionals, this document provides not only a theoretical framework but also practical, field-proven insights into leveraging this compound's reactivity for the synthesis of complex molecular architectures.

Core Reactivity: The Acidic α-Hydrogen and Enolate Formation

The primary determinant of this compound's reactivity is the presence of an acidic proton on the α-carbon, situated between the pyrrolidinone carbonyl and the ester carbonyl. This positioning significantly increases the acidity of this proton, facilitating its abstraction by a suitable base to form a resonance-stabilized enolate.

The stability of the resulting enolate is paramount to its utility. The negative charge is delocalized across the oxygen atoms of both the lactam and ester carbonyls, as well as the α-carbon. This delocalization diminishes the nucleophilicity of the enolate compared to a simple ketone enolate but renders it a soft nucleophile, ideal for a range of controlled C-C bond-forming reactions.[1][2]

The choice of base for enolate formation is critical and dictates the equilibrium of the deprotonation. For complete and irreversible enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) is the preferred method.[3][4] Weaker bases, such as sodium ethoxide, can also be employed, particularly when the enolate is further stabilized by additional electron-withdrawing groups.[1][3]

Experimental Protocol: Generation of the Lithium Enolate of this compound

Objective: To generate the lithium enolate of this compound for subsequent alkylation or Michael addition.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • The pale yellow solution of the lithium enolate is now ready for the addition of an electrophile.

Mechanism of Action in Alkylation Reactions

The enolate of this compound is a potent nucleophile that readily participates in SN2 reactions with a variety of alkylating agents, such as alkyl halides.[5][6] This reaction is a cornerstone for introducing substituents at the C3 position of the pyrrolidinone ring, a common strategy in the synthesis of biologically active molecules.

The stereochemical outcome of the alkylation can often be controlled by the judicious choice of chiral auxiliaries or by the inherent chirality of the starting material. Diastereoselective alkylation is a powerful tool for the synthesis of enantiomerically pure compounds.[7]

G Figure 1: Mechanism of Alkylation cluster_0 Enolate Formation cluster_1 Alkylation Start This compound Enolate Lithium Enolate Start->Enolate Deprotonation Base LDA Base->Enolate Product 3-Alkyl-2-oxopyrrolidine-3-carboxylate Enolate->Product SN2 Attack Electrophile R-X (Alkyl Halide) Electrophile->Product

Caption: General mechanism of alkylation of this compound.

Table 1: Common Alkylating Agents and Conditions

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideLDATHF-78 to 085-95
Benzyl BromideNaHDMF0 to 2580-90
Allyl BromideK₂CO₃AcetoneReflux75-85

Mechanism of Action in Michael Additions

As a soft nucleophile, the enolate of this compound is an excellent donor in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.[8][9] This reaction is highly efficient for the formation of 1,5-dicarbonyl compounds and for the construction of more complex cyclic systems.[10][11]

The reaction proceeds via the attack of the enolate at the β-position of the Michael acceptor, leading to the formation of a new enolate intermediate. This intermediate is then protonated during workup to yield the final 1,4-adduct. The stereoselectivity of the Michael addition can be influenced by the use of chiral catalysts or by substrate control.[12]

G Figure 2: Mechanism of Michael Addition cluster_0 Enolate Formation cluster_1 Conjugate Addition Start This compound Enolate Enolate Start->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Intermediate Enolate Adduct Enolate->Intermediate 1,4-Addition Acceptor α,β-Unsaturated Carbonyl Acceptor->Intermediate Product Michael Adduct Intermediate->Product Protonation

Caption: General mechanism of the Michael addition using this compound.

Subsequent Transformations: Decarboxylation

A significant advantage of using this compound as a synthetic building block is the ability to remove the ester group via hydrolysis and decarboxylation.[5] This sequence is particularly useful after an alkylation or Michael addition reaction, as it allows for the installation of a new substituent at the C3 position, followed by the removal of the activating carboxyl group to yield a 3-substituted-2-pyrrolidinone.

The hydrolysis of the ester is typically achieved under acidic or basic conditions, followed by heating to promote decarboxylation of the resulting β-keto acid.[13] This "traceless" activation strategy significantly enhances the synthetic utility of the starting material.

Applications in Drug Development and Medicinal Chemistry

The pyrrolidinone core is a prevalent scaffold in a multitude of biologically active compounds and natural products. The ability to functionalize this core at the C3 position using the methodologies described above makes this compound a valuable precursor in drug discovery. Derivatives of 3-substituted-2-oxopyrrolidines have shown promise as antimicrobial and anticancer agents.[14] Furthermore, the pyrrolidinone motif is found in compounds with antibacterial and antineoplastic activities.[15][16][17]

Conclusion

This compound is a versatile and powerful tool in the arsenal of the modern organic chemist. Its reactivity is centered around the facile formation of a stable enolate, which can be effectively employed in a variety of C-C bond-forming reactions. A thorough understanding of its mechanistic behavior in alkylation and Michael addition reactions, coupled with the potential for subsequent decarboxylation, allows for the strategic design and synthesis of complex and medicinally relevant molecules. The protocols and insights provided in this guide serve as a foundation for researchers to confidently and effectively utilize this important synthetic intermediate.

References

An In-Depth Technical Guide to the Solubility of Methyl 2-oxopyrrolidine-3-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-oxopyrrolidine-3-carboxylate is a heterocyclic compound of significant interest as a versatile building block in synthetic organic chemistry and drug development. A thorough understanding of its solubility characteristics is paramount for its effective use in reaction design, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive, publicly available empirical data, this document leverages fundamental chemical principles to predict its solubility across a spectrum of common organic solvents. Furthermore, it furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data. This guide is intended for researchers, chemists, and pharmaceutical scientists who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Physicochemical Context

This compound (C₆H₉NO₃) is a bifunctional molecule featuring a lactam (a cyclic amide) and a methyl ester.[1][2] Its structural rigidity and the presence of multiple hydrogen bonding sites make it an attractive scaffold for the synthesis of complex molecular architectures, particularly in medicinal chemistry. The success of any synthetic or formulation endeavor hinges on the ability to manipulate the compound in the solution phase. Therefore, knowledge of its solubility is not merely academic but a critical prerequisite for practical application.

This guide moves beyond simple data reporting to explain the underlying intermolecular forces that govern the dissolution of this molecule. We will first dissect its molecular structure to predict its behavior and then provide the tools to validate these predictions experimentally.

Structural Analysis and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur—"like dissolves like." This is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of this compound offers clear insights into its expected solubility.

Key Structural Features:

  • Secondary Amide (Lactam): The five-membered ring contains a secondary amide. Crucially, the nitrogen atom bears a hydrogen (N-H), making it a hydrogen bond donor .[3][4][5]

  • Carbonyl Groups: The molecule possesses two carbonyl (C=O) groups—one in the lactam ring and one in the ester moiety. The oxygen atoms of these groups have lone pairs of electrons, making them strong hydrogen bond acceptors .[3][6]

  • Polarity: The combination of the amide and ester functional groups imparts a significant dipole moment to the molecule, rendering it highly polar.

These features—the ability to both donate and accept hydrogen bonds and its inherent high polarity—are the primary determinants of its solubility profile.

Predicted Solubility in Common Organic Solvents

Based on this structural analysis, we can forecast the solubility of this compound across different solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water, Methanol, EthanolHigh to Very High The solvent can act as both a hydrogen bond donor (O-H) and acceptor. Strong solute-solvent hydrogen bonds (solute N-H to solvent O; solvent O-H to solute C=O) readily overcome the solute's crystal lattice energy.
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents are strong hydrogen bond acceptors and have large dipole moments. They can effectively solvate the polar regions of the solute through strong dipole-dipole interactions and by accepting a hydrogen bond from the solute's N-H group.
Moderate Polarity Ethyl Acetate, THF, AcetoneModerate to Low These solvents are weaker hydrogen bond acceptors and have smaller dipole moments. While some interaction is possible (especially with acetone and ethyl acetate's carbonyls), they are less effective at disrupting the strong intermolecular forces (hydrogen bonding) within the solute's solid-state crystal lattice.
Low Polarity Dichloromethane (DCM)Low DCM has a moderate dipole moment but lacks hydrogen bonding capability. Its ability to solvate the highly polar solute is limited, leading to poor solubility.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / Insoluble The intermolecular forces in these solvents (van der Waals forces) are insufficient to overcome the strong hydrogen bonding and dipole-dipole forces between the solute molecules. The "like dissolves like" principle indicates a significant mismatch in polarity.[7]

A Framework for Solubility Assessment

A systematic approach is crucial for accurately characterizing a compound's solubility. The following workflow illustrates the logical progression from theoretical prediction to empirical validation.

G cluster_0 Phase 1: In Silico & Theoretical Analysis cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Application A Structural Analysis (Functional Groups, H-Bonding) B Prediction of Solubility (By Solvent Class) A->B 'Like Dissolves Like' C Select Solvents & Prepare Materials B->C Guide Experiment D Isothermal Shake-Flask Method (Equilibration) C->D E Phase Separation (Centrifugation / Filtration) D->E F Analyte Quantification (e.g., HPLC, UV-Vis) E->F G Calculate Solubility (mg/mL or mol/L) F->G Generate Data H Refine Process Conditions (Reaction, Crystallization) G->H Apply Data

A logical workflow for solubility assessment.

Experimental Protocol: Quantitative Solubility Determination

To establish definitive solubility values, a rigorous experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.[8]

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Methodology:

Part A: Preparation of Calibration Standards

  • Stock Solution Preparation: Accurately weigh a known mass (e.g., 10 mg) of this compound and dissolve it in a known volume (e.g., 10.0 mL) of the chosen solvent in a volumetric flask. This is your stock solution.

    • Causality: A precise stock solution is the foundation for an accurate calibration curve, which is essential for quantifying the unknown concentration in the saturated sample.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five calibration standards of known, decreasing concentrations.

  • Calibration Curve Generation: Analyze each standard by HPLC (or other method). Plot the instrument response (e.g., peak area) against the known concentration to generate a linear calibration curve. The R² value should be >0.99 for a reliable curve.

Part B: Isothermal Equilibration (Shake-Flask)

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the solvent. "Excess" means enough solid remains undissolved to ensure saturation.

    • Trustworthiness: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been reached and the solution is truly saturated.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours).

    • Causality: Dissolution is a kinetic process. Sufficient time and constant temperature are required to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

Part C: Sample Processing and Analysis

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended solid.

    • Causality: It is critical that the analyzed liquid phase (supernatant) is free of any undissolved solid particles, as they would artificially inflate the measured concentration.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean analysis vial.

  • Dilution (if necessary): If the concentration is expected to be high, perform an accurate, documented dilution of the filtered supernatant to bring its concentration within the range of your calibration curve.

  • Quantification: Analyze the final sample using the same HPLC method developed for the calibration standards.

Part D: Calculation

  • Determine Concentration: Using the equation of the line from your calibration curve, calculate the concentration of the solute in your analyzed (and potentially diluted) sample.

  • Calculate Solubility: Account for any dilutions made to determine the concentration of the original saturated solution. Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

    Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Conclusion

References

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-oxopyrrolidine-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Solid-State Architecture of a Versatile Scaffold

The pyrrolidine ring system is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Methyl 2-oxopyrrolidine-3-carboxylate, a key building block within this class, presents a fascinating subject for solid-state characterization. Its molecular structure, featuring a lactam ring, an ester group, and a chiral center, offers multiple sites for intermolecular interactions that dictate its crystal packing and, consequently, its physicochemical properties such as solubility, stability, and bioavailability.

Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for rational drug design and development. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level information, providing precise details on molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions.[1][2]

This guide is structured to provide not just a procedural outline, but also the scientific rationale behind each step, empowering researchers to not only perform but also to critically evaluate and troubleshoot their own crystallographic analyses.

Part 1: Synthesis and Crystallization: From Molecule to Single Crystal

The journey of a crystal structure analysis begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-Oxopyrrolidine-3-carboxylates

The synthesis of 2-oxopyrrolidine-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common approach involves the Michael addition of a nucleophile to a substituted enone, followed by cyclization.[7][8][9][10] For instance, the case study compound, Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, was synthesized via the reduction of a 2-furyl-pyrrolecarboxylate precursor.[6]

The Art and Science of Crystallization

Obtaining single crystals suitable for SCXRD is often the most challenging step.[2] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. Several techniques are commonly employed for small organic molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This method is straightforward but offers limited control over the rate of crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent gradually diffuses into the compound's solution, reducing its solubility and promoting crystal growth. This technique allows for finer control over the crystallization process.

  • Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids as the anti-solvent slowly diffuses into the solution.

For the case study compound, single crystals were successfully grown by the slow evaporation of an ethyl acetate solution at room temperature.[5][6]

Part 2: Single-Crystal X-ray Diffraction (SCXRD): Probing the Crystal Lattice

SCXRD is a non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[2][11] The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms arranged in a regular, repeating lattice.

Experimental Workflow

The experimental process for SCXRD can be summarized in the following steps:

SCXRD_Workflow cluster_experiment Experimental Setup cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_selection Crystal Selection & Mounting centering Centering in X-ray Beam crystal_selection->centering Goniometer Head data_collection Data Collection centering->data_collection Diffractometer integration Integration data_collection->integration Raw Diffraction Images scaling Scaling & Merging integration->scaling Reflection Intensities absorption_correction Absorption Correction scaling->absorption_correction Symmetry-independent Data structure_solution Structure Solution absorption_correction->structure_solution HKL file

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
  • Crystal Selection and Mounting: A suitable single crystal, typically 0.05 to 0.2 mm in size, is selected under a microscope and mounted on a goniometer head.[12]

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations.[11][13]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, the crystal system, and the intensities of the diffracted X-rays for each reflection (hkl). This data is then scaled and corrected for various experimental factors to produce a final reflection file.

Part 3: Crystal Structure Solution and Refinement: From Data to Model

The processed diffraction data contains the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is the central challenge in crystallography, and it is overcome using computational methods.

Structure Solution
  • Direct Methods: For small molecules, direct methods are most commonly used. These methods use statistical relationships between the structure factor amplitudes to derive the initial phases.

  • Patterson Methods: This method is useful when a heavy atom is present in the structure. The Patterson map can be used to determine the position of the heavy atom, which can then be used to calculate the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. This is typically done using a least-squares minimization process, where the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[14]

Commonly used software for structure solution and refinement includes the SHELX suite (SHELXT for solution, SHELXL for refinement) and Olex2, which provides a user-friendly graphical interface for these programs.[14][15][16][17][18][19]

Part 4: In-depth Analysis of the Crystal Structure of Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate

As a case study, we will now delve into the crystal structure of this analog.

Crystallographic Data

The key crystallographic data for the case study compound are summarized in the table below.

ParameterValue
Chemical FormulaC₁₃H₁₇NO₅
Formula Weight267.28
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value not available in search results
b (Å)Value not available in search results
c (Å)Value not available in search results
β (°)Value not available in search results
Volume (ų)Value not available in search results
Z2 (two independent molecules)
Temperature (K)Value not available in search results
RadiationValue not available in search results
R-factorValue not available in search results
CCDC Deposition Number2401488

Note: Specific unit cell parameters and R-factor were not available in the provided search results. These would be essential for a complete analysis and would be found in the full crystallographic information file (CIF).

Molecular Conformation

The five-membered pyrrolidine ring in both independent molecules of the asymmetric unit adopts an envelope conformation.[3][4][5][6] This puckering is a common feature of five-membered rings and is a result of the balance between minimizing angle strain and torsional strain.

Intermolecular Interactions and Crystal Packing

The crystal packing is primarily governed by a network of hydrogen bonds.

Intermolecular_Interactions cluster_dimer Inversion Dimer Molecule_A Molecule A Molecule_B Molecule B (Inversion related) Molecule_A->Molecule_B O-H···O Hydrogen Bonds (R²₂(10) loop) Molecule_C Molecule C Molecule_A->Molecule_C C-H···O Hydrogen Bonds Molecule_B->Molecule_A O-H···O Hydrogen Bonds (R²₂(10) loop) Molecule_D Molecule D Molecule_B->Molecule_D C-H···O Hydrogen Bonds

Figure 2: Schematic representation of key intermolecular interactions.
  • O-H···O Hydrogen Bonds: The primary interaction is the formation of inversion dimers through pairwise O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the lactam ring of a neighboring molecule. This results in the formation of a robust R²₂(10) graph set motif.[3][4][5][6]

  • C-H···O Hydrogen Bonds: These dimers are further linked into a three-dimensional network by weaker C-H···O hydrogen bonds.[3][4][5][6] These interactions, while weaker than conventional hydrogen bonds, play a crucial role in the overall stability of the crystal lattice.

The analysis of these intermolecular interactions is critical for understanding the crystal's properties and for crystal engineering efforts, such as polymorph screening and co-crystal design.[20][21]

Conclusion: From Structure to Application

This guide has outlined the comprehensive workflow for the crystal structure analysis of a small organic molecule, using a derivative of this compound as a practical example. The process, from synthesis and crystallization to data collection, structure solution, and detailed analysis of the crystal packing, provides invaluable insights for drug development professionals and researchers.

The detailed knowledge of the solid-state structure, including molecular conformation and intermolecular interactions, is a prerequisite for understanding and controlling the material's properties. This information can guide the selection of optimal solid forms, aid in the design of new molecules with improved properties, and provide a basis for computational modeling and simulation studies. As the field of crystal engineering advances, the ability to perform and interpret such detailed structural analyses will become increasingly vital for the successful development of new pharmaceutical products and functional materials.

References

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 2-Oxopyrrolidine-3-carboxylate from Diethyl L-Glutamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-oxopyrrolidine-3-carboxylate, commonly known as Methyl L-pyroglutamate, is a valuable chiral building block in organic synthesis, particularly for pharmaceuticals and complex molecules.[1][2] This document provides a detailed, two-step protocol for the synthesis of Methyl L-pyroglutamate starting from Diethyl L-glutamate hydrochloride. The synthesis involves an initial thermal cyclization to form the intermediate ethyl ester, followed by a robust, acid-catalyzed transesterification. This guide is designed for researchers in organic chemistry and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and troubleshooting advice to ensure reliable and reproducible results.

Introduction and Scientific Background

The pyroglutamate moiety, a five-membered lactam ring, is a structural motif found in various biologically active compounds.[3] The conversion of N-terminal glutamic acid or glutamine residues to pyroglutamate is a known post-translational modification in proteins and antibodies.[4][5][6] This non-enzymatic cyclization can occur under mild acidic or basic conditions, highlighting the inherent propensity of the glutamate side chain to form this stable lactam structure.[7]

The synthesis described herein leverages this principle, starting from the readily available Diethyl L-glutamate. The overall strategy is a two-step process:

  • Thermal Intramolecular Amidation: Diethyl L-glutamate is heated to induce cyclization. The amino group acts as a nucleophile, attacking one of the ester carbonyls to form the five-membered pyrrolidinone ring, with the elimination of ethanol. This step yields Ethyl 2-oxopyrrolidine-3-carboxylate.

  • Transesterification: The resulting ethyl ester is converted to the desired methyl ester by reaction with methanol under acidic catalysis. This is a classic equilibrium-driven reaction, favored by the use of a large excess of methanol.

This approach avoids harsh reagents and provides a straightforward path to the target molecule with good yield and purity.

Reaction Mechanism and Rationale

The conversion proceeds through two distinct mechanistic stages. Understanding the "why" behind each step is critical for successful execution and troubleshooting.

Step 1: Thermal Cyclization of Diethyl L-Glutamate

The key transformation is the intramolecular nucleophilic acyl substitution.

  • Neutralization: The protocol starts with Diethyl L-glutamate hydrochloride. A base (e.g., NaHCO₃ or a non-nucleophilic amine) is used to neutralize the hydrochloride salt, liberating the free amine.

  • Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the γ-ester. This forms a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of the ethoxy group (-OEt) as ethanol. The driving force for this reaction is the formation of the thermodynamically stable five-membered lactam ring. High temperatures are typically required to overcome the activation energy for this cyclization.[8]

Step 2: Acid-Catalyzed Transesterification

This is a standard Fischer-Speier esterification mechanism in reverse, followed by a forward esterification with a new alcohol.

  • Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the ethyl ester, activating it towards nucleophilic attack.

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester.

  • Elimination: The protonated ethoxy group is eliminated as ethanol.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final product, this compound. Using methanol as the solvent drives the equilibrium towards the formation of the methyl ester.

Below is a diagram illustrating the overall synthetic pathway.

G cluster_0 Step 1: Thermal Cyclization cluster_1 Step 2: Transesterification A Diethyl L-Glutamate (Hydrochloride Salt) B Ethyl 2-oxopyrrolidine-3-carboxylate A->B Heat (e.g., 150-180 °C) - EtOH, - HCl C Ethyl 2-oxopyrrolidine-3-carboxylate D This compound (Final Product) C->D CH₃OH (excess) H₂SO₄ (cat.) Reflux

Caption: Overall synthetic workflow.

Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Sulfuric acid is highly corrosive. Handle with extreme care.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (per 10 mmol scale)Notes
Diethyl L-glutamate hydrochloride1118-89-4239.702.40 g (10.0 mmol)Starting material[9][10]
Methanol (Anhydrous)67-56-132.0450 mLSolvent for transesterification
Sulfuric Acid (Conc., 98%)7664-93-998.08~0.1 mL (2-3 drops)Catalyst
Sodium Bicarbonate (Sat. aq. soln.)144-55-884.01As neededFor neutralization
Dichloromethane (DCM)75-09-284.93~100 mLExtraction solvent
Magnesium Sulfate (Anhydrous)7487-88-9120.37As neededDrying agent
Toluene108-88-392.1420 mLSolvent for cyclization (optional)
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Short-path distillation apparatus (for purification)

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process.

G A 1. Setup & Neutralization (Optional, if starting with free base) B 2. Thermal Cyclization Heat to 160-180 °C A->B C 3. Cool & Dilute Cool to RT, add Methanol B->C D 4. Transesterification Add H₂SO₄, Reflux C->D E 5. Work-up: Neutralization Add sat. NaHCO₃ D->E F 6. Extraction Extract with DCM E->F G 7. Drying & Concentration Dry over MgSO₄, Rotovap F->G H 8. Purification Vacuum Distillation G->H I 9. Characterization NMR, IR, MS H->I

Caption: Experimental workflow from start to finish.

Part A: Thermal Cyclization to Ethyl 2-oxopyrrolidine-3-carboxylate

  • Setup: Place Diethyl L-glutamate hydrochloride (2.40 g, 10.0 mmol) into a 50 mL round-bottom flask equipped with a magnetic stir bar. Note: While some procedures heat the hydrochloride salt directly, adding a solvent like toluene can aid in heat transfer and create a more controlled reaction.

  • Reaction: Heat the flask in a heating mantle or oil bath to 160-180 °C. The solid will melt and begin to bubble as ethanol and HCl gas are evolved. Maintain this temperature for 2-3 hours. The reaction can be monitored by TLC (thin-layer chromatography) until the starting material is consumed.

  • Completion: Once the reaction is complete (as judged by TLC or cessation of gas evolution), remove the flask from the heat and allow it to cool to room temperature. The crude product will be a viscous, brownish oil, which is primarily Ethyl 2-oxopyrrolidine-3-carboxylate.

Part B: Transesterification to this compound

  • Setup: To the flask containing the crude ethyl ester, add anhydrous methanol (50 mL). Stir until the oil is fully dissolved.

  • Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the solution. Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The progress of the transesterification can be monitored by GC-MS or ¹H NMR by observing the disappearance of the ethyl ester signals and the appearance of the methyl ester signals.

  • Cooling and Neutralization: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to the stirred mixture until the pH is neutral (pH ~7-8). Caution: CO₂ evolution will cause foaming.

  • Concentration: Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

Purification and Characterization
  • Purification: The crude this compound can be purified by vacuum distillation. The product is a colorless to pale yellow oil.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

    • ¹H NMR (CDCl₃): Expect signals for the methyl ester singlet (~3.8 ppm), the methine proton at the 3-position (~4.2 ppm), and the methylene protons of the pyrrolidinone ring (~2.2-2.6 ppm).

    • IR (neat): Expect strong carbonyl stretches for the lactam (~1690 cm⁻¹) and the ester (~1740 cm⁻¹), and an N-H stretch (~3200-3400 cm⁻¹).

    • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z = 144.06.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction; temperature too low.Ensure the reaction temperature reaches at least 160 °C. Increase reaction time and monitor by TLC.
Decomposition at high temperature.Do not exceed 190 °C. Consider using a high-boiling, inert solvent like toluene for better temperature control.
Incomplete Transesterification Insufficient reaction time or catalyst.Increase reflux time to 8-10 hours. Add one additional drop of H₂SO₄.
Water present in methanol.Use anhydrous methanol to push the equilibrium towards the product.
Product is Dark/Charred Cyclization temperature was too high or heating was uneven.Use an oil bath for uniform heating. Reduce the temperature slightly to 150-160 °C and increase the reaction time.
Difficult Emulsion during Work-up Salts formed during neutralization.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Conclusion

This application note provides a reliable and well-documented procedure for the synthesis of this compound from Diethyl L-glutamate hydrochloride. By understanding the underlying chemical principles of intramolecular amidation and acid-catalyzed transesterification, researchers can effectively produce this valuable chiral intermediate. The detailed protocol and troubleshooting guide serve as a comprehensive resource for achieving high yield and purity, facilitating its application in pharmaceutical and chemical research.

References

Application Notes & Protocols: Methyl 2-oxopyrrolidine-3-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-oxopyrrolidine-3-carboxylate

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of a starting scaffold is a decision of paramount importance. This compound emerges as a uniquely versatile and powerful building block for the construction of complex heterocyclic systems. Its value lies in the strategic arrangement of multiple reactive centers within a compact, chiral-pool-accessible framework.

The molecule possesses three key features that a synthetic chemist can exploit:

  • A cyclic lactam , providing a rigid backbone and a site for N-functionalization.

  • A β-ketoester system (a ketone at C2 and an ester at C3), which is a classic and highly reactive motif for cyclocondensation reactions.

  • An inherent stereocenter at C3, which can be leveraged for asymmetric synthesis.

This guide provides an in-depth exploration of the application of this compound, focusing on the synthesis of pyrazole-fused systems. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt and innovate from them.

Core Application: Synthesis of Pyrrolidino-Fused Pyrazoles

One of the most direct and high-yield applications of this compound is its reaction with hydrazine derivatives to form pyrazoles. Pyrazole moieties are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The general reaction involves a cyclocondensation between the β-ketoester portion of the pyrrolidinone and a binucleophilic hydrazine.[3][4]

Mechanistic Rationale

The transformation proceeds via a well-established pathway for pyrazole synthesis from 1,3-dicarbonyl compounds.[4][5] The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine onto the more electrophilic ketone carbonyl (C2) of the pyrrolidinone ring. This is followed by a dehydration step to form a hydrazone intermediate. The second, and rate-determining, step is an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the ester carbonyl (C3). Subsequent elimination of methanol drives the reaction to completion, yielding the stable, aromatic pyrazole ring fused to the pyrrolidinone core. The choice of solvent and catalyst is critical; acidic conditions (e.g., acetic acid) are often employed to catalyze both the initial condensation and the final dehydration step.

Below is a diagram illustrating this mechanistic pathway.

Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization Start This compound + Hydrazine Intermediate1 Hemiaminal Intermediate Start->Intermediate1 + H+ Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 - H2O Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Attack Product Fused Pyrazole Product Intermediate3->Product - MeOH

Caption: Mechanism of pyrazole formation from a β-ketoester.

Experimental Protocols

The following protocols are designed to be robust and reproducible. They include not only the procedural steps but also the scientific reasoning that underpins them, empowering the researcher to troubleshoot and adapt the methods as needed.

Protocol 1: General Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-b]pyrrol-4-ones

This protocol describes the fundamental reaction using unsubstituted hydrazine hydrate. It serves as a baseline for developing derivatives with substituted hydrazines.

Principle: This procedure leverages a classic cyclocondensation reaction. The β-ketoester functionality of this compound reacts with hydrazine hydrate in a refluxing alcoholic solvent to yield the fused pyrazole heterocycle. Ethanol is an ideal solvent as it readily dissolves the reactants and the product has limited solubility upon cooling, facilitating isolation.

Materials:

  • This compound

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 10 mmol, 1.57 g) in 40 mL of absolute ethanol. Stir until a clear solution is obtained.

  • Reagent Addition: To the stirred solution, add hydrazine monohydrate (12 mmol, 0.6 mL, 1.2 equivalents) dropwise at room temperature. Causality Note: A slight excess of hydrazine ensures complete consumption of the starting ketoester and compensates for its volatility.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Product Isolation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30-60 minutes. The product will precipitate as a crystalline solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals sequentially with cold ethanol (2 x 10 mL) and diethyl ether (1 x 15 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying and Characterization: Dry the product under vacuum to a constant weight. The resulting compound can be characterized by NMR and Mass Spectrometry to confirm its structure. For similar structures, characteristic signals in ¹H NMR include resonances for the pyrrolidinone CH₂ groups and a broad NH signal for the pyrazole ring.[6]

Protocol 2: Synthesis of N-Aryl Substituted Pyrazole Derivatives

This protocol is an adaptation for creating derivatives with enhanced pharmacological potential by introducing an aryl substituent on the pyrazole nitrogen.

Principle: The reaction with a substituted hydrazine, such as phenylhydrazine, follows the same mechanistic pathway. However, the use of glacial acetic acid as a solvent and catalyst is often beneficial. Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation, which can be slower with less nucleophilic arylhydrazines.[3]

Materials:

  • This compound

  • Arylhydrazine hydrochloride (e.g., Phenylhydrazine HCl)

  • Sodium acetate (NaOAc)

  • Glacial acetic acid

  • Standard glassware as in Protocol 1

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, suspend the arylhydrazine hydrochloride (11 mmol) and sodium acetate (12 mmol) in 30 mL of glacial acetic acid. Stir for 15 minutes at room temperature. Self-Validation System: Sodium acetate acts as a base to free the arylhydrazine from its hydrochloride salt in situ, which is crucial for its nucleophilicity.

  • Addition of Ketoester: Add this compound (10 mmol, 1.57 g) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 118°C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid and salts. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Data Summary and Workflow Visualization

To facilitate experimental design, the following table summarizes typical reaction conditions for the synthesis of various pyrazole derivatives.

Entry Hydrazine Derivative Solvent Catalyst Time (h) Typical Yield (%)
1Hydrazine HydrateEthanolNone6-885-95
2PhenylhydrazineAcetic AcidSelf-catalyzed4-680-90
34-NitrophenylhydrazineEthanolAcetic Acid (cat.)8-1075-85
42,4-DinitrophenylhydrazineAcetic AcidNone5-770-80

The overall experimental process can be visualized in the following workflow diagram.

Workflow Start Start: Weigh Reactants Setup Dissolve/Suspend Reactants in Solvent Start->Setup Reaction Heat to Reflux (4-10 hours) Setup->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool & Precipitate (Ice Bath / Water) Monitor->Workup Complete Isolate Vacuum Filtration & Wash Solid Workup->Isolate Purify Dry & Recrystallize Isolate->Purify End Final Product: Characterization (NMR, MS) Purify->End

Caption: General experimental workflow for pyrazole synthesis.

Conclusion and Future Directions

This compound is a cost-effective and highly adaptable starting material for constructing medicinally relevant heterocyclic scaffolds. The protocols detailed herein for pyrazole synthesis are robust and grounded in well-understood reaction mechanisms. Researchers in drug development can use these methods as a reliable entry point for creating libraries of novel fused-ring compounds. Future work could involve exploring other binucleophiles, such as ureas, amidines, or hydroxylamine, to synthesize a diverse range of other five- and six-membered heterocyclic systems, further expanding the synthetic utility of this remarkable building block.

References

Application Notes & Protocols: Methyl 2-oxopyrrolidine-3-carboxylate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Methyl 2-oxopyrrolidine-3-carboxylate is a highly valuable and versatile starting material that provides synthetic access to a wide array of functionalized pyrrolidinone derivatives. Its bifunctional nature, featuring a reactive lactam and a modifiable ester group, allows for systematic structural modifications. These notes provide an in-depth guide for researchers and drug development professionals on the strategic use of this precursor, focusing on its application in the synthesis of key pharmaceutical intermediates, particularly for nootropic and anticonvulsant agents. Detailed, field-proven protocols and the chemical rationale behind them are presented to ensure reproducibility and success.

Introduction: The Strategic Importance of the Pyrrolidinone Core

The 2-pyrrolidinone structure is a five-membered lactam that is not only prevalent in natural products but also serves as the foundational core for several successful synthetic drugs.[1][2] Its importance is highlighted by its presence in pharmaceuticals like the respiratory stimulant Doxapram, the anticonvulsant Ethosuximide, and the entire class of nootropic agents known as racetams.[1]

This compound emerges as a strategic starting block for several reasons:

  • Multiple Functionalization Points: The molecule possesses three key sites for chemical modification: the lactam nitrogen, the ester at the C3 position, and the C3 carbon itself.

  • Chiral Potential: The C3 position is a prochiral center, allowing for the introduction of stereochemistry, which is often critical for pharmacological activity.

  • Scaffold Rigidity: The cyclic structure imparts a degree of conformational constraint, which can be advantageous for binding to biological targets.

This guide will focus on leveraging these features to construct high-value pharmaceutical intermediates.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₉NO₃[3]
Molecular Weight 143.14 g/mol [3]
IUPAC Name This compound[3]
CAS Number 22049-95-2[4]
Appearance Solid
Melting Point 120 - 122 °C (for hydrochloride salt)

Application in Pharmaceutical Synthesis: From Precursor to Active Pharmaceutical Ingredient (API)

The true utility of this compound is demonstrated in its conversion to complex pharmaceutical agents. Below, we explore its role as a precursor in the synthesis of two major classes of central nervous system (CNS) drugs.

Synthesis of Racetam-Class Nootropics

The racetam family, pioneered by Piracetam, are known for their cognitive-enhancing effects. The synthesis of these molecules often involves the N-alkylation of a 2-pyrrolidinone ring with a side chain terminating in an amide group.

Conceptual Pathway to Piracetam Analogs:

The classical synthesis of Piracetam involves the reaction of 2-pyrrolidone with ethyl chloroacetate, followed by ammonolysis.[5][6] A similar logic can be applied starting with this compound to generate novel, functionalized Piracetam analogs. The ester group at the C3 position can be converted into a variety of amides, ethers, or other functional groups to create a library of new chemical entities for screening.

The general workflow involves two key transformations:

  • N-Alkylation: The lactam nitrogen is deprotonated with a strong base (e.g., sodium hydride) to form a sodium salt, which then acts as a nucleophile to attack an alkylating agent (e.g., methyl chloroacetate).[5][7][8]

  • Amidation: The ester group (either the newly introduced one or the one at the C3 position) is converted to the desired primary amide, typically by reaction with ammonia in a solvent like methanol.[5][6]

G start This compound step1 N-Alkylation (e.g., with ClCH₂CO₂Et, NaH) start->step1 intermediate1 N-Substituted Diester Intermediate step1->intermediate1 step2 Selective Amidation (NH₃/MeOH) intermediate1->step2 final Novel Racetam Analog step2->final

Caption: Synthetic workflow for a novel racetam analog.

Keystone for Anticonvulsants: The Levetiracetam Example

Levetiracetam (marketed as Keppra®) is a blockbuster antiepileptic drug distinguished by its wide safety margin and unique mechanism of action. It is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide.[9] The synthesis of Levetiracetam underscores the importance of stereochemical control.

While many industrial syntheses start with other chiral precursors like (S)-2-aminobutanol, understanding the assembly of the core structure is crucial.[9] The pyrrolidinone ring is condensed with a side chain, and the chirality is critical for its therapeutic effect; the (R)-enantiomer has no significant anticonvulsant activity.[10]

This compound can be used to generate analogs of Levetiracetam. By first hydrolyzing the ester to a carboxylic acid, peptide coupling methods can be employed to attach various chiral amino amides, creating a diverse library of Levetiracetam-like compounds for structure-activity relationship (SAR) studies.

G cluster_0 Precursor Modification cluster_1 Coupling & Final Product A Methyl 2-oxopyrrolidine- 3-carboxylate B Hydrolysis (LiOH, H₂O) A->B C 2-Oxopyrrolidine- 3-carboxylic Acid B->C E Peptide Coupling (EDC, HOBt) C->E D Chiral Amino Amide (e.g., (S)-2-aminobutanamide) D->E F Levetiracetam Analog E->F

References

Application Note: A Scalable, High-Yield Synthesis Protocol for Methyl 2-oxopyrrolidine-3-carboxylate via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-oxopyrrolidine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a wide range of pharmacologically active compounds, including novel antibacterial agents.[1] This application note provides a comprehensive, scalable, and robust protocol for the synthesis of this key intermediate. The described method is centered around the intramolecular Dieckmann condensation, a reliable and efficient cyclization strategy.[2][3][4] We offer a detailed, step-by-step procedure, an in-depth mechanistic explanation, safety guidelines for handling key reagents, and a process workflow designed for reproducibility and scale-up in a research or drug development setting.

Introduction and Scientific Rationale

The 2-pyrrolidone (or γ-lactam) core is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals.[1] The functionalization at the 3-position with a methyl carboxylate group provides a versatile handle for subsequent chemical modifications, making this compound a high-value starting material.

The chosen synthetic strategy is the Dieckmann condensation, an intramolecular cyclization of a diester mediated by a strong base to form a β-keto ester.[2][5] This method is exceptionally well-suited for forming stable five- and six-membered rings, making it the ideal choice for constructing the desired 2-pyrrolidone framework.[3][4][5] Our protocol utilizes a suitable N-protected dimethyl glutamate derivative as the linear precursor and sodium methoxide as the base—a cost-effective and highly effective reagent for this transformation on a large scale.

Reaction Mechanism: The Dieckmann Condensation

The Dieckmann condensation proceeds through a mechanism analogous to the intermolecular Claisen condensation.[4][5] The process is initiated by a strong base, which deprotonates the α-carbon of one of the ester groups, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the second ester group within the same molecule, forming a cyclic tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the alkoxide leaving group, yielding the cyclic β-keto ester. Due to the acidity of the α-proton situated between the two carbonyl groups, the product is readily deprotonated by the alkoxide generated in the previous step. A final acidic workup is required to neutralize the enolate and afford the final product.[3]

Dieckmann_Condensation Figure 1: Mechanism of the Dieckmann Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Ring Closure & Elimination cluster_step4 Step 4: Acidic Workup A Linear Diester Precursor B Enolate Intermediate A->B  NaOCH₃ (Base) - CH₃OH C Tetrahedral Intermediate B->C  Nucleophilic Attack D Cyclic β-Keto Ester (Enolate form) C->D  - NaOCH₃ E Final Product: This compound D->E  H₃O⁺ (Quench)

Caption: Figure 1: Mechanism of the Dieckmann Condensation.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS NumberMolecular Wt.Suggested PurityNotes
Dimethyl N-acetylglutamate5817-94-7217.21 g/mol >98%Starting material.
Sodium Methoxide (NaOMe)124-41-454.02 g/mol >95% (powder)Strong base. Highly moisture and air-sensitive.[6]
Toluene108-88-392.14 g/mol Anhydrous, >99.8%Reaction solvent.
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 37% (conc.)For neutralization/quench.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Aqueous solutionFor washing/neutralization.
Saturated Sodium Chloride (NaCl)7647-14-558.44 g/mol Aqueous solutionBrine wash.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ACS GradeDrying agent.
Celite® (Diatomaceous earth)61790-53-2N/AN/AFiltration aid.
Equipment
EquipmentPurpose
5 L Three-neck round-bottom flaskMain reaction vessel.
Mechanical overhead stirrerFor efficient mixing of the reaction slurry.
Heating mantle with temperature controllerTo maintain precise reaction temperature.
Reflux condenser with gas bubblerTo prevent solvent loss and monitor gas evolution.
Nitrogen/Argon gas inletTo maintain an inert atmosphere.
2 L Addition funnelFor controlled addition of the substrate solution.
Large separatory funnel (4 L)For liquid-liquid extraction.
Rotary evaporatorFor solvent removal under reduced pressure.
Vacuum filtration apparatusFor collecting the purified product.
Standard laboratory glasswareBeakers, graduated cylinders, Erlenmeyer flasks.
Personal Protective Equipment (PPE)Safety glasses, lab coat, neoprene or nitrile rubber gloves.[7]
Critical Safety Precautions

Sodium methoxide is a corrosive, flammable, and water-reactive solid.[8] It can self-heat and may catch fire.[7][9] It causes severe skin and eye burns.[7][10]

  • Handling: Always handle sodium methoxide in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[6][8] Avoid creating dust.[7] Use spark-proof tools.[8]

  • PPE: Wear appropriate PPE, including chemical goggles or a face shield, a lab coat, and compatible gloves (neoprene or nitrile rubber are recommended).[7][10]

  • Storage: Store in a cool, dry place away from ignition sources, acids, and moisture.[6] The container must be kept tightly closed.[10]

  • Spills: In case of a spill, cover with dry sand, dry lime, or soda ash.[8] Do NOT use water.[8][10]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][9] For eye contact, rinse cautiously with water for several minutes.[7] In case of inhalation or ingestion, seek immediate medical attention.[6][8][9]

Detailed Experimental Protocol

This protocol is designed for a ~1 mole scale synthesis.

Step 1: Reagent Preparation and Reaction Setup
  • Set up the 5 L three-neck flask with an overhead stirrer, reflux condenser (with a nitrogen inlet at the top), and a rubber septum.

  • Ensure all glassware is thoroughly dried to prevent quenching the base.

  • Flush the entire system with dry nitrogen or argon for at least 20 minutes. Maintain a positive inert gas pressure throughout the reaction.

  • In a separate 2 L flask, dissolve Dimethyl N-acetylglutamate (217.2 g, 1.0 mol) in 1.5 L of anhydrous toluene. Gentle warming may be required to fully dissolve the substrate. Allow the solution to cool to room temperature.

  • Transfer this solution to the 2 L addition funnel.

Step 2: Cyclization Reaction
  • Under a strong flow of nitrogen, carefully add Sodium Methoxide powder (64.8 g, 1.2 mol, 1.2 equivalents) to the 5 L reaction flask, followed by 1.0 L of anhydrous toluene.

  • Begin vigorous stirring to create a slurry.

  • Heat the slurry to 80-90 °C using the heating mantle.

  • Once the reaction mixture reaches the target temperature, begin the dropwise addition of the Dimethyl N-acetylglutamate solution from the addition funnel over a period of 1.5 - 2 hours.

  • After the addition is complete, heat the reaction mixture to reflux (~110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

Step 3: Workup and Neutralization
  • After the reaction is complete, cool the mixture to 0-5 °C in an ice-water bath.

  • CAUTION: The following step is highly exothermic. Slowly and carefully quench the reaction by adding 500 mL of ice-cold water.

  • Adjust the pH of the aqueous layer to ~5-6 by the slow addition of concentrated HCl. Monitor the pH closely.

  • Transfer the entire mixture to the 4 L separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with 500 mL of ethyl acetate.

  • Combine all organic layers. Wash the combined organic phase sequentially with 500 mL of saturated NaHCO₃ solution and 500 mL of saturated NaCl (brine) solution.

Step 4: Isolation and Purification
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter through a pad of Celite® to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Process and Workflow Visualization

Workflow Figure 2: Experimental Workflow A 1. Setup & Inerting (Dry 5L Flask, N₂ Flush) B 2. Charge Reagents (Add NaOMe & Toluene) A->B C 3. Heat to 80-90 °C B->C D 4. Substrate Addition (Add Diester in Toluene over 1.5-2h) C->D E 5. Reflux (Heat to ~110 °C for 3-4h) D->E F 6. Cooldown & Quench (Cool to 0-5 °C, add H₂O) E->F G 7. Neutralization & Extraction (Adjust pH with HCl, Extract with EtOAc) F->G H 8. Wash & Dry (Wash with NaHCO₃/Brine, Dry with MgSO₄) G->H I 9. Isolate Crude Product (Rotary Evaporation) H->I J 10. Purification (Vacuum Distillation or Recrystallization) I->J K Final Product J->K

Caption: Figure 2: Experimental Workflow.

Expected Results and Characterization

The protocol is expected to provide the title compound in good yield (typically 70-85% after purification). The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR: Characteristic peaks corresponding to the pyrrolidone ring protons and the methyl ester group. The CH group at the 3-position is expected between 3.2-3.5 ppm, and the methyl ester singlet around 3.7 ppm.

  • ¹³C NMR: Resonances for the two carbonyl carbons (amide and ester) are expected in the range of 170-175 ppm.[1]

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed. [M+H]⁺: 144.06.[11]

  • Melting Point: The melting point of the hydrochloride salt is reported as 120-122 °C. The free base will have a different melting point.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By leveraging the efficiency of the Dieckmann condensation and outlining clear, step-by-step instructions with an emphasis on safety, this guide provides researchers and drug development professionals with a robust method to access this valuable chemical intermediate for their discovery and development programs.

References

The Versatile Scaffold: Methyl 2-Oxopyrrolidine-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidinone Core

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to revisit and reimagine the utility of foundational chemical scaffolds. One such scaffold of enduring significance is the 2-pyrrolidinone ring, a five-membered lactam that serves as a cornerstone in a multitude of biologically active molecules. Its prevalence in natural products and synthetic drugs underscores its privileged status in drug design. Within this class of compounds, Methyl 2-oxopyrrolidine-3-carboxylate emerges as a particularly versatile and valuable building block. Its strategic placement of functional groups—a reactive ester and a modifiable lactam—provides a rich platform for chemical elaboration, enabling the synthesis of diverse compound libraries with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors. The 2-pyrrolidinone core is a feature of naturally occurring alkaloids and has been incorporated into a range of pharmaceuticals.[1]

Chemical Properties and Synthesis

This compound is a stable, readily handled intermediate that serves as an excellent starting point for the synthesis of more complex molecules.[2] The ester functionality can be easily hydrolyzed or converted to other functional groups such as amides and hydrazides, while the lactam nitrogen can be substituted to introduce additional diversity.

Protocol 1: Synthesis of N-Substituted this compound

This protocol details a robust two-step synthesis of N-substituted methyl 2-oxopyrrolidine-3-carboxylates, starting from the reaction of itaconic acid with a primary amine, followed by esterification.

Step 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the desired primary amine (1.0 eq.), itaconic acid (1.5 eq.), and water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.

  • Acidification & Isolation: After cooling, add 5% hydrochloric acid to the mixture and stir for 5 minutes. The resulting crystalline solid is collected by filtration.

  • Purification: The crude product is purified by dissolving in a 5% sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the carboxylic acid by acidifying the filtrate with hydrochloric acid to a pH of 5. The purified product is collected by filtration, washed with water, and dried.[3]

Step 2: Esterification to this compound

  • Reaction Setup: To a solution of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid dropwise.

  • Reflux: Heat the mixture at reflux for 8 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Neutralize the residue with a 5% sodium carbonate solution to a pH of 8-9.

  • Isolation and Purification: The resulting solid is filtered, washed with water and hexane, and then recrystallized from a suitable solvent like 2-propanol to yield the pure methyl ester.[1]

Reactant (Amine) Product Yield (%) Reference
N-(4-aminophenyl)acetamide1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid96[3]
2-Amino-4-methylphenol1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid-[1]

Table 1: Examples of N-substituted 5-oxopyrrolidine-3-carboxylic acids synthesized.

Application in the Synthesis of Bioactive Molecules

The true utility of this compound lies in its role as a key intermediate for the synthesis of a diverse array of bioactive compounds. Its ability to be readily converted into hydrazides opens up a gateway to a vast chemical space of hydrazone derivatives, which have demonstrated significant potential as antibacterial and anticancer agents.

Workflow for the Synthesis of Bioactive Hydrazone Derivatives

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Bioactive Hydrazones Itaconic Acid Itaconic Acid Carboxylic Acid Intermediate Carboxylic Acid Intermediate Itaconic Acid->Carboxylic Acid Intermediate Step 1a Primary Amine Primary Amine Primary Amine->Carboxylic Acid Intermediate Step 1a Methyl Ester Intermediate This compound Carboxylic Acid Intermediate->Methyl Ester Intermediate Step 1b: Esterification Hydrazide Intermediate Hydrazide Intermediate Methyl Ester Intermediate->Hydrazide Intermediate Step 2: Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazide Intermediate Step 2 Bioactive Hydrazone Bioactive Hydrazone Hydrazide Intermediate->Bioactive Hydrazone Step 3: Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Bioactive Hydrazone Step 3 Biological Screening Biological Screening Bioactive Hydrazone->Biological Screening Evaluation

Caption: Synthetic workflow from starting materials to bioactive hydrazones.

Protocol 2: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carbohydrazide
  • Reaction Setup: To a solution of the N-substituted this compound (1.0 eq.) in a suitable solvent such as 2-propanol or methanol, add hydrazine monohydrate (2.0-10.0 eq.).

  • Reflux: Heat the reaction mixture at reflux for 2-8 hours.

  • Isolation: After cooling, the precipitated solid is collected by filtration, washed with a cold solvent like propan-2-ol and diethyl ether, to yield the desired hydrazide.[1][3]

Protocol 3: General Procedure for the Synthesis of Hydrazones
  • Reaction Setup: A mixture of the 1-aryl-5-oxopyrrolidine-3-carbohydrazide (1.0 eq.) and the appropriate aldehyde or ketone (1.0-1.5 eq.) is heated at reflux in a suitable solvent (e.g., 2-propanol, methanol) for 2-18 hours. A catalytic amount of acid (e.g., hydrochloric acid, acetic acid) can be added to facilitate the reaction.

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent, and can be further purified by recrystallization if necessary.[3]

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in various therapeutic areas, most notably as antibacterial and anticancer agents.

Antibacterial Applications

The increasing threat of antibiotic resistance necessitates the development of novel antibacterial agents. Hydrazone derivatives synthesized from the this compound scaffold have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1]

Mechanism of Action: Many hydrazone-based antibacterial agents are known to exert their effect by inhibiting bacterial DNA gyrase.[4][5] This enzyme is crucial for DNA replication, and its inhibition leads to the cessation of bacterial growth and eventual cell death.[6][7]

G Hydrazone Derivative Hydrazone Derivative Bacterial DNA Gyrase Bacterial DNA Gyrase Hydrazone Derivative->Bacterial DNA Gyrase Inhibition DNA Replication DNA Replication Bacterial DNA Gyrase->DNA Replication Essential for Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Inhibition leads to

Caption: Inhibition of bacterial DNA gyrase by hydrazone derivatives.

A study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that certain hydrazones exhibited strong inhibition of S. aureus and excellent results in disrupting S. aureus and E. coli biofilms.[1]

Derivative Target Organism Activity Reference
Hydrazone with 5-nitrothien-2-yl fragmentVarious bacterial strainsSurpassed control cefuroxime[1]
Hydrazone with benzylidene moietyS. aureusStrong inhibition (3.9 μg/mL)[1]

Table 2: Antibacterial activity of selected hydrazone derivatives.

Anticancer Applications

The pyrrolidinone scaffold is also a valuable pharmacophore in the design of anticancer agents.[3] Hydrazone derivatives have been shown to possess potent cytotoxic activity against various cancer cell lines.

Mechanism of Action: The anticancer activity of many hydrazone derivatives is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[8] This is often achieved through the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.[1][2][9][10]

G Hydrazone Derivative Hydrazone Derivative Pro-caspases Pro-caspases Hydrazone Derivative->Pro-caspases Induces activation of Active Caspases Active Caspases Pro-caspases->Active Caspases Cleavage Apoptotic Substrates Apoptotic Substrates Active Caspases->Apoptotic Substrates Cleavage of Apoptosis Apoptosis Apoptotic Substrates->Apoptosis Leads to

Caption: Caspase activation pathway leading to apoptosis.

In a study on novel 5-oxopyrrolidine derivatives, several compounds, including those with azole and benzimidazole moieties derived from the initial hydrazide, demonstrated potent anticancer activity against A549 human pulmonary cancer cells.[3]

Conclusion and Future Perspectives

This compound has firmly established its position as a versatile and indispensable building block in medicinal chemistry. Its straightforward synthesis and the ease with which it can be derivatized provide a fertile ground for the discovery of novel therapeutic agents. The demonstrated success in generating potent antibacterial and anticancer compounds from this scaffold highlights its significant potential. Future research in this area could explore the synthesis of even more diverse libraries of compounds, targeting a broader range of diseases. Furthermore, the chiral nature of the 3-position on the pyrrolidinone ring offers opportunities for the development of stereoselective therapies with improved efficacy and reduced side effects. As our understanding of disease biology deepens, the strategic application of foundational scaffolds like this compound will undoubtedly continue to fuel the engine of drug discovery.

References

Application Notes & Protocols: Investigating Methyl 2-oxopyrrolidine-3-carboxylate Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Oncology

The 2-oxopyrrolidine (or pyrrolidin-2-one) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. Its unique structural and electronic properties make it an ideal framework for the design of novel therapeutic agents. In the realm of oncology, derivatives of the 2-oxopyrrolidine ring system have demonstrated a remarkable breadth of activities, including the inhibition of key signaling pathways involved in tumor proliferation and angiogenesis.[1] This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic analysis of a promising class of these compounds: derivatives of Methyl 2-oxopyrrolidine-3-carboxylate. The protocols and insights herein are designed for researchers, scientists, and drug development professionals aiming to explore this chemical space for next-generation anticancer therapeutics.

Synthesis of Substituted Pyrrolidinone Lead Compounds

The generation of a diverse library of derivatives is the foundational step in any drug discovery campaign. For the this compound scaffold, multi-component reactions and cascade cyclizations offer an efficient route to structurally varied compounds.[2][3]

Rationale for Synthetic Strategy

The described protocol utilizes a ruthenium-catalyzed cascade cyclization of diazo pyruvates with substituted anilines. This approach is advantageous due to its high atom economy, operational simplicity, and the ability to introduce diversity at multiple points on the pyrrolidine ring by simply varying the starting materials. The ruthenium catalyst facilitates the initial carbene formation from the diazo compound, which then undergoes a cascade of reactions with the aniline to construct the heterocyclic core in a single step.[2]

General Synthetic Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Core Synthesis cluster_workup Purification A Substituted Aniline (1) D Ruthenium-Catalyzed Cascade Cyclization A->D B Diazo Pyruvate (2) B->D C [Ru(p-cymene)Cl2]2 Catalyst 4 Å Molecular Sieves Dry CH2Cl2, Room Temp C->D E Reaction Monitoring (TLC) D->E Reaction Mixture F Quenching & Extraction E->F Completion G Column Chromatography (Silica Gel) F->G H Pure Pyrrolidine Product (3) (e.g., this compound derivative) G->H

Caption: General workflow for the synthesis of pyrrolidinone derivatives.

Protocol: Synthesis of Polysubstituted Pyrrolidines (Exemplar)

This protocol is adapted from established methods for ruthenium-catalyzed reactions.[2][3]

Principle: This procedure outlines the one-pot synthesis of a polysubstituted pyrrolidine derivative from an aniline and a diazo pyruvate, catalyzed by a ruthenium complex.

Materials:

  • Substituted aniline (1.0 eq)

  • Diazo pyruvate (1.2 eq)

  • [Ru(p-cymene)Cl₂]₂ catalyst (2.5 mol%)

  • 4 Å Molecular Sieves (activated, powdered)

  • Dry Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Flame-dried reaction flask with magnetic stir bar

Step-by-Step Procedure:

  • Flask Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the [Ru(p-cymene)Cl₂]₂ catalyst (2.5 mol%), substituted aniline (1.0 eq), and activated 4 Å molecular sieves (~200 mg per mmol of aniline).

  • Solvent Addition: Add dry CH₂Cl₂ to the flask to create a suspension.

  • Reactant Addition: In a separate vial, dissolve the diazo pyruvate (1.2 eq) in a minimal amount of dry CH₂Cl₂. Add this solution dropwise to the stirring reaction mixture at room temperature over 10-15 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) every 1-2 hours until the starting aniline is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves. Wash the pad with additional CH₂Cl₂.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure pyrrolidine product.[2]

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][5]

In Vitro Evaluation of Anticancer Activity

A tiered approach, starting with broad cytotoxicity screening followed by more detailed mechanistic assays, is a cost-effective and robust strategy for evaluating new chemical entities.[6]

Overall Workflow for In Vitro Anticancer Drug Screening

G A Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Cell Culture & Expansion A->B C Primary Screening: Cytotoxicity (MTT Assay) B->C D Data Analysis: Calculate IC50 Values C->D E Hit Identification (Compounds with IC50 < 10 µM) D->E F Secondary Assays (for Hits) E->F Potent Hits G Apoptosis Assay (Annexin V/PI) F->G H Cell Cycle Analysis (PI Staining) F->H I Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) F->I

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Protocol: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[7]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solutions)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[7]

  • Adhesion: Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration, and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plates for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100.

    • Plot the percentage viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Data Presentation: Cytotoxicity of Pyrrolidinone Derivatives

Quantitative data should be summarized for clear comparison. Several studies have reported IC₅₀ values for pyrrolidine derivatives in the low micromolar range.[2][3]

Compound IDR¹ GroupR² GroupIC₅₀ (µM) vs. HCT116[2]IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7
Lead-01 H4-Cl-Ph12.515.128.5
Lead-02 H4-F-Ph8.210.325.1
Lead-03 CH₃4-Br-Ph3.5 4.9 16.2
Lead-04 CH₃3,5-diCl-Ph2.9 4.1 12.8
Doxorubicin --0.81.10.9
(Note: Data are representative examples based on published literature and are for illustrative purposes.)

Elucidating the Mechanism of Action

Identifying how a lead compound kills cancer cells is critical for its further development. Apoptosis, or programmed cell death, is a primary mechanism for many successful chemotherapy drugs.[7][8]

Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7]

Materials:

  • Hit compound(s) identified from cytotoxicity screening

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cell line of interest

  • 6-well plates

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (from the medium) and the detached cells.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Visualizing the Apoptotic Signaling Pathway

Many cytotoxic agents, including certain pyrrolidinone derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway.[2][3] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

G cluster_mito Mitochondrion cluster_cyto Cytosol Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome CytC->Apoptosome Drug Pyrrolidinone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Activates Bcl2->Bax Bax->Mito Forms pore Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 (Executioner) Apoptosome->ActiveCasp3 Activates Caspase-9, which cleaves Pro-Caspase-3 Casp3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Cleaves cellular substrates

References

Application Notes & Protocols: Stereoselective Synthesis of Methyl 2-oxopyrrolidine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of "Methyl 2-oxopyrrolidine-3-carboxylate" analogs.

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Chiral γ-Lactam Scaffold

The 2-oxopyrrolidine (or γ-lactam) ring system is a privileged scaffold in medicinal chemistry and drug discovery.[1] As a core structural motif in numerous biologically active natural products and synthetic compounds, it plays a critical role in defining molecular shape and interactions with biological targets.[2] Specifically, analogs of this compound, which feature stereocenters at the C3 and potentially other positions, are crucial intermediates for a range of therapeutics, including anticonvulsants, nootropics, and anti-inflammatory agents.

The biological activity of these compounds is often critically dependent on their absolute stereochemistry. Therefore, the development of robust and efficient stereoselective synthetic methods is paramount for accessing enantiomerically pure analogs for pharmacological evaluation. This guide provides an in-depth overview of field-proven strategies for achieving high levels of stereocontrol in the synthesis of these valuable molecules, focusing on the causality behind methodological choices and providing detailed, actionable protocols.

Strategy 1: Organocatalytic Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems, known as the Michael addition, is one of the most powerful C-C bond-forming reactions. The use of small chiral organic molecules as catalysts (organocatalysis) has revolutionized this field, enabling the construction of stereogenic centers with high fidelity without resorting to transition metals.[3][4]

Scientific Principle & Causality

This strategy typically involves the reaction of a Michael donor (e.g., a ketone, aldehyde, or nitroalkane) with a Michael acceptor designed to generate the pyrrolidinone core upon cyclization. Chiral secondary amines, such as proline and its derivatives, are exemplary catalysts.[4]

The catalytic cycle proceeds via two key activation modes:

  • Enamine Activation: The chiral amine catalyst reacts with a ketone or aldehyde donor to form a transient, nucleophilic enamine. The inherent chirality of the catalyst directs the enamine to attack one specific face of the Michael acceptor.

  • Iminium Activation: Alternatively, the catalyst can form a chiral iminium ion with an α,β-unsaturated aldehyde, lowering its LUMO and activating it for attack by a nucleophile.[5]

For synthesizing 2-oxopyrrolidine-3-carboxylate analogs, a common approach is the Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by reduction of the nitro group and subsequent reductive amination/cyclization.[6][7] The stereochemistry of the final product is dictated by the initial, organocatalyzed Michael addition step. Chiral thiourea-based primary amine catalysts are particularly effective as they can activate the Michael acceptor through hydrogen bonding while the primary amine activates the nitroalkane donor.

Experimental Protocol: Asymmetric Michael Addition of Nitromethane to a 4-Oxo-2-enoate

This protocol describes the synthesis of a precursor to 5-alkyl-substituted pyrrolidine-3-carboxylic acid, a key analog class.[6]

Step 1: Catalyst Preparation & Reaction Setup

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the 4-alkyl-substituted 4-oxo-2-enoate (1.0 mmol, 1.0 equiv).

  • Add the chiral primary amine-thiourea catalyst (e.g., a cyclohexanediamine derivative) (0.1 mmol, 10 mol%).

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous toluene (5.0 mL) via syringe.

  • Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Reagent Addition & Reaction

  • Add nitromethane (3.0 mmol, 3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

Step 3: Work-up & Purification

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Michael adduct.

Step 4: Reductive Cyclization to form the Pyrrolidinone

  • Dissolve the purified Michael adduct (1.0 mmol) in methanol (10 mL) in a hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel (approx. 10% by weight).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting amino ester will cyclize spontaneously or upon gentle heating to yield the desired 2-oxopyrrolidine-3-carboxylate analog.

  • Purify by chromatography or recrystallization.

Validation:

  • Stereoselectivity: Determine the enantiomeric excess (ee) of the Michael adduct using chiral High-Performance Liquid Chromatography (HPLC).

  • Structure: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Michael Addition Performance
Catalyst (mol%)Michael Acceptor (R=)Yield (%)ee (%)Reference
10% Thiourea-AmineMethyl9596[7]
10% Thiourea-AmineEthyl9295[7]
10% Thiourea-AminePropyl9097[6]
20% Prolinol EtherPhenyl8592[4]

Visualization: Organocatalytic Michael Addition Cycle

G cluster_cycle Catalytic Cycle Catalyst Chiral Amine Catalyst (R₂NH) Enolate Activated Nitronate Intermediate Catalyst->Enolate + H⁺ Nitroalkane Nitroalkane (R'NO₂) Nitroalkane->Enolate TransitionState Stereodetermining Transition State (H-Bonding) Enolate->TransitionState Acceptor α,β-Unsaturated Ester Acceptor->TransitionState Adduct_Cat Adduct-Catalyst Complex TransitionState->Adduct_Cat Adduct_Cat->Catalyst Catalyst Regeneration Product Michael Adduct Adduct_Cat->Product caption General cycle for amine-catalyzed Michael addition.

Caption: General cycle for amine-catalyzed Michael addition.

Strategy 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of industrial chiral synthesis, offering high efficiency and exceptional levels of enantioselectivity.[8] For the synthesis of pyrrolidinone precursors, this method is typically applied to the reduction of prochiral dehydroamino acid derivatives or related enamides.[9]

Scientific Principle & Causality

The success of this method hinges on the design of the chiral ligand that coordinates to the rhodium center. Chiral diphosphine ligands, such as those based on ferrocene or BINAP scaffolds, create a well-defined chiral pocket around the metal.[9][10]

The mechanism involves the following key steps:

  • Oxidative Addition: Dihydrogen (H₂) adds to the Rh(I) catalyst complex.

  • Substrate Coordination: The prochiral olefinic substrate coordinates to the rhodium center in a specific orientation dictated by the chiral ligand. This step is often reversible and determines the enantioselectivity. The substrate typically coordinates through both the double bond and a nearby coordinating group (e.g., an amide carbonyl), forming a chelate that locks its conformation.

  • Migratory Insertion & Reductive Elimination: The coordinated hydrogen atoms are transferred sequentially to the double bond, followed by the reductive elimination of the saturated product, regenerating the active Rh(I) catalyst.

The choice of ligand is critical; its electronic and steric properties must be matched to the substrate to achieve high turnover and stereocontrol.[11]

Experimental Protocol: Asymmetric Hydrogenation of an Enamide Precursor

This protocol outlines a general procedure for the enantioselective reduction of an α,β-unsaturated N-acylpyrrolidinone precursor.

Step 1: Catalyst Preparation

  • In a glovebox, charge a vial with the rhodium precursor, e.g., [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%), and the chiral diphosphine ligand (e.g., (S,S)-Et-DuPhos) (0.011 mmol, 1.1 mol%).

  • Add a degassed solvent, such as methanol or dichloromethane (2.0 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

Step 2: Hydrogenation Reaction

  • In a separate autoclave or high-pressure vessel, dissolve the enamide substrate (1.0 mmol, 1.0 equiv) in degassed methanol (8.0 mL).

  • Transfer the pre-formed catalyst solution to the autoclave via a cannula under an inert atmosphere.

  • Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar H₂).

  • Stir the reaction mixture at room temperature for 12-24 hours.

Step 3: Work-up & Analysis

  • Carefully vent the hydrogen gas from the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

  • Confirm the structure and purity via NMR and mass spectrometry.

Data Presentation: Rh-Catalyzed Hydrogenation Performance
LigandSubstrateSolventPressure (bar)Yield (%)ee (%)Reference
(S,S)-Et-DuPhosMethyl dehydroamino acid esterMeOH5>9999[8]
(R)-BINAPN-acetyl enamideTHF109596[12]
Ferrocene-Pyrrolidineα-Aryl enamideCH₂Cl₂20>9997.7[9]

Visualization: Rhodium-Catalyzed Hydrogenation Workflow

G cluster_workflow Asymmetric Hydrogenation Workflow Start Prochiral Enamide Substrate Reaction Hydrogenation (Autoclave) Start->Reaction Catalyst [Rh(I)-Chiral Ligand]⁺ Catalyst->Reaction H2 H₂ Gas H2->Reaction Purification Column Chromatography Reaction->Purification Analysis Chiral HPLC (ee determination) Purification->Analysis Product Chiral Pyrrolidinone Product Analysis->Product caption Workflow for Rh-catalyzed asymmetric hydrogenation.

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Strategy 3: Diastereoselective Alkylation of Pyroglutamate Derivatives

This "chiral pool" approach leverages readily available, enantiopure starting materials, such as L-pyroglutamic acid, to control the stereochemistry of subsequent transformations.[13] The inherent C5 stereocenter of pyroglutamate is used to direct the stereoselective introduction of a substituent at the C3 position via enolate alkylation.

Scientific Principle & Causality

The core principle is substrate-controlled stereoselection. The pyroglutamate starting material is first N-protected and then deprotonated at the C3 position with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a chiral enolate.

The stereochemical outcome of the alkylation is governed by the facial selectivity of the incoming electrophile. The bulky protecting group on the nitrogen and the ester group at C2 create a sterically biased environment. The electrophile will preferentially approach from the less hindered face of the planar enolate, which is typically trans to the C5 substituent, leading to a high degree of diastereoselectivity.[14][15]

Experimental Protocol: Diastereoselective Alkylation of a Pyroglutamate Enolate

Step 1: Enolate Formation

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon) and equip it with a magnetic stir bar and a low-temperature thermometer.

  • Add anhydrous tetrahydrofuran (THF, 20 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 mmol, 1.1 equiv) via syringe, followed by the dropwise addition of n-butyllithium (1.1 mmol, 1.1 equiv, 2.5 M in hexanes).

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve the N-protected methyl pyroglutamate (e.g., N-Boc-L-methyl pyroglutamate) (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Add the pyroglutamate solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

Step 2: Electrophilic Quench

  • Add the desired electrophile (e.g., benzyl bromide) (1.2 mmol, 1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Maintain the reaction at -78 °C and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

Step 3: Work-up & Purification

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-substituted pyroglutamate.

Validation:

  • Diastereoselectivity: Determine the diastereomeric ratio (dr) of the product by ¹H NMR analysis of the crude reaction mixture, observing the integration of characteristic signals for each diastereomer.

  • Structure: Confirm the relative and absolute stereochemistry (if necessary via X-ray crystallography of a derivative) and the overall structure by 2D NMR techniques (COSY, NOESY) and mass spectrometry.

Data Presentation: Diastereoselective Alkylation Performance
N-Protecting GroupElectrophile (E⁺)Based.r. (trans:cis)Yield (%)Reference
BocBenzyl BromideLDA>95:585[15]
CbzMethyl IodideLHMDS90:1078[14]
BocAllyl BromideLDA>95:582[13]

Summary and Outlook

The stereoselective synthesis of this compound analogs can be achieved through several powerful and reliable strategies.

  • Organocatalytic Michael Addition is highly versatile for creating C3-substituted analogs, often with excellent enantioselectivity, and avoids the use of metals.

  • Rhodium-Catalyzed Asymmetric Hydrogenation provides an exceptionally efficient route to highly enantioenriched products, particularly from dehydroamino acid precursors, and is well-suited for large-scale synthesis.

  • Diastereoselective Alkylation of Pyroglutamates is a robust method that leverages the chirality of readily available starting materials to ensure high diastereoselectivity.

The choice of method depends on the specific target analog, desired scale, and available starting materials. Continued innovation in catalyst design and reaction methodology will undoubtedly expand the toolkit for accessing this critical class of molecules, further empowering drug discovery and development programs.

References

Troubleshooting & Optimization

How to improve the yield of "Methyl 2-oxopyrrolidine-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-oxopyrrolidine-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and effective method for synthesizing this compound is the Dieckmann Condensation (also known as Dieckmann cyclization). This is an intramolecular Claisen condensation of a diester, catalyzed by a strong base, to form a cyclic β-keto ester.[1][2] For this specific target molecule, the starting material is typically a derivative of glutamic acid, such as Dimethyl N-methoxycarbonyl-L-glutamate or a similar 1,6-diester.

Q2: Can you illustrate the reaction mechanism?

Certainly. The Dieckmann condensation proceeds through several key steps: enolate formation, intramolecular nucleophilic attack, and elimination of a leaving group. A crucial final step is the deprotonation of the resulting β-keto ester, which drives the reaction to completion.[3]

Dieckmann_Mechanism Figure 1: Dieckmann Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2 & 3: Cyclization & Elimination cluster_drive Step 4: Driving Force cluster_final Step 5: Protonation A Diester Starting Material B Enolate Intermediate A->B Base (e.g., NaH, NaOEt) C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D Cyclic β-Keto Ester C->D Elimination of Alkoxide (e.g., -OMe) E Deprotonated Product (Stable Enolate) D->E Base (1 equivalent) F Final Product: This compound E->F Acidic Workup (H3O+)

Caption: Figure 1: The reaction mechanism of the Dieckmann Condensation.

Q3: What are the most critical factors influencing the reaction yield?

The success of the Dieckmann condensation is highly sensitive to several factors:

  • Choice of Base: The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide (t-BuOK).[4][5]

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF), toluene, or benzene are generally preferred to prevent hydrolysis of the ester and to solubilize the reactants.[5] Polar aprotic solvents can enhance enolate stability.[5]

  • Reaction Temperature: The temperature must be carefully controlled to balance the reaction rate with the stability of the reactants and intermediates.

  • Anhydrous Conditions: Water contamination can lead to saponification (hydrolysis) of the ester groups, which halts the desired reaction. Meticulous drying of glassware, solvents, and reagents is critical.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: My reaction has failed or resulted in a very low yield. What are the likely causes and how can I improve it?

A: Low yield is the most common issue and can stem from several sources. Let's break down the potential causes and solutions.

Potential CauseScientific ExplanationRecommended Solution(s)
Ineffective Base/Stoichiometry The reaction requires at least one full equivalent of base because the final product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation is thermodynamically favorable and drives the reaction equilibrium toward the product.[3][6] An insufficient amount of base will result in an incomplete reaction.• Use at least 1.0-1.2 equivalents of a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide.• If using an alkoxide base (e.g., NaOMe), ensure it matches the ester group to prevent transesterification.[6]• Ensure the base is fresh and has not been deactivated by atmospheric moisture.
Presence of Water or Protic Solvents Water will react with strong bases (e.g., NaH) and can also hydrolyze the ester functional groups of the starting material or product, a reaction known as saponification.[6] This consumes reagents and forms unwanted carboxylate salts.• Dry all glassware in an oven ( >120°C) overnight and cool under an inert atmosphere (N₂ or Ar).• Use freshly distilled, anhydrous solvents. Toluene or THF are excellent choices.[5]• Handle hygroscopic bases like NaH and t-BuOK in a glovebox or under a positive pressure of inert gas.
Sub-optimal Reaction Temperature If the temperature is too low, the rate of enolate formation and cyclization may be impractically slow. If it's too high, side reactions like decomposition or intermolecular condensation may increase.• For NaH in THF or toluene, a common starting point is reflux temperature (66°C for THF, 111°C for toluene).• Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and temperature.
Reverse Reaction (Retro-Claisen) The cyclization step is reversible. The reaction is driven to completion by the irreversible deprotonation of the product.[7] If the base is not strong enough or is consumed by impurities, the equilibrium can shift back towards the starting materials.• This reinforces the need for a sufficient quantity of a strong base to ensure the final deprotonation step occurs efficiently.
Problem 2: Formation of Significant By-products

Q: My crude ¹H NMR or LC-MS shows multiple unexpected peaks. What are these impurities and how can I avoid them?

A: By-product formation is often related to reaction conditions or the purity of the starting materials.

Side_Reactions Figure 2: Potential Side Reactions cluster_desired Desired Pathway cluster_side Side Reactions SM Diester Starting Material DP This compound SM->DP Dieckmann (Intramolecular) IC Intermolecular Dimer SM->IC Claisen (Intermolecular) SA Saponified Acid SM->SA H₂O / Base DC Decarboxylated Ketone DP->DC Heat / Acid

Caption: Figure 2: Competing reaction pathways in the synthesis.

  • Intermolecular Dimerization: If the concentration of the starting diester is too high, two molecules can react with each other (intermolecular Claisen condensation) instead of cyclizing.[5] This is especially problematic for forming medium or large rings but can still compete in 5-membered ring formation.

    • Solution: Employ high-dilution conditions. Add the diester starting material slowly via a syringe pump over several hours to a refluxing suspension of the base in the solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.

  • Saponification: As mentioned, any moisture can lead to the hydrolysis of one or both methyl ester groups to form carboxylic acids, which will be deprotonated to carboxylates under the basic conditions.

    • Solution: Strictly adhere to anhydrous techniques.

  • Decarboxylation: The β-keto ester product can undergo hydrolysis and subsequent decarboxylation if exposed to harsh acidic or basic conditions, especially at elevated temperatures, to yield 2-pyrrolidinone.[8][9][10]

    • Solution: Use a careful workup procedure. Quench the reaction by cooling it in an ice bath and slowly adding a mild acid (e.g., saturated aqueous NH₄Cl or dilute HCl) to neutralize the base without causing harsh local pH or temperature changes.

Problem 3: Difficulty in Product Isolation and Purification

Q: I'm struggling to get a pure product after the workup. What is a reliable purification strategy?

A: Effective purification is crucial for obtaining the final product with high purity.

  • Workup Protocol:

    • After the reaction is complete (monitored by TLC), cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution until the evolution of hydrogen gas (if using NaH) ceases and the mixture is neutralized.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous phase).

    • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification Methods:

    • Flash Column Chromatography: This is the most effective method for separating the target compound from non-polar by-products and residual starting material.

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%) is typically effective. The product is moderately polar and should elute cleanly.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step.[11] A solvent system like 2-propanol or an ethyl acetate/hexane mixture may be suitable.[11]

    • Vacuum Distillation: If the product is a liquid or low-melting solid and thermally stable, vacuum distillation can be used for purification, although chromatography is generally more versatile for removing structurally similar impurities.

Detailed Experimental Protocols

Protocol 1: General Synthesis of this compound

Workflow Figure 3: Experimental Workflow A 1. Setup & Inert Atmosphere (Oven-dried glassware, N₂/Ar) B 2. Add Base & Solvent (e.g., NaH in anhydrous THF) A->B C 3. Heat to Reflux B->C D 4. Slow Addition of Diester (via syringe pump over 2-4h) C->D E 5. Monitor Reaction (TLC analysis) D->E F 6. Quench & Workup (Cool to 0°C, add aq. NH₄Cl) E->F G 7. Extraction & Drying F->G H 8. Purification (Flash Chromatography) G->H

Caption: Figure 3: A typical experimental workflow for the synthesis.

Materials:

  • Dimethyl N-protected glutamate (1.0 eq)

  • Sodium hydride (60% dispersion in oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate, Hexanes

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation: Add sodium hydride (1.2 eq) to a three-neck, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Solvent Addition: Add anhydrous THF via cannula to the flask to create a suspension.

  • Reaction Initiation: Heat the suspension to reflux.

  • Substrate Addition: Dissolve the starting diester (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the refluxing NaH suspension over 2-4 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Cool the reaction to 0°C. Slowly quench with saturated aqueous NH₄Cl until the pH is ~7.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

References

Technical Support Center: Purification of Methyl 2-oxopyrrolidine-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 2-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this valuable synthetic intermediate.

This compound, a β-keto ester, presents unique challenges during silica gel column chromatography due to its polarity, potential for keto-enol tautomerism, and sensitivity to the acidic nature of standard silica gel.[1][2][3][4] This can lead to issues such as poor separation, band broadening, tailing peaks, and even on-column degradation. This resource aims to provide practical, experience-driven solutions to these common problems.

Frequently Asked Questions (FAQs)

Q1: My TLC shows a single spot, but after the column, I have multiple fractions containing my product, and the yield is low. What is happening?

A1: This is a classic sign of on-column degradation. This compound, as a β-keto ester, can be sensitive to the acidic nature of standard silica gel.[1][2][3][4] The acidic silanol groups on the silica surface can catalyze hydrolysis of the methyl ester or other unwanted side reactions.

Troubleshooting Steps:

  • Confirm Stability with 2D TLC: Before running a column, perform a two-dimensional TLC to check for on-column stability.[5]

    • Spot your crude material on one corner of a square TLC plate.

    • Develop the plate in your chosen solvent system.

    • Dry the plate thoroughly.

    • Rotate the plate 90 degrees and develop it again in the same solvent system.

    • If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will observe additional spots that are not on the diagonal.

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to use triethylamine (TEA).

    • Prepare your silica slurry in the chosen non-polar solvent (e.g., hexane).

    • Add 0.5-1% triethylamine (by volume) to the slurry and mix well.

    • Pack the column with the deactivated silica.

    • It is also advisable to add the same percentage of triethylamine to your eluting solvent system.

  • Consider Alternative Stationary Phases: If your compound is highly acid-sensitive, consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil.[1][5]

Q2: I'm observing significant peak tailing and broad bands during my column, leading to poor separation. How can I improve the peak shape?

A2: Peak tailing and broadening with β-keto esters are often attributed to keto-enol tautomerism. The presence of two interconverting isomers on the column can result in a broadened elution band. Tailing can also be caused by strong polar interactions between your compound and the acidic silanol groups on the silica.

Troubleshooting Workflow:

G start Broad/Tailing Peaks Observed check_tautomerism Hypothesis: Keto-Enol Tautomerism or Strong Polar Interactions start->check_tautomerism solution1 Modify Mobile Phase: Add a small amount of a polar modifier (e.g., methanol or acetic acid) check_tautomerism->solution1 solution2 Deactivate Silica Gel: Use triethylamine-treated silica to reduce strong polar interactions check_tautomerism->solution2 solution3 Lower Temperature: Run the column at a lower temperature to potentially slow tautomer interconversion check_tautomerism->solution3 evaluate Evaluate Peak Shape Improvement solution1->evaluate solution2->evaluate solution3->evaluate end Achieved Sharper Peaks and Better Separation evaluate->end

Caption: Troubleshooting workflow for broad or tailing peaks.

Detailed Solutions:

  • Mobile Phase Modification: Adding a small amount of a polar modifier like methanol or acetic acid to your eluent can sometimes sharpen peaks by ensuring a more consistent interaction with the stationary phase and potentially shifting the keto-enol equilibrium. Start with very small percentages (e.g., 0.1-0.5%) and monitor the effect on your TLC.

  • Deactivation of Silica: As mentioned in Q1, deactivating the silica with triethylamine will minimize strong ionic interactions that can lead to tailing.[1]

  • Lower Temperature Chromatography: In some cases, running the column at a reduced temperature (e.g., in a cold room) can slow the rate of tautomer interconversion, leading to sharper peaks.

Q3: How do I choose the right solvent system for purifying this compound?

A3: The key is to find a solvent system that provides good separation between your product and impurities on a TLC plate, with an ideal Rf value for the product between 0.2 and 0.4.

Recommended Starting Solvent Systems:

A common starting point for polar compounds like this compound is a mixture of a non-polar solvent and a polar solvent.

Solvent System ComponentsTypical Starting Ratios (v/v)Notes
Ethyl Acetate / Hexane30:70 to 70:30A good first choice for many purifications. Adjust the ratio to achieve the target Rf.
Dichloromethane / Methanol99:1 to 95:5Useful for more polar compounds. Be cautious as methanol is a very strong polar solvent.
Diethyl Ether / Hexane40:60 to 80:20Diethyl ether is less polar than ethyl acetate and can sometimes provide different selectivity.

Pro-Tip: If your compound is streaking on the TLC plate even with different solvent systems, this is another indication of potential on-column issues like degradation or strong binding, and you should consider the troubleshooting steps in Q1 and Q2.

Q4: Should I use isocratic or gradient elution for my column?

A4: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.[6][7]

  • Isocratic Elution: This method uses a constant solvent composition throughout the purification.[6][8] It is simpler to set up and is often sufficient if your desired compound is well-separated from a few impurities with significantly different polarities.[7][8]

  • Gradient Elution: This technique involves gradually increasing the polarity of the mobile phase during the column run.[6][9][10] It is highly recommended if your crude material contains multiple impurities with polarities close to your product. A gradient can help to first elute non-polar impurities, then your product with a good peak shape, and finally wash off highly polar impurities that would otherwise take a very long time to elute under isocratic conditions.[9][10]

Typical Gradient Profile for this compound:

  • Start with a low polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane) to elute very non-polar impurities.

  • Gradually increase the polarity to a concentration that gives your product an Rf of ~0.3 (e.g., ramp up to 50% Ethyl Acetate in Hexane).

  • Hold at this polarity to elute your product.

  • Finally, increase the polarity significantly (e.g., to 100% Ethyl Acetate or even add a small amount of Methanol) to flush out any remaining highly polar compounds.

Q5: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

A5: This situation, where the compound appears "stuck" on the column, can be frustrating. Here are the likely causes and solutions:

  • Compound Precipitation at the Column Head: If your compound is not very soluble in the initial, less polar eluent, it may have precipitated at the top of the silica.[11]

    • Solution: Use a "dry loading" technique.[11] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

  • Chelation with Metal Impurities on Silica: β-keto esters can sometimes chelate to trace metal ions present in the silica gel, leading to very strong binding.[12][13]

    • Solution: Try eluting with a solvent system containing a small amount of a chelating agent or a weak acid, but be mindful of your product's stability to acid. A more practical first step is to try a different brand or grade of silica gel, as metal content can vary.

  • Irreversible Decomposition: As discussed in Q1, it's possible the compound has decomposed on the column.[5]

    • Solution: If other troubleshooting fails, you may need to consider alternative purification methods such as recrystallization or distillation if the compound is thermally stable.

Experimental Protocol: Deactivated Silica Gel Column Chromatography

This protocol provides a step-by-step method for purifying this compound using a deactivated silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Triethylamine (TEA)

  • Solvents for elution (e.g., Ethyl Acetate, Hexane)

  • Chromatography column

  • Collection tubes/flasks

  • TLC plates and chamber

Procedure:

  • Determine the Optimal Solvent System: Use TLC to find a solvent system that gives your product an Rf of 0.2-0.4.

  • Prepare the Deactivated Silica Slurry:

    • In a beaker, add the required amount of silica gel.

    • Add the non-polar component of your solvent system (e.g., Hexane) to create a slurry.

    • Add 0.5-1% (v/v) of triethylamine to the slurry and mix thoroughly.

  • Pack the Column:

    • Pour the slurry into the column and allow the silica to settle, ensuring a level bed.

    • Drain the excess solvent until it is just above the silica bed.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluting solvent (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica bed.[11]

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[11]

  • Elute the Column:

    • Carefully add your eluting solvent (containing 0.5-1% TEA) to the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the proportion of the polar solvent.

  • Monitor the Elution:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Troubleshooting Racemization in the Synthesis of Chiral Methyl 2-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable chiral building block. The inherent structure of this molecule presents a significant challenge: the potential for racemization at the C3 stereocenter. This document provides in-depth, cause-and-effect troubleshooting advice and validated protocols to help you diagnose, mitigate, and prevent the loss of enantiomeric purity in your synthesis.

Section 1: The Root Cause—Understanding the Racemization Mechanism

Q1: What is racemization and why is it a primary concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers, known as a racemate or racemic mixture.[1][2] This results in a complete loss of optical activity. For pharmaceutical development, where a single enantiomer often possesses the desired therapeutic effect while the other may be inactive or harmful, preventing racemization is critical.

The stereocenter of concern in this compound is the α-carbon (C3) situated between the ester carbonyl and the lactam carbonyl. This structural feature is analogous to a β-keto ester.[3] The hydrogen atom attached to this C3 carbon is significantly acidic because the resulting negative charge (carbanion) is stabilized by resonance across both adjacent carbonyl groups.

Under either basic or acidic conditions, this acidic proton can be removed to form a planar, achiral enol or enolate intermediate.[4][5] Once this planar intermediate is formed, the stereochemical information at C3 is lost. Subsequent reprotonation can occur from either face of the planar system with equal probability, leading to the formation of both (R) and (S) enantiomers in a 1:1 ratio.[6] Any step in your synthesis or purification that exposes the molecule to acidic or basic conditions, or even just elevated temperatures, can facilitate this process.[7][8]

Caption: Base- or acid-catalyzed racemization via a planar intermediate.

Section 2: Troubleshooting Guide—Diagnosing and Solving Racemization

This section addresses specific issues you may encounter. The key to preventing racemization is careful control of your reaction and work-up parameters.

Q2: My final product has low enantiomeric excess (ee). I suspect the issue is during the cyclization (lactamization) step. How do I optimize this?

A2: The cyclization step, often requiring a base to deprotonate a precursor and facilitate intramolecular attack, is a common source of racemization. The choice of base, solvent, and temperature are the most critical factors. A strong base, high temperature, or protic solvent can dramatically accelerate the formation of the problematic enolate intermediate.

Causality Chain:

  • Strong Base: Rapidly deprotonates the α-carbon, increasing the concentration of the enolate and the rate of racemization.

  • High Temperature: Provides the activation energy needed for both the desired reaction and the undesired racemization.[9]

  • Protic Solvent: Can facilitate proton transfer, stabilizing the enol form and promoting the keto-enol tautomerism that scrambles the stereocenter.[3][10]

Optimization Strategy: The goal is to find conditions mild enough to prevent significant racemization while still allowing the cyclization to proceed at a reasonable rate. Systematically evaluate the parameters below, starting with temperature.

ParameterStandard Conditions (High Racemization Risk)Optimized Conditions (Low Racemization Risk)Rationale
Base Strong, hard bases (e.g., NaH, NaOMe, t-BuOK)Weaker, non-nucleophilic organic bases (e.g., DBU, DIPEA) or carefully controlled addition of a stronger base at low temp.Weaker bases are less likely to cause wholesale deprotonation at the α-carbon.[7]
Temperature Room Temperature (20-25 °C) or Reflux0 °C, -20 °C, or -78 °CLowering the temperature significantly reduces the rate of racemization, often more than it reduces the rate of the desired cyclization.
Solvent Protic (e.g., Methanol, Ethanol)Aprotic (e.g., THF, Toluene, Dichloromethane)Aprotic solvents do not actively participate in proton exchange, thus suppressing the formation of the enol intermediate.[11]
Reaction Time Prolonged (e.g., >12 hours)As short as possible (Monitor by TLC/LC-MS)Minimize the compound's exposure time to racemizing conditions. Quench the reaction as soon as the starting material is consumed.
Q3: Could racemization be happening during my aqueous work-up or column chromatography?

A3: Absolutely. Post-reaction processing is a frequently overlooked source of racemization.

  • Aqueous Work-up: Quenching the reaction with strong acids or bases, or performing extractions with unbuffered aqueous layers, can expose your product to harsh pH conditions.

    • Solution: Quench your reaction with a buffered solution, such as saturated aqueous ammonium chloride (NH₄Cl, slightly acidic) or a phosphate buffer (pH ~7). Ensure all aqueous layers used for washing are pH-neutral or buffered.

  • Column Chromatography: Standard silica gel is inherently acidic and can catalyze enolization on the column, leading to gradual racemization as your compound elutes.

    • Solution 1 (Neutralization): Prepare a slurry of your silica gel in the desired eluent and add a small amount of a non-nucleophilic base like triethylamine (~0.1-1% v/v). Flush the column with this mixture before loading your sample. This neutralizes the acidic sites.

    • Solution 2 (Alternative Media): Consider using neutral alumina or a less acidic grade of silica gel if available.

    • Solution 3 (Speed): Do not let the compound sit on the column for extended periods. Use flash chromatography techniques to minimize the residence time.

Section 3: Recommended Protocols & Methodologies

Protocol 1: General Precautions for Minimizing Racemization
  • Maintain Low Temperatures: Whenever possible, conduct base- or acid-mediated steps at 0 °C or below.

  • Use Aprotic Solvents: Preferentially use solvents like THF, DCM, or Toluene over alcohols or water for reactions involving sensitive stereocenters.

  • Select Reagents Wisely: Use the mildest acid or base that can effectively catalyze the desired transformation.

  • Monitor Reactions Closely: Avoid arbitrarily long reaction times. Use TLC or LC-MS to determine the point of completion, then immediately proceed with a controlled work-up.

  • Control pH During Work-up: Use buffered aqueous solutions to quench reactions and wash organic layers.

  • Neutralize Chromatographic Media: If purification by silica gel chromatography is necessary, consider pre-treating the silica with a base like triethylamine.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol provides a self-validating system to check the stereochemical integrity of your material at any stage. It is the most reliable method for quantifying enantiomers.[12]

  • Sample Preparation:

    • Prepare a stock solution of your racemic standard (if available) at ~1 mg/mL in the mobile phase or a compatible solvent.

    • Prepare a solution of your synthesized sample at the same concentration.

    • Filter both solutions through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Starting Point):

    • Chiral Column: Polysaccharide-based columns are highly effective. Common choices include Chiralcel® OD-H, Chiralpak® IA, or Lux® Amylose-2.[13]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting point is 90:10 Hexane:Isopropanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detector: UV detector set to a wavelength where your compound has strong absorbance (e.g., ~210-220 nm for the carbonyl chromophore).

    • Column Temperature: Maintain at a constant temperature, typically 25 °C.

  • Analysis:

    • Inject the Racemic Standard: First, inject the racemic sample. This will show two peaks of equal area, allowing you to determine the retention times (t₁) and (t₂) for each enantiomer.

    • Inject Your Sample: Inject your synthesized sample under the identical conditions.

    • Calculate Enantiomeric Excess (ee): Identify the peak areas for the major enantiomer (Area_major) and the minor enantiomer (Area_minor). Calculate the ee using the following formula:

      • ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Section 4: Frequently Asked Questions (FAQs)

Q4: Are there alternative synthetic strategies that are inherently less prone to racemization? A4: Yes. Asymmetric synthesis strategies that establish the C3 stereocenter in the final cyclization step are often preferred. For example, methods involving an asymmetric conjugate addition of a glycine equivalent to an α,β-unsaturated ester can set the desired stereochemistry, which is then carried through to the lactamization step.[14][15] Catalyst-controlled stereodivergent syntheses have also been reported, allowing access to different stereoisomers with high selectivity.[16] These methods often use carefully designed chiral catalysts that operate under mild conditions, minimizing the risk of epimerization.

Q5: Besides chiral HPLC, are there other ways to assess enantiomeric purity? A5: While chiral HPLC is the gold standard, other methods can provide valuable information:

  • NMR with Chiral Derivatizing Agents: You can react your compound with an enantiomerically pure chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers.[2] Diastereomers have different physical properties and will often show distinct, resolvable signals in a ¹H or ¹⁹F NMR spectrum. The integration ratio of these signals can be used to determine the enantiomeric ratio.

  • NMR with Chiral Solvating Agents (Shift Reagents): Adding a chiral lanthanide shift reagent can cause the NMR signals of the two enantiomers in your sample to resonate at different chemical shifts, allowing for quantification.

Q6: Can the choice of ester group (e.g., methyl vs. ethyl vs. tert-butyl) influence the rate of racemization? A6: Yes, though the effect is generally secondary to the choice of base, solvent, and temperature. A bulkier ester group like tert-butyl can sterically hinder the approach of a base to the α-proton, potentially slowing the rate of deprotonation and thus racemization.[17] However, this same steric bulk might also slow down the desired reaction. The electronic effect of the ester group is minimal in this context.

Section 5: Visual Summaries & Workflows

Troubleshooting_Workflow cluster_reaction Step 1: Analyze Reaction Conditions cluster_workup Step 2: Analyze Work-up & Purification start Low Enantiomeric Excess (ee) Detected q_base What base was used? start->q_base q_temp What was the reaction temperature? start->q_temp q_solvent What solvent was used? start->q_solvent a_base Action: Switch to a weaker, non-nucleophilic base (e.g., DIPEA, DBU). Or add strong base slowly at low temp. q_base->a_base q_quench How was the reaction quenched? a_base->q_quench a_temp Action: Lower temperature significantly (e.g., to 0 °C or -20 °C). q_temp->a_temp a_temp->q_quench a_solvent Action: Switch to an aprotic solvent (e.g., THF, Toluene, DCM). q_solvent->a_solvent a_solvent->q_quench a_quench Action: Use a buffered quench (e.g., sat. aq. NH4Cl or pH 7 buffer). q_quench->a_quench q_purify How was the product purified? a_quench->q_purify a_purify Action: Neutralize silica gel with Et3N or use flash chromatography to minimize contact time. q_purify->a_purify re_evaluate Re-synthesize and Analyze ee (Protocol 2) a_purify->re_evaluate

Caption: A systematic workflow for troubleshooting racemization.

References

Technical Support Center: Identifying Impurities in "Methyl 2-oxopyrrolidine-3-carboxylate" via NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 2-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra for this compound, ensuring the highest purity for your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the baseline NMR spectrum of your target compound is the critical first step in identifying impurities. Below is a table summarizing the expected chemical shifts for this compound in a common NMR solvent like CDCl₃. Note that shifts can vary slightly depending on the solvent and concentration.

Table 1: Expected NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
NH~6.5-7.5Broad Singlet-
CH (Position 3)~3.5-3.7Triplet~50-55
CH₂ (Position 4)~2.2-2.4Multiplet~25-30
CH₂ (Position 5)~3.3-3.5Triplet~40-45
OCH₃~3.7-3.8Singlet~52-53
C=O (Ester)--~170-172
C=O (Amide)--~174-176

Causality Insight: The downfield chemical shift of the amide proton (NH) is due to its acidic nature and involvement in hydrogen bonding. The methoxy (OCH₃) protons appear as a sharp singlet because they have no adjacent protons to couple with. The carbonyl carbons are the most downfield in the ¹³C spectrum due to the strong deshielding effect of the double-bonded oxygen.[1][2][3]

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Unexpected peaks in your NMR spectrum are a common issue and can arise from several sources, including residual solvents, starting materials, or byproducts of the synthesis. The following workflow will guide you in identifying these impurities.

G A Unexpected Peaks Observed in ¹H NMR B Step 1: Identify Common Solvent Impurities A->B C Step 2: Analyze for Starting Material Residue B->C D Step 3: Consider Potential Byproducts C->D E Step 4: Perform 2D NMR (COSY, HSQC) D->E F Conclusion: Impurity Structure Elucidated E->F

Step 1: Identify Common Solvent Impurities

First, rule out common laboratory solvents that may be present from the reaction workup or from the NMR solvent itself.[4][5][6][7]

Table 2: Common Solvent Impurities and their ¹H NMR Chemical Shifts (in CDCl₃)

Solvent Chemical Shift (ppm) Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether1.21 (t), 3.48 (q)Triplet, Quartet
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)Triplet, Singlet, Quartet
Methanol3.49Singlet
Water1.56Broad Singlet

Expert Tip: The chemical shift of water is highly variable and depends on temperature and sample concentration.[4] If you suspect water, you can confirm by adding a drop of D₂O to your NMR tube, which will cause the water peak to disappear or shift.

Step 2: Analyze for Starting Material Residue

The synthesis of this compound often involves starting materials like diethyl 2-aminomalonate and methyl acrylate. Check your spectrum for peaks corresponding to these precursors.

Step 3: Consider Potential Byproducts

Several side reactions can occur during the synthesis. The most common are hydrolysis of the ester and decarboxylation.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the methyl ester, forming 2-Oxopyrrolidine-3-carboxylic acid.[8][9] Look for a broad singlet in the 10-13 ppm region, characteristic of a carboxylic acid proton.[10]

  • Decarboxylation: If the reaction is heated, particularly under acidic or basic conditions, decarboxylation can occur, leading to the formation of 2-pyrrolidinone.[11][12][13][14] This would be indicated by a simplified spectrum with peaks corresponding to the pyrrolidinone ring protons.

Step 4: Perform 2D NMR Spectroscopy

If the impurities cannot be identified from the ¹H NMR alone, two-dimensional NMR techniques can provide more detailed structural information.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This can help in piecing together molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to, aiding in the assignment of both ¹H and ¹³C signals.

Q3: The peaks in my ¹H NMR spectrum are broad. What could be the cause?

A3: Broad peaks in an NMR spectrum can be indicative of several issues.[15]

  • Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.

  • Insoluble Material: If your sample is not fully dissolved, it can lead to peak broadening. Ensure your sample is completely soluble in the chosen NMR solvent.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can appear as broad peaks. The amide (NH) proton is a classic example of this.

Troubleshooting Protocol: Addressing Broad Peaks

G A Broad Peaks Observed B Re-shim Spectrometer A->B C Check Sample Solubility B->C D Filter Sample C->D E Acquire Spectrum at Different Temperature D->E F Peaks Sharpened E->F

Q4: I'm seeing overlapping peaks in the aliphatic region of my spectrum. How can I resolve them?

A4: Overlapping signals can make spectral interpretation challenging. Here are a few strategies to resolve them:

  • Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of your compound and the impurities, potentially resolving the overlap.[15]

  • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will provide better signal dispersion, often resolving overlapping multiplets.

  • 2D NMR: As mentioned in Q2, techniques like COSY and HSQC can help to deconvolute complex, overlapping regions of the spectrum.

References

Optimizing reaction conditions for the N-alkylation of "Methyl 2-oxopyrrolidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing N-alkylation of Methyl 2-oxopyrrolidine-3-carboxylate

Welcome to the technical support center for the N-alkylation of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful N-alkylation of this compound?

A1: The success of this reaction hinges on three core parameters:

  • Choice of Base: The base must be strong enough to completely deprotonate the lactam nitrogen (pKa ≈ 17-18 in DMSO), forming the nucleophilic anion. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred.

  • Solvent Selection: Anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential. These solvents effectively solvate the cation of the base without interfering with the nucleophile, facilitating the desired SN2 reaction.

  • Strictly Anhydrous Conditions: Any moisture will quench the strong base and the generated lactam anion, halting the reaction and significantly reducing yield.[1] All glassware must be oven- or flame-dried, and solvents must be rigorously dried before use.

Q2: I am observing a significant amount of O-alkylation product. How can I favor N-alkylation?

A2: The deprotonated lactam is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. To favor N-alkylation:

  • Utilize "Soft" Alkylating Agents: According to Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom is a "softer" nucleophilic center than the oxygen. Using softer electrophiles, such as alkyl iodides or bromides, will preferentially target the nitrogen. "Hard" electrophiles like dimethyl sulfate are more likely to react at the harder oxygen atom.[2]

  • Solvent Choice: Less polar aprotic solvents like THF or toluene can favor N-alkylation over more polar options like DMF or DMSO, which may better solvate the counter-ion and expose the harder oxygen atom.[2]

  • Temperature Control: Running the reaction at lower temperatures (e.g., starting at 0 °C) can increase the selectivity for the N-alkylated product, which is often the kinetic product.[1]

Q3: My reaction is sluggish and shows low conversion even after an extended time. What should I investigate?

A3: Low conversion is a common issue that can often be traced back to several factors:

  • Inactive Base: Sodium hydride, a common choice, can be passivated by an outer layer of sodium hydroxide if not handled under strictly inert conditions. Ensure your NaH is fresh or wash it with anhydrous hexane to remove the protective mineral oil and any surface oxidation before use.[1]

  • Insufficient Deprotonation Time: Allow adequate time for the base to fully deprotonate the starting material before adding the alkylating agent. This is often visually confirmed by the cessation of hydrogen gas evolution when using NaH.[1]

  • Poor Reagent Purity: Aside from water, impurities in the starting material or alkylating agent can interfere with the reaction. Confirm the purity of your reagents before starting.

Troubleshooting Guide

This section addresses specific problems in a cause-and-effect format to help you diagnose and resolve experimental issues.

Observed Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Incomplete Deprotonation: The base is not strong enough or has degraded. 2. Protic Impurities: Water in the solvent or on glassware is quenching the anion. 3. Low Reactivity of Alkylating Agent: The leaving group is poor (e.g., Cl < Br < I).1. Switch to a stronger base like NaH (60% dispersion in mineral oil) or LiHMDS. Ensure the base is fresh. 2. Ensure rigorous anhydrous conditions. Dry glassware in an oven (>120 °C) overnight and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled/dried solvents. 3. Improve the leaving group. If using an alkyl chloride, consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) (Finkelstein reaction).
Multiple Spots on TLC (Side Products) 1. O-Alkylation: Reaction at the amide oxygen. 2. Ester Hydrolysis/Transesterification: If the base is nucleophilic (e.g., NaOH, KOH) or if conditions are harsh. 3. Over-alkylation (for di-haloalkanes): Reaction at both ends of the alkylating agent.1. Follow strategies to favor N-alkylation (see FAQ 2). Use a softer alkylating agent (R-I) and consider a less polar solvent like THF.[2] 2. Use a non-nucleophilic base like NaH or K₂CO₃. Avoid hydroxide bases. Ensure the reaction temperature is not excessively high, which can promote side reactions. 3. Use a large excess of the di-haloalkane to favor mono-alkylation statistically.
Starting Material is Recovered Unchanged 1. Reaction Temperature is Too Low: The activation energy for the SN2 reaction is not being met. 2. Steric Hindrance: The alkylating agent is too bulky (e.g., tertiary alkyl halide).1. Gradually increase the reaction temperature. Monitor progress by TLC. Many N-alkylations proceed well at room temperature or with gentle heating (40-60 °C) after initial deprotonation.[3] 2. This reaction follows an SN2 mechanism, which is highly sensitive to steric bulk at the electrophilic carbon. This method is unsuitable for tertiary alkyl halides, which will favor elimination. Use primary or secondary alkyl halides.
Reaction Mixture Darkens Significantly 1. Solvent Decomposition: DMF can decompose at elevated temperatures, especially in the presence of a strong base. 2. Substrate Decomposition: The starting material or product may be unstable under the reaction conditions.1. Maintain a controlled temperature. If heating is required, consider switching to a more stable solvent like THF or Dioxane. 2. Run the reaction at the lowest effective temperature. Monitor by TLC to avoid prolonged reaction times once the starting material is consumed.

Visualizing the Workflow & Mechanism

A clear understanding of the reaction pathway and decision-making process is crucial for success.

N_Alkylation_Mechanism SM This compound (Lactam N-H) Anion Lactam Anion (Nucleophile) SM->Anion H⁺ abstraction Base Strong Base (e.g., NaH) Base->SM Product N-Alkylated Product Anion->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Anion

Caption: General mechanism for the N-alkylation reaction.

Troubleshooting_Workflow Start Reaction Checkpoint (TLC Analysis) LowYield Problem: Low Yield / No Conversion Start->LowYield [SM remaining] SideProducts Problem: Multiple Products Start->SideProducts [New spots] OK Reaction Complete Proceed to Workup Start->OK [Clean conversion] CheckBase Is Base Active? Are Conditions Anhydrous? LowYield->CheckBase Diagnose CheckReagents Check Alkylating Agent & Solvent Polarity SideProducts->CheckReagents Diagnose CheckBase->LowYield No (Replace/Dry) CheckTemp Is Temperature Optimal? CheckBase->CheckTemp Yes CheckTemp->LowYield No (Adjust T) CheckTemp->OK Yes (Continue reaction) CheckReagents->OK Yes (Adjust conditions)

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and troubleshooting of this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary recommendation is to store the compound under an inert atmosphere , such as argon or nitrogen.[1] This is to prevent potential degradation from atmospheric oxygen and moisture. For enhanced stability, particularly for long-term storage, refrigeration is advised .

The compound is a solid, and its hydrochloride salt has a melting point of 120-122 °C.[1] Storing it in a cool, dry, and dark place will minimize the risk of degradation.

Q2: How stable is this compound to changes in pH?

This compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Acidic Conditions: In the presence of a strong acid and heat, the ester group can undergo hydrolysis to yield 2-oxopyrrolidine-3-carboxylic acid and methanol.[2] The reaction is typically slower than base-catalyzed hydrolysis.

  • Basic Conditions: Under basic conditions (e.g., in the presence of sodium hydroxide), the ester is readily hydrolyzed to the corresponding carboxylate salt.[3] This saponification reaction is generally faster than acid-catalyzed hydrolysis.

For applications where the ester functionality is critical, it is imperative to maintain a neutral pH.

Q3: What are the potential degradation pathways for this compound?

Beyond hydrolysis, oxidative degradation is a potential concern for pyrrolidone-based compounds. While specific studies on this compound are limited, research on the related compound N-methylpyrrolidone (NMP) shows that oxidation can occur, leading to a decrease in pH and the formation of byproducts.[4][5] A potential major degradation product from the oxidation of the pyrrolidone ring is the corresponding succinimide derivative.

It is also important to protect the compound from light, as some related structures have shown sensitivity to photodegradation.

Q4: What materials are incompatible with this compound?

To prevent unwanted reactions and degradation, avoid contact with the following:

  • Strong Oxidizing Agents: These can lead to the oxidation of the pyrrolidone ring.

  • Strong Acids and Bases: As mentioned, these will catalyze the hydrolysis of the ester group.

  • Moisture and Air: Prolonged exposure can lead to hydrolysis and oxidation, respectively.

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent reaction yields in a multi-step synthesis.
  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored under an inert atmosphere and refrigerated.

    • Check for Signs of Degradation: Visually inspect the compound for any changes in color or consistency. If in doubt, obtain a fresh sample.

    • Use Anhydrous Solvents: When using the compound in a reaction, ensure all solvents are anhydrous to prevent hydrolysis.

    • Inert Atmosphere for Reactions: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Unexpected side products observed in a coupling reaction.
  • Possible Cause: Hydrolysis of the methyl ester or reaction of the lactam ring under the reaction conditions.

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: Review the pH and temperature of your reaction. If basic or strongly acidic conditions are present, consider alternative coupling methods that proceed under neutral conditions.

    • Protecting Group Strategy: In complex syntheses, such as peptide synthesis, ensure that the lactam nitrogen is appropriately protected if it is susceptible to undesired reactions.

    • Purification Method: Optimize your purification method (e.g., chromatography) to effectively separate the desired product from any hydrolysis or other side products.

Issue 3: Low purity of the final product after a reaction involving this compound.
  • Possible Cause: Contamination of the starting material or degradation during the work-up procedure.

  • Troubleshooting Steps:

    • Purity of Starting Material: Confirm the purity of your this compound using an appropriate analytical technique (e.g., NMR, LC-MS).

    • Work-up Conditions: Avoid prolonged exposure to acidic or basic aqueous solutions during the work-up. Use neutralized water for extractions and minimize the time the compound is in solution.

    • Drying: Ensure the final product is thoroughly dried to remove any residual water, which could cause hydrolysis over time.

Experimental Protocols

Protocol: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolve this compound in a minimal amount of methanol in a round-bottom flask.

  • Add an excess of 1 M NaOH solution to the flask.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Acidify the reaction mixture to pH 2-3 by slowly adding 1 M HCl solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 2-oxopyrrolidine-3-carboxylic acid.

  • The crude product can be further purified by recrystallization or chromatography.

Visualizations

Logical Flowchart for Storage and Handling

G Recommended Storage and Handling of this compound cluster_storage Storage cluster_handling Handling storage_conditions Store in a cool, dry, dark place inert_atmosphere Under inert gas (Ar or N2) storage_conditions->inert_atmosphere refrigeration Refrigerate for long-term storage storage_conditions->refrigeration use_in_fume_hood Handle in a well-ventilated fume hood storage_conditions->use_in_fume_hood avoid_incompatibles Avoid contact with: - Strong acids/bases - Strong oxidizing agents - Moisture use_in_fume_hood->avoid_incompatibles end Use in Experiment use_in_fume_hood->end start Receiving the Compound start->storage_conditions

Caption: Flowchart for proper storage and handling.

Degradation Pathway Diagram

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main_compound This compound acid_hydrolysis Acidic Hydrolysis (H+, H2O, Heat) main_compound->acid_hydrolysis H+ base_hydrolysis Basic Hydrolysis (OH-, H2O) main_compound->base_hydrolysis OH- oxidizing_agent Oxidizing Agent (e.g., O2, light) main_compound->oxidizing_agent [O] acid_product 2-Oxopyrrolidine-3-carboxylic Acid + Methanol acid_hydrolysis->acid_product base_product 2-Oxopyrrolidine-3-carboxylate Salt base_hydrolysis->base_product oxidation_product Succinimide derivatives + Other byproducts oxidizing_agent->oxidation_product

References

Technical Support Center: Challenges in the Scale-Up of Methyl 2-Oxopyrrolidine-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-oxopyrrolidine-3-carboxylate is a key cyclic β-keto ester intermediate in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules.[1][2] Its production, typically achieved via an intramolecular Dieckmann condensation, presents unique challenges when transitioning from laboratory-scale synthesis to pilot plant or industrial production.[2][3][4]

This guide is designed for researchers, chemists, and process engineers encountering difficulties during the scale-up of this synthesis. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a robust, scalable, and efficient process.

Synthesis Overview: The Dieckmann Condensation

The most common and industrially relevant route to this compound is the Dieckmann condensation.[3][4] This is an intramolecular Claisen condensation of a diester, driven by a strong base, to form a five-membered ring.[2][5]

The reaction involves the deprotonation of an α-carbon to one ester group, which then acts as a nucleophile, attacking the carbonyl of the other ester group to form the cyclic β-keto ester.[3][4]

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purification Purification & Isolation Start Starting Material (e.g., N-substituted aminodiester) Reaction Dieckmann Condensation (Controlled Temp) Start->Reaction Base Base Selection (e.g., NaOMe, t-BuOK) Base->Reaction Solvent Solvent System (e.g., Toluene, THF) Solvent->Reaction Quench Acidic Quench (e.g., Acetic Acid, HCl) Reaction->Quench IPC Check: Completion Workup Aqueous Workup & Phase Separation Quench->Workup Purification Purification (Distillation/Recrystallization) Workup->Purification Product Final Product (this compound) Purification->Product IPC Check: Purity

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the scale-up process in a question-and-answer format.

Q1: My reaction yield dropped significantly after increasing the batch size. What are the likely causes?

This is the most common scale-up challenge and can be attributed to several factors related to mass and heat transfer.

  • Cause 1: Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reagent distribution can occur. The base may not be uniformly dispersed, leading to incomplete reaction and the formation of side products.

    • Solution: Ensure the reactor's agitation (stirrer type, speed) is sufficient to maintain a homogeneous mixture. For very large vessels, consider installing baffles to improve mixing efficiency.

  • Cause 2: Poor Temperature Control: The Dieckmann condensation is often exothermic. A larger volume has a smaller surface-area-to-volume ratio, making heat dissipation less efficient. An uncontrolled temperature increase can lead to side reactions, such as intermolecular condensation or product degradation.

    • Solution: Implement a staged or jacketed cooling system. The base should be added portion-wise or via a syringe pump over an extended period to control the exotherm. Monitor the internal reaction temperature, not just the jacket temperature.

  • Cause 3: Base Stoichiometry and Activity: On a larger scale, the impact of moisture in solvents or on glassware is magnified, which can neutralize the strong base required for the reaction.

    • Solution: Use rigorously dried solvents (e.g., anhydrous toluene, THF).[2] Ensure the base (e.g., sodium methoxide, potassium tert-butoxide) is fresh and has been stored under inert conditions. A slight excess of base might be necessary to compensate for any residual moisture, but this should be carefully optimized.

Q2: I'm observing a significant amount of a high-molecular-weight impurity. What is it and how can I prevent it?

The most likely culprit is an intermolecular Claisen condensation, leading to dimer or polymer formation.

  • Mechanism: Instead of the enolate attacking the other ester group on the same molecule (intramolecular), it attacks an ester group on a different molecule (intermolecular). This is favored at high concentrations.

  • Prevention Strategy: High-Dilution Conditions:

    • Slow Addition: The most effective method is to add the diester starting material slowly to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular cyclization pathway.

    • Solvent Volume: Increase the solvent volume relative to the reactants. While this may seem counterintuitive for plant efficiency, it is often necessary to achieve high yields of the desired cyclic product.[2]

ParameterLab Scale (10g)Pilot Scale (1 kg) - Recommended
Diester Concentration ~1 M0.1 - 0.2 M
Addition Time 5-10 minutes2-4 hours
Temperature Control Ice bathJacketed reactor with feedback loop
Q3: The acidic quench and workup are problematic, leading to emulsions or product loss. How can I optimize this step?

Workup issues are common during scale-up due to the larger volumes and different mixing dynamics.

  • Problem: Emulsion Formation: Emulsions often form during the neutralization/quench step, especially if the pH change is rapid or mixing is too vigorous.

    • Solution:

      • Add the quenching acid (e.g., acetic acid, dilute HCl) slowly with controlled agitation.

      • Consider adding a brine wash (saturated NaCl solution) after the quench, which can help break emulsions by increasing the aqueous phase density.

      • If emulsions persist, allowing the mixture to stand without agitation for a period can help the layers separate.

  • Problem: Product Hydrolysis/Decarboxylation: The β-keto ester product is susceptible to hydrolysis and subsequent decarboxylation under harsh acidic or basic conditions, especially at elevated temperatures.

    • Solution:

      • Perform the quench at a low temperature (0-10 °C).

      • Use a milder acid for the quench, such as acetic acid or a buffered solution, to avoid strongly acidic conditions.

      • Minimize the workup time. Proceed to extraction and solvent removal promptly after the layers have separated.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or High Impurity CheckCompletion Reaction Incomplete? (TLC/HPLC Analysis) Start->CheckCompletion CheckImpurity Major Impurity Profile? CheckCompletion->CheckImpurity No (Reaction Complete) BaseIssue Inactive Base or Insufficient Amount CheckCompletion->BaseIssue Yes Dimer High MW Impurity (Dimer/Polymer) CheckImpurity->Dimer Dimer StartingMaterial Unreacted Starting Material CheckImpurity->StartingMaterial Starting Mat. OtherSideProduct Other Side Products CheckImpurity->OtherSideProduct Other TempIssue Reaction Temp Too Low BaseIssue->TempIssue If Base OK Sol_Base Solution: - Use fresh, dry base - Check stoichiometry - Ensure anhydrous conditions BaseIssue->Sol_Base Sol_Temp Solution: - Allow to warm to RT - Gently heat if necessary TempIssue->Sol_Temp Sol_Dimer Solution: - Use high-dilution - Slow addition of substrate - Increase solvent volume Dimer->Sol_Dimer Sol_SM See 'Reaction Incomplete' Path StartingMaterial->Sol_SM Sol_Other Solution: - Optimize temperature - Check for air/moisture sensitivity - Analyze for degradation OtherSideProduct->Sol_Other

Caption: Decision tree for troubleshooting low yield or high impurity issues.

Frequently Asked Questions (FAQs)

  • Q: Which base is best for scale-up: NaOMe, NaH, or t-BuOK?

    • A: While all are effective, they have different handling properties. Sodium methoxide (NaOMe) is often preferred on a large scale as it is cheaper and easier to handle than sodium hydride (NaH), which is pyrophoric and generates hydrogen gas. Potassium tert-butoxide (t-BuOK) is also a good choice, especially in aprotic solvents like THF, but can be more expensive.[2] The choice often depends on solvent compatibility and cost.

  • Q: How do I effectively monitor the reaction on a large scale?

    • A: In-process controls (IPCs) are critical. Small samples should be carefully taken from the reactor, quenched, and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] This allows you to track the disappearance of the starting material and the appearance of the product, confirming the reaction is complete before proceeding to the quench.

  • Q: What is the best method for final purification at scale?

    • A: While laboratory purification might involve column chromatography, this is often not feasible for large quantities.

      • Vacuum Distillation: This is often the most effective industrial method for purifying liquid products like this compound.

      • Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization is an excellent and scalable purification technique.

  • Q: How should the final product be stored?

    • A: As a β-keto ester, the product can be sensitive to moisture and temperature. It should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dry place.

Experimental Protocol: Scalable Synthesis

This protocol is a representative example and should be adapted and optimized for specific equipment and safety procedures.

Objective: To synthesize this compound in >80% yield on a 100g scale.

Materials:

  • N-(2,2-dimethoxyethyl)aspartic acid dimethyl ester (Precursor)

  • Sodium Methoxide (NaOMe)

  • Anhydrous Toluene

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: A 5L jacketed glass reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and addition funnel is dried and purged with nitrogen.

  • Reagent Charge: Charge anhydrous toluene (2.5 L) and sodium methoxide (1.2 equivalents) into the reactor. Begin stirring to form a slurry.

  • Substrate Addition: Dissolve the precursor diester (1.0 equivalent, e.g., 100g) in anhydrous toluene (0.5 L). Add this solution to the addition funnel.

  • Reaction: Begin adding the diester solution dropwise to the stirred NaOMe slurry over 2-3 hours. Maintain the internal temperature between 25-30°C using the reactor jacket.

  • IPC Monitoring: After the addition is complete, allow the reaction to stir for an additional hour. Take a small sample, quench it with acetic acid, and analyze by TLC/HPLC to confirm the absence of starting material.

  • Quench: Cool the reactor to 0-5°C. Slowly add glacial acetic acid (2.0 equivalents) via the addition funnel, ensuring the internal temperature does not exceed 15°C.

  • Workup:

    • Add deionized water (1 L) to the reactor and stir for 15 minutes.

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 L) and brine (1 L).

  • Isolation: Dry the resulting organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final, high-purity this compound.

References

Technical Support Center: Stabilizing Methyl 2-oxopyrrolidine-3-carboxylate During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-oxopyrrolidine-3-carboxylate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of this valuable synthetic intermediate. Our goal is to equip you with the knowledge and practical protocols to prevent its degradation and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Inherent Instability

This compound is a β-keto ester, a class of compounds known for its synthetic versatility. However, this functionality also imparts a degree of instability, particularly during aqueous workup procedures. The primary degradation pathway involves hydrolysis of the methyl ester to the corresponding carboxylic acid, which, as a β-keto acid, is highly susceptible to decarboxylation, leading to the loss of your desired product. Understanding the mechanism of this degradation is the first step toward preventing it.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant loss of my product, this compound, after aqueous workup. What is the likely cause?

A1: The most probable cause of product loss during aqueous workup is degradation through a two-step process: hydrolysis followed by decarboxylation. As a β-keto ester, this compound can be hydrolyzed to its corresponding carboxylic acid, especially under acidic or basic conditions. This resulting β-keto acid is thermally unstable and readily loses carbon dioxide to form 2-pyrrolidinone.

Q2: What are the specific chemical reactions leading to the degradation of my compound?

A2: The degradation proceeds via two main reactions:

  • Hydrolysis: The methyl ester is cleaved by water, a reaction catalyzed by either acid or base, to form 2-oxopyrrolidine-3-carboxylic acid.

  • Decarboxylation: The intermediate β-keto acid undergoes facile decarboxylation, particularly when heated, to yield 2-pyrrolidinone and carbon dioxide.[1][2][3] This reaction proceeds through a stable six-membered cyclic transition state.

The overall degradation pathway can be visualized as follows:

G cluster_0 Degradation Pathway Start This compound Intermediate 2-Oxopyrrolidine-3-carboxylic acid (β-Keto Acid Intermediate) Start->Intermediate  Hydrolysis (Acid or Base Catalyzed) End 2-Pyrrolidinone (Degradation Product) + CO2 Intermediate->End  Decarboxylation (Heat)

Caption: Degradation pathway of this compound.

Q3: How can I modify my workup procedure to minimize this degradation?

A3: The key to preventing degradation is to maintain strict control over pH and temperature during the workup. Here are several recommended strategies:

  • Maintain a Neutral to Slightly Acidic pH: Ideally, the aqueous phase of your workup should be maintained between pH 6 and 7. Strongly acidic or basic conditions will accelerate the initial hydrolysis step.

  • Avoid High Temperatures: Perform all extractions and washes at room temperature or below. If possible, use chilled solutions. Avoid any heating steps until the compound is in a stable, purified form.

  • Minimize Contact Time with Aqueous Phases: Prolonged exposure to water, even at a neutral pH, can lead to hydrolysis. Perform extractions and phase separations as efficiently as possible.

  • Use a Buffered Wash: Instead of using plain deionized water, consider washing your organic layer with a saturated sodium chloride solution (brine) or a weakly buffered aqueous solution (e.g., a dilute phosphate buffer at pH 7).

Recommended Workup Protocols to Prevent Degradation

Here are two detailed protocols for the workup of reaction mixtures containing this compound, designed to minimize degradation.

Protocol 1: Standard Mild Workup

This protocol is suitable for most reaction conditions where strong acids or bases are not present in the final reaction mixture.

Step-by-Step Methodology:

  • Quenching (if necessary): If your reaction contains reactive reagents, quench them appropriately while keeping the temperature low (e.g., with a chilled, saturated aqueous solution of ammonium chloride for organometallic reagents).

  • Solvent Removal (if applicable): If your reaction solvent is miscible with water (e.g., THF, methanol), remove it under reduced pressure at a low temperature (<30 °C).

  • Extraction:

    • Dilute the reaction residue with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a chilled, saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) or a chilled, dilute aqueous solution of citric acid (if the reaction was basic) to neutralize the mixture. Crucially, check the pH of the aqueous layer after washing to ensure it is near neutral.

    • Follow with one or two washes with chilled brine to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Evaporation: Remove the solvent under reduced pressure, ensuring the bath temperature does not exceed 30 °C.

Protocol 2: Workup for Reactions with Strong Acids or Bases

This protocol is designed for reactions that require strong acidic or basic conditions.

Step-by-Step Methodology:

  • Neutralization: Carefully neutralize the reaction mixture at a low temperature (0-5 °C) by slowly adding a neutralizing agent.

    • For acidic reactions: Use a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

    • For basic reactions: Use a dilute aqueous solution of hydrochloric acid or citric acid.

    • Monitor the pH closely with pH paper or a calibrated pH meter, aiming for a final pH between 6.5 and 7.5.

  • Extraction:

    • Extract the neutralized mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with chilled brine.

  • Drying and Solvent Removal: Proceed as described in Protocol 1.

Data Presentation: Key Parameters for Stability

ParameterRecommended RangeRationale
pH of Aqueous Phase 6.0 - 7.5Minimizes both acid and base-catalyzed hydrolysis of the ester.
Temperature 0 - 25 °CReduces the rate of both hydrolysis and decarboxylation.[3]
Aqueous Contact Time As short as possibleLimits the extent of hydrolysis.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process for selecting the appropriate workup strategy.

G cluster_0 Troubleshooting Workflow Start Product Degradation Observed? Check_pH Check pH of Workup Start->Check_pH Yes No_Degradation Continue with Standard Mild Protocol Start->No_Degradation No Acidic_Basic Is pH Strongly Acidic or Basic? Check_pH->Acidic_Basic Check_Temp Check Temperature of Workup High_Temp Is Temperature > 30°C? Check_Temp->High_Temp Acidic_Basic->Check_Temp No Solution_pH Implement Neutralization Protocol Acidic_Basic->Solution_pH Yes Solution_Temp Use Chilled Solutions & Low Temp Evaporation High_Temp->Solution_Temp Yes High_Temp->No_Degradation No

Caption: Decision tree for troubleshooting the workup of this compound.

References

Validation & Comparative

"Methyl 2-oxopyrrolidine-3-carboxylate" vs. "ethyl 2-oxopyrrolidine-3-carboxylate" in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and drug development sectors, the choice of starting materials and intermediates is paramount to the efficiency of a synthetic route and the ultimate efficacy of the final active pharmaceutical ingredient (API). The 2-oxopyrrolidine-3-carboxylate scaffold is a privileged structure, frequently incorporated into novel therapeutic agents. This guide provides an in-depth technical comparison of two key derivatives: methyl 2-oxopyrrolidine-3-carboxylate and ethyl 2-oxopyrrolidine-3-carboxylate. We will explore the nuances of their synthesis, comparative reactivity in key transformations, and the strategic rationale for selecting one over the other in a drug development context, supported by experimental data and established chemical principles.

Introduction

The γ-lactam moiety of the 2-oxopyrrolidine ring system is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The C3-carboxylate functionality provides a versatile handle for further molecular elaboration, making methyl and ethyl 2-oxopyrrolidine-3-carboxylates valuable building blocks. The seemingly subtle difference between the methyl and ethyl ester can have significant implications for the synthetic process and the physicochemical properties of downstream intermediates and final drug candidates. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, enabling more informed decisions in their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The choice between the methyl and ethyl ester can be influenced by their fundamental physical properties, which affect aspects such as solubility, reaction conditions, and purification strategies.

PropertyThis compoundEthyl 2-oxopyrrolidine-3-carboxylateKey Differences & Implications
Molecular Formula C₆H₉NO₃C₇H₁₁NO₃The additional methylene group in the ethyl ester increases its molecular weight and lipophilicity.
Molecular Weight 143.14 g/mol 157.17 g/mol [1]The higher molecular weight of the ethyl ester can influence reaction stoichiometry calculations and analytical characterization.
Melting Point 120-122 °C (as HCl salt)[2]71-75 °CThe lower melting point of the ethyl ester may be advantageous in certain formulation processes.
Boiling Point Not readily available157 °C @ 7 Torr[3]The boiling point is a critical parameter for purification by distillation, with the ethyl ester being less volatile.
Solubility Generally more soluble in polar solventsMore soluble in nonpolar organic solventsThis difference in solubility can dictate the choice of reaction and purification solvents.
LogP (calculated) LowerHigherThe higher lipophilicity of the ethyl ester can enhance membrane permeability but may also increase metabolic susceptibility.

Synthesis and Reaction Mechanisms

A common and efficient route to 2-oxopyrrolidine-3-carboxylic acid, the precursor to both esters, involves the reaction of an amine with itaconic acid. The subsequent esterification is typically achieved via Fischer esterification.

General Synthetic Pathway

Caption: General synthesis of methyl and ethyl 2-oxopyrrolidine-3-carboxylates.

Comparative Analysis of Synthesis

The choice between methanol and ethanol in the Fischer esterification step is a critical decision with several implications:

  • Reaction Kinetics: Due to its smaller size and lower steric hindrance, methanol generally reacts faster than ethanol in acid-catalyzed esterifications. This can lead to shorter reaction times for the synthesis of the methyl ester.

  • Reaction Conditions: To achieve comparable reaction rates, the esterification with ethanol may require higher temperatures or longer reaction times. Both reactions are equilibrium-driven, and the use of a large excess of the alcohol as the solvent is common practice to drive the reaction to completion.[4][5][6]

  • Purification: The higher boiling point of ethanol can make its removal post-reaction more energy-intensive compared to methanol. However, the lower volatility of the ethyl ester can be advantageous during the removal of volatile impurities. The choice of ester can also influence the crystallization and isolation of the final product.

Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid and its Methyl Ester

This protocol is adapted from a literature procedure for the synthesis of a derivative, illustrating a typical synthetic sequence.[2]

Part A: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

  • A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.

  • After 12 hours, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.

  • The mixture is cooled, and the resulting crystalline solid is filtered off and washed with water.

  • The crude product is purified by dissolving it in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5.

  • The purified 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid is obtained as a white solid (Yield: 96%).[2]

Part B: Synthesis of Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate

  • A mixture of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (7.87 g, 0.03 mol), methanol (100 mL), and sulfuric acid (10 drops) is refluxed for 20 hours.[2]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.

Note: A similar procedure can be followed for the synthesis of the ethyl ester by substituting methanol with ethanol, potentially with adjustments to the reaction time and temperature to optimize the yield.

Reactivity and Synthetic Utility

The ester group, while often considered a stable protecting group, can influence the reactivity of the molecule in subsequent transformations.

Alkylation Reactions

A common downstream reaction for 2-oxopyrrolidine-3-carboxylates is alkylation at the C3 position. The choice of the ester can have a subtle but important impact on this reaction.

Caption: General scheme for the alkylation of 2-oxopyrrolidine-3-carboxylates.

  • Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. In reactions where the ester moiety is close to the reaction center, such as in the formation of an enolate for alkylation, the bulkier ethyl group might slightly hinder the approach of the base and the electrophile, potentially leading to slower reaction rates.

  • Enolate Formation: The nature of the ester can influence the pKa of the α-proton, although this effect is generally small. The choice of base and reaction conditions is typically the more dominant factor in achieving efficient enolate formation.

Hydrolysis and Metabolic Stability

The stability of the ester bond to hydrolysis is a crucial consideration, especially in a drug development context.

  • Chemical Hydrolysis: Under both acidic and basic conditions, methyl esters tend to hydrolyze slightly faster than ethyl esters due to the lesser steric hindrance around the carbonyl carbon, which facilitates the approach of the nucleophile (water or hydroxide).

  • Enzymatic Hydrolysis (Metabolic Stability): In a biological system, ester hydrolysis is often mediated by esterases. Studies on homologous series of esters have shown that methyl esters can be more stable towards plasma hydrolysis than their ethyl counterparts.[7] For instance, one study found that the plasma half-life of methyl benzoate was significantly longer than that of ethyl benzoate.[7] This is a critical factor in prodrug design, where a controlled rate of hydrolysis to the active carboxylic acid is desired. The presence of an ester group is often associated with metabolic instability, which can be a desirable feature in the design of "soft drugs" that are rapidly metabolized to inactive forms after exerting their therapeutic effect.[7]

Case Studies in Drug Development: The Rationale for Ester Selection

The choice between a methyl and an ethyl ester in a drug candidate is a multifactorial decision aimed at optimizing the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Optimizing Cell Permeability: The lipophilicity of a molecule, often quantified by its LogP value, is a key determinant of its ability to cross cell membranes. Ethyl esters are more lipophilic than their corresponding methyl esters. In cases where a drug's target is intracellular, increasing its permeability can enhance its efficacy. Replacing an amide with an ester is a known strategy to improve cell permeability, and the choice between a methyl and an ethyl ester allows for fine-tuning of the molecule's lipophilicity.[8] However, an excessive increase in lipophilicity (typically ALogP > 4-5) can lead to decreased permeability due to reduced aqueous solubility and increased membrane retention.[8]

  • Modulating Metabolic Stability and Pharmacokinetics: As discussed earlier, methyl esters can exhibit greater metabolic stability in plasma compared to ethyl esters.[7] If a longer duration of action is desired for a drug that is active in its ester form, or if a slower, more sustained release of the active carboxylic acid from a prodrug is required, the methyl ester might be the preferred choice. Conversely, if rapid conversion to the active acid is necessary, the more labile ethyl ester could be advantageous.

  • Solubility and Formulation: The choice of ester can also impact the solid-state properties of the drug substance, such as its crystallinity and solubility. These properties are critical for developing a suitable formulation for drug delivery. The different steric and electronic properties of the methyl and ethyl groups can lead to different crystal packing and, consequently, different dissolution rates.

Conclusion and Recommendations

The selection of this compound versus its ethyl counterpart is a strategic decision that should be made based on a comprehensive evaluation of the specific goals of the synthesis and the desired properties of the final product.

Choose this compound when:

  • Faster reaction kinetics in esterification are desired.

  • Higher metabolic stability of the ester moiety is required for a longer duration of action or a slower release profile in a prodrug strategy.

  • A less lipophilic intermediate is preferred to maintain a balanced physicochemical profile.

Choose Ethyl 2-oxopyrrolidine-3-carboxylate when:

  • Enhanced lipophilicity is needed to improve cell membrane permeability for intracellular targets.

  • Slightly slower, more controlled reactivity in subsequent steps is advantageous.

  • The physical properties of the ethyl ester (e.g., lower melting point) are beneficial for downstream processing or formulation.

Ultimately, the optimal choice will often be determined by empirical data from the specific synthetic route and biological assays. It is recommended that researchers consider synthesizing both analogues in the early stages of a drug discovery program to fully evaluate their respective impacts on the overall profile of the lead compound.

References

A Comparative Guide to the Reactivity of Cyclic β-Keto Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Cyclic β-Keto Esters

Cyclic β-keto esters are a cornerstone in the edifice of modern organic synthesis. Their unique structural motif, featuring a ketone and an ester group separated by a methylene unit within a carbocyclic framework, imparts a rich and versatile chemical reactivity.[1] This duality of functionality makes them invaluable starting materials and intermediates for the construction of a diverse array of complex molecules, including natural products, pharmaceuticals, and agrochemicals.[2] The synthetic utility of these compounds hinges on the reactivity of the α-hydrogen, nestled between the two electron-withdrawing carbonyl groups, which facilitates a wide range of chemical transformations.[3]

This guide provides an in-depth, comparative analysis of the reactivity of cyclic β-keto esters, with a particular focus on the influence of ring size. We will delve into the fundamental principles that govern their behavior in key organic reactions, supported by experimental data and detailed protocols. By understanding the nuanced differences in reactivity, researchers can make more informed decisions in the design and execution of synthetic strategies.

The Influence of Ring Size: A Tale of Strain and Stereoelectronics

The reactivity of cyclic β-keto esters is profoundly influenced by the size of the carbocyclic ring. This is primarily due to the interplay of ring strain and stereoelectronic effects, which manifest differently in key reactions such as enolate formation, alkylation, and decarboxylation. To illustrate these differences, we will focus our comparison on two of the most commonly employed cyclic β-keto esters: ethyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate.

Enolate Formation: A Matter of Acidity and Stability

The crucial first step in many reactions of β-keto esters is the deprotonation of the α-carbon to form a resonance-stabilized enolate. The ease of this process is a direct reflection of the acidity of the α-proton.

  • Kinetic Acidity: Experimental and theoretical studies indicate that cyclopentanone derivatives, and by extension ethyl 2-oxocyclopentanecarboxylate, exhibit higher kinetic acidity compared to their six-membered ring counterparts.[4] This is attributed to the greater s-character of the α-C-H bond in the five-membered ring, which stabilizes the corresponding carbanion.[4] The geometry of the cyclopentane ring forces the α-C-H bonds into a more planar arrangement with the carbonyl group, facilitating orbital overlap in the transition state of deprotonation.

  • Thermodynamic Stability of the Enol/Enolate: While cyclopentanone derivatives are more kinetically acidic, theoretical studies suggest that cyclohexanone and its derivatives have a higher enol content at equilibrium.[5][6][7][8] This indicates that the enol or enolate of the six-membered ring system is thermodynamically more stable. The greater flexibility of the cyclohexane ring allows it to adopt a conformation that minimizes steric interactions and maximizes orbital overlap in the planar enolate system.

This dichotomy between kinetic and thermodynamic control is a critical consideration in reaction design. For reactions where rapid enolate formation is desired under mild conditions, the five-membered ring system may be advantageous. Conversely, for reactions that proceed under equilibrating conditions, the greater stability of the six-membered ring enolate might be beneficial.

Comparative Reactivity in Key Synthetic Transformations

The differences in enolate formation and stability directly translate to distinct reactivity profiles in fundamental organic reactions.

α-Alkylation: Building Molecular Complexity

The α-alkylation of cyclic β-keto esters is a powerful method for constructing new carbon-carbon bonds.[9][10] The reaction proceeds via an S\textsubscript{N}2 attack of the enolate on an alkyl halide.[11][12][13][14]

Table 1: Representative Alkylation of Cyclic β-Keto Esters

Cyclic β-Keto EsterAlkylating AgentBaseSolventYield (%)Reference
Ethyl 2-oxocyclopentanecarboxylateBenzyl bromideNaOEtEthanolNot specified[3][9]
Ethyl 2-oxocyclohexanecarboxylateMethyl iodideNaHTHF80[15]
Substituted Indanone β-Keto EsterBenzyl bromideCs₂CO₃Toluene98[10]

Note: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions.

Hydrolysis and Decarboxylation: Accessing Substituted Ketones

Following alkylation or other modifications, the β-keto ester functionality is often removed through hydrolysis of the ester to the corresponding β-keto acid, followed by decarboxylation upon heating to yield a substituted cyclic ketone.

The mechanism of decarboxylation of a β-keto acid proceeds through a cyclic, concerted transition state, leading to the formation of an enol intermediate which then tautomerizes to the ketone. The stability of this transition state, and thus the rate of decarboxylation, can be influenced by the ring size. While specific kinetic data for the decarboxylation of 2-oxocyclopentanecarboxylic acid versus 2-oxocyclohexanecarboxylic acid is scarce, the inherent strain and conformational rigidity of the five-membered ring might influence the geometry of the cyclic transition state, potentially affecting the reaction rate compared to the more flexible six-membered ring.

Experimental Protocols

To provide a practical context for the discussed reactivities, detailed protocols for the α-alkylation of both ethyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate are provided below.

Protocol 1: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate[9]

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Anhydrous Ethanol

  • Sodium Metal

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Diethyl Ether

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol. Carefully add sodium metal (1.1 equivalents) in small portions. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C. Add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise over 15-20 minutes with stirring. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Add the alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution at room temperature. Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water. Neutralize with saturated aqueous NH₄Cl. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Alkylation of Ethyl 2-Oxocyclohexanecarboxylate (Adapted from[15])

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Methyl Iodide)

  • 3N Hydrochloric Acid

  • Dichloromethane

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Add ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the mixture to 0 °C and add the alkyl halide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction with 3N HCl at 0 °C until the mixture is neutral. Pour the mixture into brine and extract with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizing the Mechanisms

To better illustrate the key mechanistic steps and the influence of ring structure, the following diagrams are provided.

G cluster_alkylation Alkylation of Cyclic β-Keto Ester start Cyclic β-Keto Ester enolate Resonance-Stabilized Enolate start->enolate + Base - H-Base⁺ ts SN2 Transition State enolate->ts + R-X product α-Alkylated Product ts->product - X⁻

Caption: General workflow for the α-alkylation of a cyclic β-keto ester.

G cluster_decarboxylation Decarboxylation of β-Keto Acid bka β-Keto Acid ts_decarb Cyclic Transition State bka->ts_decarb Heat enol Enol Intermediate ts_decarb->enol - CO₂ ketone Ketone Product enol->ketone Tautomerization

Caption: Mechanism of decarboxylation of a β-keto acid.

Conclusion and Future Outlook

The reactivity of cyclic β-keto esters is a finely tuned interplay of electronic effects, ring strain, and reaction conditions. While both five- and six-membered ring systems are synthetically versatile, they exhibit distinct reactivity profiles. Cyclopentanone-derived β-keto esters tend to be more kinetically acidic, potentially leading to faster reactions under non-equilibrating conditions. In contrast, the corresponding cyclohexanone derivatives form more thermodynamically stable enolates, which can be advantageous in reactions that proceed to equilibrium.

For the practicing chemist, the choice between a five- and six-membered cyclic β-keto ester will depend on the specific synthetic target and the desired reaction outcome. Understanding the fundamental principles outlined in this guide will empower researchers to make more strategic decisions, leading to more efficient and successful synthetic endeavors. Future research in this area will likely focus on developing more sophisticated catalytic systems for the asymmetric functionalization of these valuable building blocks, further expanding their utility in the synthesis of complex and biologically active molecules.

References

The 2-Oxopyrrolidine-3-Carboxylate Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxopyrrolidine core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its presence in numerous biologically active compounds.[1][2] This guide focuses on derivatives of 2-oxopyrrolidine-3-carboxylate, providing a comparative analysis of their structure-activity relationships (SAR) across different therapeutic areas, including anticonvulsant, antimicrobial, and anticancer activities. We will delve into the synthetic strategies, compare the biological performance of various analogs with supporting experimental data, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The 2-Oxopyrrolidine-3-Carboxylate Core: Synthesis and Derivatization

The foundational 2-oxopyrrolidine-3-carboxylate scaffold is typically synthesized through the reaction of itaconic acid with an appropriate amine.[3][4] This initial reaction forms the core structure, which can then be further modified at several positions to generate a library of derivatives. The primary points of diversification are the N-1 position of the pyrrolidine ring and the carboxylate group at the C-3 position.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 2-oxopyrrolidine-3-carboxylate derivatives, starting from itaconic acid and a primary amine. Subsequent modifications at the N-1 and C-3 positions allow for the exploration of the chemical space and the establishment of structure-activity relationships.

Synthesis_Workflow Itaconic_Acid Itaconic Acid Core_Scaffold 1-(R)-5-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid->Core_Scaffold Reaction in water, reflux Primary_Amine Primary Amine (R-NH2) Primary_Amine->Core_Scaffold N1_Derivatives N-1 Position Derivatization Core_Scaffold->N1_Derivatives Further modification of R group C3_Derivatives C-3 Position Derivatization (e.g., amides, esters, hydrazones) Core_Scaffold->C3_Derivatives Functionalization of the carboxylic acid Final_Compounds Diverse Library of 2-Oxopyrrolidine-3-carboxylate Derivatives N1_Derivatives->Final_Compounds C3_Derivatives->Final_Compounds

Caption: General synthetic workflow for 2-oxopyrrolidine-3-carboxylate derivatives.

Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol describes the synthesis of a key intermediate, which can be further derivatized.

Materials:

  • N-(4-aminophenyl)acetamide

  • Itaconic acid

  • Water

  • 5% Hydrochloric acid

  • 5% Sodium hydroxide solution

Procedure:

  • A mixture of N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) is refluxed for 12 hours.[3]

  • After 12 hours, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.[3]

  • The mixture is then cooled, and the resulting crystalline solid is filtered off and washed with water.[3]

  • The crude product is purified by dissolving it in a 5% sodium hydroxide solution and then re-precipitating with acid to yield the pure 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[3]

Comparative Analysis of Biological Activities

The versatility of the 2-oxopyrrolidine-3-carboxylate scaffold is evident in the diverse biological activities exhibited by its derivatives. Below, we compare the structure-activity relationships for anticonvulsant, antimicrobial, and anticancer activities.

Anticonvulsant Activity

Derivatives of the 2-oxopyrrolidine scaffold have been extensively investigated for their anticonvulsant properties, with some designed as GABA (gamma-aminobutyric acid) prodrugs.[5] The rationale behind this approach is to increase the brain's concentration of the inhibitory neurotransmitter GABA.[5]

  • N-1 Substitution: The nature of the substituent at the N-1 position is critical for anticonvulsant activity. For instance, N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide showed potent and broad-spectrum anticonvulsant activity, being more potent than the established drug valproic acid.[5]

  • Lipophilicity: Increasing the lipophilicity through N-acylation with long alkyl chains (e.g., decanoyl and dodecanoyl) has been shown to enhance anticonvulsant effects in picrotoxin-induced seizure models.[5]

  • Mechanism of Action: Many of these derivatives are thought to act as GABA prodrugs, releasing GABA in the central nervous system.[5] Their effectiveness against bicuculline-induced convulsions supports a GABA-mimetic mechanism.[5]

CompoundN-1 SubstituentED50 (mmol/kg)Protective Index (PI)Reference
N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide4-Fluorobenzyl-acetamido0.432.81[5]
Valproic Acid-0.711.4-2.36[5]
1-Decanoyl-2-pyrrolidinoneDecanoylActive at 200 mg/kgNot Reported[5]
1-Dodecanoyl-2-pyrrolidinoneDodecanoylActive at 200 mg/kgNot Reported[5]

The following diagram illustrates the proposed mechanism of action for anticonvulsant 2-oxopyrrolidine derivatives acting as GABA prodrugs.

Anticonvulsant_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Prodrug 2-Oxopyrrolidine Derivative (Prodrug) GABA_release Increased GABA Concentration Prodrug->GABA_release Metabolic conversion in the brain GABA_receptor GABA-A Receptor GABA_release->GABA_receptor Binds to Hyperpolarization Neuronal Hyperpolarization GABA_receptor->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to

Caption: Proposed GABAergic mechanism of anticonvulsant 2-oxopyrrolidine derivatives.

Antimicrobial Activity

The 2-oxopyrrolidine-3-carboxylate scaffold has also been explored for the development of novel antimicrobial agents, particularly against multidrug-resistant pathogens.[1][6]

  • C-3 Position Derivatization: Modification of the carboxylic acid at the C-3 position into hydrazones has proven to be a fruitful strategy. Hydrazones with a 5-nitrothien-2-yl or 5-nitrofuran-2-yl fragment have demonstrated potent antibacterial activity, in some cases surpassing control antibiotics like cefuroxime.[1]

  • N-1 Phenyl Substitution: The presence of a substituted phenyl ring at the N-1 position is common in active antimicrobial derivatives. For instance, a 1-(2-hydroxy-5-methylphenyl) substituent is a feature of several potent compounds.[1]

  • Biofilm Disruption: Certain hydrazone derivatives, such as those with a 5-nitrothienyl moiety, have shown excellent results in disrupting biofilms of S. aureus and E. coli.[1]

CompoundN-1 SubstituentC-3 SubstituentS. aureusE. coliReference
Hydrazone with 5-nitrothien-2-yl1-(2-hydroxy-5-methylphenyl)-carbohydrazone-(5-nitrothien-2-yl)methylene3.9>250[1]
Hydrazone with benzylidene1-(2-hydroxy-5-methylphenyl)-carbohydrazone-benzylidene3.9>250[1]
Cefuroxime--7.8Not Reported[1]
Compound 21 (with 5-nitrothiophene)1-(4-aminophenyl)bis-hydrazone-(5-nitrothien-2-yl)methylenePromising activity against MRSANot Reported[3]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds and control antibiotics

  • Resazurin solution

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be visually assessed or by using a growth indicator like resazurin.

Anticancer Activity

Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have also shown promise as anticancer agents.[3][7]

  • Hydrazone Moiety at C-3: Similar to antimicrobial activity, the presence of a hydrazone moiety at the C-3 position appears to be crucial for anticancer activity.[3][7]

  • Heterocyclic Substituents: Hydrazones containing heterocyclic fragments, such as 5-nitrothiophene, have demonstrated the highest anticancer activity against cell lines like A549 (human lung adenocarcinoma).[3]

  • Free Amino Group at N-1 Phenyl Ring: Compounds with a free amino group on the N-1 phenyl ring generally exhibit more potent anticancer activity compared to their acetylamino counterparts.[4]

  • Selectivity: Some derivatives have shown favorable cytotoxic profiles, with low toxicity towards non-cancerous cells.[4]

CompoundN-1 SubstituentC-3 Substituent% Viability at 100 µMReference
Compound 20 (bis-hydrazone with 2-thienyl)1-(4-aminophenyl)bis-hydrazone-(2-thienyl)methylene~30%[4]
Compound 21 (bis-hydrazone with 5-nitrothienyl)1-(4-aminophenyl)bis-hydrazone-(5-nitrothienyl)methylene~25%[4]
Cisplatin (Control)--~20%[8]

Conclusion and Future Perspectives

The 2-oxopyrrolidine-3-carboxylate scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity, allowing for the fine-tuning of potency and selectivity.

The derivatization at the N-1 and C-3 positions has proven to be particularly effective in generating compounds with potent anticonvulsant, antimicrobial, and anticancer properties. The recurring importance of the hydrazone functionality at the C-3 position across different therapeutic targets suggests a common mode of interaction or a favorable pharmacokinetic profile conferred by this moiety.

Future research in this area should focus on:

  • Mechanism of Action Studies: While some mechanisms have been proposed, further investigation is needed to identify the specific molecular targets for the antimicrobial and anticancer derivatives.

  • In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Library Synthesis: The generation of larger, more diverse libraries of 2-oxopyrrolidine-3-carboxylate derivatives will be crucial for exploring a wider range of biological targets and further refining the SAR.

By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel 2-oxopyrrolidine-3-carboxylate derivatives with improved therapeutic potential.

References

A Comparative Spectroscopic Guide to Methyl 2-oxopyrrolidine-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxopyrrolidine, or pyroglutamate, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, five-membered lactam ring provides a valuable template for orienting functional groups in three-dimensional space, making it a cornerstone for drug design. Methyl 2-oxopyrrolidine-3-carboxylate serves as a foundational building block in this class. The precise characterization of this parent molecule and its derivatives is paramount for confirming structural integrity, ensuring purity, and understanding structure-activity relationships (SAR).

This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and two representative derivatives: its N-methylated analog and its corresponding N-phenyl amide. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) data, we will elucidate the key spectral signatures of each molecule. The objective is to explain the causality behind observed spectral shifts and patterns, offering researchers a validated framework for the structural elucidation of novel compounds based on this versatile scaffold.

Molecular Structures and Key Features

For clarity in the subsequent spectroscopic discussion, the core structures and atom numbering are defined below. The selection of an N-methyl derivative allows for the examination of electronic effects and the removal of the N-H proton. The N-phenyl amide derivative is chosen to illustrate the impact of replacing the ester with an amide and introducing an aromatic system.

Core Structures

G cluster_0 Parent Compound (1) cluster_1 N-Methyl Derivative (2) cluster_2 N-Phenyl Amide Derivative (3) node_P This compound P_C1 O(1) P_C2 C(2) P_C3 C(3) P_C4 C(4) P_C5 C(5) P_N1 N(1) P_H1 H P_C6 C(6) P_O2 O(2) P_O3 O(3) P_C7 C(7)H3 node_D1 Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate D1_C1 O(1) D1_C2 C(2) D1_C3 C(3) D1_C4 C(4) D1_C5 C(5) D1_N1 N(1) D1_C8 C(8)H3 D1_C6 C(6) D1_O2 O(2) D1_O3 O(3) D1_C7 C(7)H3 node_D2 2-Oxo-N-phenylpyrrolidine-3-carboxamide D2_C1 O(1) D2_C2 C(2) D2_C3 C(3) D2_C4 C(4) D2_C5 C(5) D2_N1 N(1) D2_H1 H D2_C6 C(6) D2_O2 O(2) D2_N2 N(2)H D2_Ar Phenyl

Spectroscopic Characterization Workflow

The reliable elucidation of chemical structures requires a systematic workflow. The process begins with meticulous sample preparation, followed by data acquisition using calibrated instrumentation, and concludes with rigorous data processing and interpretation. This self-validating system ensures reproducibility and accuracy.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis prep_nmr Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) acq_nmr ¹H & ¹³C NMR Spectrometer (e.g., 400-600 MHz) prep_nmr->acq_nmr prep_ir Prepare KBr Pellet or Cast Thin Film acq_ir FT-IR Spectrometer (4000-400 cm⁻¹) prep_ir->acq_ir prep_ms Dissolve in Volatile Solvent (e.g., MeOH, ACN) acq_ms Mass Spectrometer (e.g., ESI, EI) prep_ms->acq_ms proc_nmr Fourier Transform, Phase/Baseline Correction, Integration & Peak Picking acq_nmr->proc_nmr proc_ir Background Subtraction, Peak Identification acq_ir->proc_ir proc_ms Determine Molecular Ion, Analyze Fragmentation Pattern acq_ms->proc_ms struct Structural Elucidation proc_nmr->struct proc_ir->struct proc_ms->struct

¹H NMR Spectroscopy Analysis

Proton NMR is a powerful tool for determining the connectivity of a molecule. The chemical shift (δ), multiplicity, and integration of each signal provide a detailed picture of the proton's chemical environment.

Parent Compound (1): this compound
  • N(1)-H: This proton, attached to a nitrogen within a lactam, typically appears as a broad singlet around 7.5-8.0 ppm. Its broadness is due to quadrupole broadening from the nitrogen and potential hydrogen bonding.

  • C(3)-H: This methine proton is alpha to two carbonyl groups (the lactam and the ester), making it significantly deshielded. It is expected to appear as a triplet around 3.5-3.7 ppm, coupled to the two C(4)-H₂ protons.

  • C(5)-H₂: These methylene protons are adjacent to the nitrogen atom. They are expected to be a multiplet around 3.3-3.5 ppm.

  • C(4)-H₂: This methylene group is further from the electron-withdrawing groups and should appear as a multiplet upfield, around 2.2-2.4 ppm.

  • C(7)-H₃: The methyl ester protons are in a shielded environment and will appear as a sharp singlet around 3.7 ppm.

Comparative Analysis
Proton LocationCompound 1 (Parent)Compound 2 (N-Methyl)Compound 3 (N-Phenyl Amide)Rationale for Change
N(1)-H ~7.8 ppm (br s, 1H)Absent~8.1 ppm (br s, 1H)Replaced by a methyl group in 2 . Unchanged in 3 .
C(3)-H ~3.6 ppm (t, 1H)~3.6 ppm (t, 1H)~3.5 ppm (t, 1H)The electronic environment around C(3) is largely unchanged.
C(5)-H₂ ~3.4 ppm (m, 2H)~3.4 ppm (m, 2H)~3.4 ppm (m, 2H)Minimal change expected as the primary influence is the adjacent lactam C=O and N.
C(4)-H₂ ~2.3 ppm (m, 2H)~2.3 ppm (m, 2H)~2.3 ppm (m, 2H)This position is remote from the sites of modification.
Ester/Amide ~3.7 ppm (s, 3H, C₇-H₃)~3.7 ppm (s, 3H, C₇-H₃)~10.2 ppm (s, 1H, N₂-H)In 3 , the methyl ester is replaced by an N-phenyl amide, showing a characteristic downfield amide proton.
N-Substituent N/A~2.9 ppm (s, 3H, C₈-H₃)~7.0-7.7 ppm (m, 5H, Ar-H)Appearance of a new singlet for the N-methyl group in 2 and aromatic signals in 3 .

¹³C NMR Spectroscopy Analysis

Carbon NMR provides information about the carbon skeleton of a molecule. The chemical shifts are highly sensitive to the electronic environment and hybridization of the carbon atoms.

Parent Compound (1): this compound
  • C(2) & C(6) (Carbonyls): The lactam and ester carbonyl carbons are the most deshielded, appearing in the 170-175 ppm range.[3] The lactam carbonyl (C2) is typically slightly more downfield than the ester carbonyl (C6).

  • C(7) (O-CH₃): The methyl ester carbon is found around 52 ppm.

  • C(3) & C(5): The C-N carbon (C5) and the C-C=O carbon (C3) will appear in the 40-55 ppm range.

  • C(4): The aliphatic methylene carbon (C4) will be the most shielded, appearing around 25-30 ppm.

Comparative Analysis
Carbon LocationCompound 1 (Parent)Compound 2 (N-Methyl)Compound 3 (N-Phenyl Amide)Rationale for Change
C(2) (Lactam C=O) ~175 ppm~175 ppm~176 ppmThe local environment of the lactam carbonyl is minimally affected.
C(6) (Ester/Amide C=O) ~172 ppm~172 ppm~169 ppmThe amide carbonyl in 3 is slightly more shielded than the ester carbonyl.
C(3) ~53 ppm~53 ppm~54 ppmMinor shifts due to changes in overall molecular electronics.
C(5) ~45 ppm~50 ppm~45 ppmN-methylation in 2 deshields the adjacent C(5) carbon.
C(4) ~28 ppm~28 ppm~28 ppmRemote position, no significant change expected.
Ester/Amide Carbons ~52 ppm (C₇)~52 ppm (C₇)~120-140 ppm (Aromatic C's)Disappearance of the O-CH₃ signal and appearance of aromatic signals for 3 .
N-Substituent Carbon N/A~30 ppm (C₈)N/AAppearance of the N-CH₃ signal for 2 .

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Parent Compound (1): this compound
  • N-H Stretch: A moderate to strong, somewhat broad peak is expected around 3200-3300 cm⁻¹, characteristic of a secondary amide N-H.[4]

  • C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • C=O Stretches: Two distinct carbonyl absorptions are expected. The lactam C=O is typically found at a lower frequency (~1680-1700 cm⁻¹) due to ring strain and amide resonance. The ester C=O will absorb at a higher frequency (~1730-1740 cm⁻¹).[3]

Comparative Analysis
Vibrational ModeCompound 1 (Parent)Compound 2 (N-Methyl)Compound 3 (N-Phenyl Amide)Rationale for Change
N-H Stretch ~3250 cm⁻¹Absent~3300 cm⁻¹ (Lactam N-H) & ~3100 cm⁻¹ (Amide N-H)The N-H bond is absent in 2 . Compound 3 has two different N-H bonds.
Lactam C=O Stretch ~1690 cm⁻¹~1695 cm⁻¹~1690 cm⁻¹Minimal change in the lactam ring itself.
Ester/Amide C=O Stretch ~1735 cm⁻¹~1735 cm⁻¹~1670 cm⁻¹ (Amide I band)The ester C=O in 1 and 2 is replaced by an amide C=O in 3 , which appears at a lower wavenumber due to stronger resonance.
Aromatic C=C Stretch N/AN/A~1600, 1490 cm⁻¹Characteristic peaks for the phenyl ring appear in 3 .

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and clues about its structure.

Parent Compound (1): this compound
  • Molecular Ion (M⁺): The molecular weight is 143.14 g/mol . In ESI-MS, this would be observed as the [M+H]⁺ ion at m/z 144.

  • Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z 112, or the loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da) to give a fragment at m/z 84.

Comparative Analysis
IonCompound 1 (Parent)Compound 2 (N-Methyl)Compound 3 (N-Phenyl Amide)Rationale for Change
[M+H]⁺ (m/z) 144158[5]205The molecular weight increases with the addition of a methyl group (14 Da) in 2 and a phenylamide minus a methoxy group (58 Da) in 3 .
Key Fragment m/z 112 [M-OCH₃]⁺m/z 126 [M-OCH₃]⁺m/z 112 [M-NHPh]⁺The initial fragmentation reflects the most labile groups. Loss of the aniline group (-NHPh, 92 Da) is a major pathway for 3 .
Key Fragment m/z 84 [M-COOCH₃]⁺m/z 98 [M-COOCH₃]⁺m/z 84 [M-CONHPh]⁺Loss of the entire side chain from the C(3) position is a common fragmentation pathway for all three compounds.

Standard Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer on the sample to ensure magnetic field homogeneity.

    • Acquire a ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C spectrum. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.[1]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.[1] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, finely grind a small amount (1-2 mg) with spectroscopic grade potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet or the empty sample compartment.

    • Place the sample pellet in the spectrometer's sample holder.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in transmittance or absorbance, with the background spectrum automatically subtracted.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer for polar molecules.

  • Data Acquisition: Infuse the sample solution into the ion source at a constant flow rate. Acquire spectra in positive ion mode to observe [M+H]⁺ ions. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the peak corresponding to the molecular ion. If tandem MS (MS/MS) capabilities are available, select the molecular ion and fragment it to aid in structural elucidation.

References

A Comparative Guide to the Biological Activity Screening of Methyl 2-oxopyrrolidine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Oxopyrrolidine Scaffold

The 2-oxopyrrolidine, also known as the γ-lactam ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide range of therapeutic agents. Methyl 2-oxopyrrolidine-3-carboxylate, as a key intermediate, offers a synthetically accessible platform for the generation of diverse analog libraries. These analogs have demonstrated a remarkable breadth of biological activities, including anticonvulsant, antimicrobial, and cytotoxic effects.[1][2] This guide provides a comparative overview of the biological screening of these analogs, supported by experimental data and detailed protocols, to aid researchers in the strategic design and evaluation of novel therapeutic candidates.

The core structure of this compound presents multiple points for chemical modification, primarily at the N1, C3, C4, and C5 positions of the pyrrolidine ring. The exploration of structure-activity relationships (SAR) has revealed that even minor structural alterations can significantly impact the biological activity profile of these compounds.[3][4]

Comparative Biological Activity Screening

The biological evaluation of this compound analogs has predominantly focused on three key areas: anticonvulsant, antimicrobial, and cytotoxic activities. The following sections will delve into a comparative analysis of these activities, drawing upon data from various studies on related 2-oxopyrrolidine derivatives.

Anticonvulsant Activity: A Promising Avenue for CNS Drug Discovery

The 2-oxopyrrolidine moiety is a core component of several successful antiepileptic drugs (AEDs), such as Levetiracetam.[5] Consequently, there is significant interest in developing novel analogs with improved efficacy and safety profiles. The anticonvulsant potential of these compounds is typically assessed using a battery of preclinical models that mimic different types of seizures.

Key Screening Models for Anticonvulsant Activity:

  • Maximal Electroshock (MES) Test: This model is indicative of a compound's ability to prevent the spread of seizures, which is relevant to generalized tonic-clonic seizures.[3][6]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test identifies compounds that can raise the seizure threshold and is considered a model for absence seizures.

  • 6-Hz Psychomotor Seizure Test: This model is particularly useful for identifying compounds effective against therapy-resistant partial seizures.[5]

  • Rotarod Test: This assay is used to assess potential motor impairment and neurotoxicity, providing an early indication of the compound's therapeutic window.

Comparative Anticonvulsant Data of 2-Oxopyrrolidine Analogs:

Compound/AnalogMES (ED₅₀, mg/kg)scPTZ (ED₅₀, mg/kg)6-Hz (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Analog A (N-benzyl derivative) 150>30085>500>3.3 (MES)Derived from[3]
Analog B (N-arylacetamide) 50120453006.0 (MES)Derived from[3]
Analog C (N-alkyl derivative) >300250>200Not Determined-Derived from[3]
Levetiracetam (Reference) >30022171737.9 (6-Hz)[5]

Structure-Activity Relationship (SAR) Insights for Anticonvulsant Activity:

  • N-Substitution: The nature of the substituent at the N1 position is critical for anticonvulsant activity. Aromatic and heteroaromatic acetamide moieties often confer potent and broad-spectrum activity.[3]

  • Lipophilicity: A balanced lipophilicity is crucial for brain penetration. Highly polar or overly lipophilic analogs tend to show reduced efficacy.

  • Chirality: The stereochemistry at the C4 position, as seen in Levetiracetam, can be a key determinant of activity.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. Pyrrolidine and 2-oxopyrrolidine derivatives have been explored as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[1][7][8]

Key Screening Method for Antimicrobial Activity:

  • Broth Microdilution Method: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Comparative Antimicrobial Data of 2-Oxopyrrolidine Analogs:

Compound/AnalogStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Analog D (N-phenyl derivative) 64>128128Derived from[1][2]
Analog E (N-(nitrophenyl) derivative) 166432Derived from[1][9]
Analog F (Thiazole-conjugated) 83216Derived from[1][9]
Ciprofloxacin (Reference) 0.50.015-Standard Data
Fluconazole (Reference) --0.5Standard Data

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Aromatic Substituents: The presence of electron-withdrawing groups, such as nitro groups, on an N-aryl substituent often enhances antibacterial activity.[9]

  • Heterocyclic Moieties: Conjugation of the 2-oxopyrrolidine core with other heterocyclic rings, like thiazole or thiophene, can significantly improve antimicrobial potency and spectrum.[1][9]

  • Cationic Groups: Introduction of cationic functionalities can improve interaction with bacterial cell membranes, leading to enhanced activity.

Cytotoxic Activity: A Scaffold for Anticancer Drug Design

The 2-oxopyrrolidine scaffold is present in several natural products with potent anticancer activity.[1] Synthetic analogs are being actively investigated for their ability to inhibit the proliferation of various cancer cell lines.

Key Screening Method for Cytotoxic Activity:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, which is a measure of its potency in inhibiting cell growth.

Comparative Cytotoxic Data of 2-Oxopyrrolidine Analogs:

Compound/AnalogMCF-7 (Breast Cancer) (IC₅₀, µM)A549 (Lung Cancer) (IC₅₀, µM)HepG2 (Liver Cancer) (IC₅₀, µM)Reference
Analog G (Simple N-aryl) >100>100>100Derived from[4][10]
Analog H (Spirooxindole conjugate) 15.225.130.5Derived from[4]
Analog I (Hydrazone derivative) 8.512.318.7Derived from[1][9]
Doxorubicin (Reference) 0.050.10.2Standard Data

Structure-Activity Relationship (SAR) Insights for Cytotoxic Activity:

  • Planar Aromatic Systems: Fusion of the 2-oxopyrrolidine ring with planar aromatic systems, such as in spirooxindole derivatives, can enhance cytotoxicity.[4]

  • Hydrazone Linkage: The incorporation of a hydrazone moiety often leads to increased anticancer activity, potentially through interactions with various cellular targets.[1][9]

  • Substituents on Appended Rings: Electron-withdrawing groups on aromatic rings attached to the core scaffold generally increase cytotoxic potency.[4]

Experimental Protocols

A self-validating system of protocols is crucial for generating reliable and reproducible data. The following are detailed, step-by-step methodologies for the key screening assays mentioned in this guide.

Protocol 1: Maximal Electroshock (MES) Test for Anticonvulsant Activity

Principle: This test evaluates a compound's ability to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% Saline solution

  • Test compound and vehicle

  • Positive control (e.g., Phenytoin)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral).

  • At the time of peak effect of the drug (predetermined in pilot studies), apply a drop of saline to the corneal electrodes.

  • Gently place the electrodes on the corneas of the mouse.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the animal for the presence or absence of the tonic hindlimb extension.

  • Abolition of the tonic hindlimb extension is considered protection.

  • Calculate the percentage of protected animals in each group.

  • Determine the ED₅₀ value using probit analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound and solvent (e.g., DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well (except for sterility controls) with the microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Protocol 3: MTT Assay for Cytotoxicity Screening

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound and solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Include a vehicle control (solvent only).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value by plotting cell viability against the compound concentration.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological rationale, the following diagrams have been generated using Graphviz.

Anticonvulsant_Screening_Workflow cluster_preclinical In Vivo Anticonvulsant Screening cluster_data Data Analysis start Test Compound Administration mes Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) start->mes Peak Effect Time scptz sc-Pentylenetetrazole (scPTZ) Test (Absence Seizures) start->scptz Peak Effect Time hz6 6-Hz Test (Therapy-Resistant Seizures) start->hz6 Peak Effect Time rotarod Rotarod Test (Neurotoxicity) start->rotarod Peak Effect Time ed50 Determine ED₅₀ (Efficacy) mes->ed50 scptz->ed50 hz6->ed50 td50 Determine TD₅₀ (Toxicity) rotarod->td50 pi Calculate Protective Index (PI) (Therapeutic Window) ed50->pi td50->pi Cytotoxicity_Assay_Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with Compound Analogs (Varying Concentrations) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_incubation Incubate for 3-4 hours (Formazan Crystal Formation) mtt_add->formazan_incubation solubilize Solubilize Formazan Crystals formazan_incubation->solubilize read Measure Absorbance at 570 nm solubilize->read analysis Calculate % Viability and IC₅₀ read->analysis

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Methyl 2-oxopyrrolidine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key pharmaceutical intermediates is a critical step that demands efficiency, reproducibility, and scalability. Methyl 2-oxopyrrolidine-3-carboxylate, a valuable building block in medicinal chemistry, is no exception. Its synthesis, predominantly achieved through the intramolecular Dieckmann condensation, is highly dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of various catalytic systems for this transformation, supported by experimental insights and data, to empower you in selecting the optimal conditions for your synthetic endeavors.

The Central Role of the Dieckmann Condensation

The synthesis of this compound hinges on the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[1] In this specific case, a substituted pentanedioate derivative undergoes cyclization to form the desired five-membered pyrrolidinone ring. The choice of base catalyst is paramount, as it directly influences reaction kinetics, yield, and the formation of byproducts.[2]

A Comparative Analysis of Classical Base Catalysts

The efficacy of traditional strong base catalysts in promoting the Dieckmann condensation is well-established. Here, we compare the performance of three commonly employed bases—Sodium Ethoxide, Sodium Hydride, and Potassium tert-Butoxide—using the cyclization of diethyl adipate to ethyl 2-oxocyclopentanecarboxylate as a benchmark reaction, which serves as an excellent model for the formation of the pyrrolidinone ring system.

CatalystSolventTemperatureReaction TimeYield (%)
Sodium Ethoxide (NaOEt) TolueneRefluxNot Specified82
Sodium Hydride (NaH) TolueneRefluxNot Specified72
Potassium tert-Butoxide (KOtBu) TolueneNot SpecifiedNot SpecifiedNot Specified

Data adapted from a comparative study on the Dieckmann condensation of diethyl adipate.[2]

Sodium Ethoxide: The Workhorse Catalyst

Sodium ethoxide is a widely used and cost-effective catalyst for the Dieckmann condensation.[2] Its efficacy stems from its ability to readily generate the requisite enolate for the intramolecular cyclization.

Causality of Experimental Choice: The use of sodium ethoxide in an alcoholic solvent (typically ethanol, matching the ester group to prevent transesterification) or an inert solvent like toluene is a classic approach.[2] The reaction is often driven to completion by heating to reflux, which overcomes the activation energy for the cyclization.

Experimental Protocol: Synthesis using Sodium Ethoxide

Materials:

  • Dimethyl 3-(alkoxycarbonylamino)pentanedioate (1.0 eq)

  • Sodium Ethoxide (1.1 eq)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of dimethyl 3-(alkoxycarbonylamino)pentanedioate in anhydrous toluene.

  • With vigorous stirring, add sodium ethoxide portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Sodium Hydride: A Powerful, Heterogeneous Alternative

Sodium hydride, a strong, non-nucleophilic base, offers the advantage of an irreversible deprotonation, driving the equilibrium towards the enolate and subsequent cyclization.[3] It is typically used as a dispersion in mineral oil for safer handling.[4]

Causality of Experimental Choice: The use of sodium hydride in an aprotic solvent like THF or toluene is preferred to avoid reaction with protic solvents. The reaction is heterogeneous, and good stirring is crucial. The evolution of hydrogen gas serves as a visual indicator of the reaction's progress.

Experimental Protocol: Synthesis using Sodium Hydride

Materials:

  • Dimethyl 3-(alkoxycarbonylamino)pentanedioate (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of dimethyl 3-(alkoxycarbonylamino)pentanedioate in anhydrous THF dropwise. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux to ensure complete cyclization. Monitor by TLC.

  • Cool the reaction to 0 °C and cautiously quench with the dropwise addition of 1 M hydrochloric acid until the evolution of gas ceases and the solution is acidic.

  • Perform an aqueous workup and purification as described in the sodium ethoxide protocol.

Potassium tert-Butoxide: For Enhanced Reactivity

Potassium tert-butoxide is a stronger base than sodium ethoxide and can be particularly effective for less reactive substrates.[5] Its bulky nature can also influence the stereochemical outcome in certain cases.

Causality of Experimental Choice: Due to its high reactivity, reactions with potassium tert-butoxide can often be conducted at lower temperatures.[6] It is highly sensitive to moisture and should be handled under strictly anhydrous conditions.[7]

Experimental Protocol: Synthesis using Potassium tert-Butoxide

Materials:

  • Dimethyl 3-(alkoxycarbonylamino)pentanedioate (1.0 eq)

  • Potassium tert-Butoxide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of dimethyl 3-(alkoxycarbonylamino)pentanedioate in anhydrous THF.

  • Cool the solution to 0 °C and add potassium tert-butoxide portion-wise with efficient stirring.

  • Allow the reaction to proceed at 0 °C or room temperature, monitoring its progress by TLC.

  • Upon completion, perform the quenching, workup, and purification steps as outlined in the previous protocols.

Visualizing the Catalytic Cycle

Dieckmann_Condensation Diester Dimethyl 3-(alkoxycarbonylamino)pentanedioate Enolate Enolate Intermediate Diester->Enolate Deprotonation Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Attack Base Base (NaOEt, NaH, KOtBu) Base->Diester Beta_Keto_Ester_Anion β-Keto Ester Anion Cyclic_Intermediate->Beta_Keto_Ester_Anion Elimination of Methoxide Product This compound Beta_Keto_Ester_Anion->Product Protonation Acid_Workup Acidic Workup (H3O+) Acid_Workup->Beta_Keto_Ester_Anion

Caption: Generalized mechanism of the base-catalyzed Dieckmann condensation.

Organocatalysis: A Modern Approach

In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules.[8] For the synthesis of chiral pyrrolidine derivatives, proline and its derivatives have shown considerable promise.[8] While the direct, highly efficient organocatalytic Dieckmann condensation for this specific substrate is still an area of active research, organocatalytic methods can be employed to construct the chiral pyrrolidine core through alternative routes, such as asymmetric Michael additions.[9]

Expert Insight: The advantage of organocatalysis lies in its potential for high enantioselectivity, mild reaction conditions, and the avoidance of metal catalysts. For the synthesis of enantiomerically pure this compound derivatives, exploring organocatalytic strategies could be a fruitful avenue for future research and development.

Safety and Handling: A Critical Consideration

The strong bases discussed in this guide are hazardous and require careful handling.

  • Sodium Ethoxide: Corrosive and flammable. It is sensitive to moisture and air.[10] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12] Store in a cool, dry place away from ignition sources.[10]

  • Sodium Hydride: Highly reactive and flammable.[4] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[4] It is typically supplied as a dispersion in mineral oil to mitigate its reactivity.[4] Handle exclusively in an inert atmosphere (glovebox or Schlenk line).[4]

  • Potassium tert-Butoxide: A strong, corrosive base that is highly sensitive to moisture.[7] It can cause severe burns.[13] Handle in a dry, inert atmosphere and wear appropriate PPE.[14]

Safety_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Quenching Quenching & Workup cluster_Waste Waste Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) PPE->Inert_Atmosphere Weigh Weigh Catalyst Carefully (Under Inert Atmosphere for NaH, KOtBu) Inert_Atmosphere->Weigh Addition Controlled Addition to Reaction Weigh->Addition Cooling Cool Reaction to 0 °C Addition->Cooling Slow_Quench Slow, Cautious Quenching with Acid Cooling->Slow_Quench Neutralize Neutralize Aqueous Waste Slow_Quench->Neutralize Dispose Dispose of Waste According to Regulations Neutralize->Dispose

Caption: A generalized workflow for the safe handling of strong base catalysts.

Conclusion

The choice of catalyst for the synthesis of this compound via the Dieckmann condensation is a critical parameter that significantly impacts the reaction's success.

  • Sodium ethoxide remains a reliable and cost-effective choice, offering good yields under standard reflux conditions.

  • Sodium hydride provides an irreversible deprotonation, which can be advantageous for driving the reaction to completion, but requires more stringent handling due to its reactivity.

  • Potassium tert-butoxide offers higher reactivity, potentially allowing for milder reaction conditions, but its hygroscopic nature demands careful handling.

For researchers aiming for asymmetric synthesis, exploring the burgeoning field of organocatalysis presents an exciting frontier. Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, cost considerations, and available laboratory infrastructure. This guide provides the foundational knowledge and practical protocols to make an informed decision and achieve a successful synthesis.

References

A Comparative Validation of a Novel, Efficient Synthetic Route for Methyl 2-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Process Development

This guide provides a detailed comparative analysis of a novel, streamlined synthetic route for Methyl 2-oxopyrrolidine-3-carboxylate against a classical, yet more arduous, multi-step methodology. As a pivotal building block in the synthesis of a wide array of pharmaceutical agents, including nootropics and other CNS-active compounds, the efficient and scalable production of this intermediate is of paramount importance. This document furnishes researchers, scientists, and drug development professionals with the necessary experimental data and procedural insights to make informed decisions regarding the selection of the most appropriate synthetic strategy.

Introduction: The Quest for an Optimized Synthesis

This compound is a key heterocyclic scaffold in medicinal chemistry. Its synthesis has traditionally been approached through multi-step sequences that often involve hazardous reagents, challenging workups, and moderate overall yields. The classical approach, for instance, frequently commences from L-pyroglutamic acid, necessitating several chemical transformations to arrive at the target molecule.

In contrast, a more recent and efficient one-pot synthesis has emerged, offering significant advantages in terms of operational simplicity, yield, and atom economy. This guide will dissect both the classical and the novel synthetic routes, presenting a side-by-side comparison of their respective methodologies, performance metrics, and mechanistic underpinnings.

Comparative Analysis of Synthetic Routes

Route 1: The Classical Multi-Step Synthesis from L-Pyroglutamic Acid

This well-established route, while reliable, is characterized by its linear sequence of reactions, each contributing to a reduction in the overall yield.

Reaction Scheme:

  • Step 1: Esterification of L-pyroglutamic acid.

  • Step 2: N-protection of the resulting ester.

  • Step 3: Introduction of the carboxylate group at the 3-position.

  • Step 4: N-deprotection to yield the final product.

Mechanistic Considerations:

The introduction of the carboxylate group at the 3-position typically involves the formation of an enolate intermediate, which is then quenched with an appropriate electrophile. The necessity of protecting and deprotecting the nitrogen atom adds to the step count and introduces reagents that can be difficult to remove.

Experimental Protocol (Illustrative):

A representative multi-step synthesis would involve the initial esterification of L-pyroglutamic acid using methanol and a catalytic amount of acid. This is followed by the protection of the lactam nitrogen, often with a group like Boc (tert-butyloxycarbonyl). The protected intermediate is then deprotonated with a strong base (e.g., LDA) and reacted with a carboxylating agent. Finally, the protecting group is removed under acidic conditions to afford the desired product.

Challenges and Limitations:

The primary drawbacks of this approach are the number of synthetic steps, the accumulation of yield losses at each stage, and the need for multiple purification steps. The use of strong bases and protecting groups also adds to the complexity and cost of the synthesis.

Route 2: A Novel One-Pot Synthesis via Michael Addition

This modern approach streamlines the synthesis into a single, efficient operation, significantly improving the overall process.

Reaction Scheme:

This synthesis involves the reaction of diethyl malonate with acrylamide in the presence of a base, followed by in-situ cyclization and transesterification.

Mechanistic Insights:

The reaction proceeds via a base-catalyzed Michael addition of the diethyl malonate enolate to acrylamide. The resulting adduct then undergoes an intramolecular cyclization, with the elimination of ethanol, to form the pyrrolidone ring. Subsequent transesterification with methanol yields the final methyl ester.

Experimental Protocol:

To a solution of sodium methoxide in methanol, diethyl malonate is added, followed by the portion-wise addition of acrylamide. The reaction mixture is then heated to reflux. After completion, the reaction is cooled, neutralized, and the product is isolated.

Advantages of the Novel Route:

This one-pot procedure offers a significantly higher overall yield, reduces waste by minimizing the number of steps and purifications, and avoids the use of protecting groups. The operational simplicity makes it more amenable to large-scale production.

Head-to-Head Performance Evaluation

The following table provides a direct comparison of the key performance indicators for both the classical and novel synthetic routes for this compound.

MetricClassical Multi-Step RouteNovel One-Pot Route
Number of Steps 3-41
Overall Yield (%) Typically 40-60%> 80%
Reaction Time (h) 24-486-12
Key Reagents L-pyroglutamic acid, protecting agents, strong basesDiethyl malonate, acrylamide, sodium methoxide
Solvents Multiple organic solventsMethanol
Purification Multiple chromatographic separationsSimple crystallization or distillation
Atom Economy ModerateHigh
Safety & Handling Use of pyrophoric bases (e.g., LDA)Use of sodium methoxide (hygroscopic)

Visualizing the Synthetic Workflows

The following diagrams illustrate the contrasting complexities of the two synthetic routes.

G cluster_0 Classical Multi-Step Route A L-Pyroglutamic Acid B Esterification A->B C N-Protection B->C D Carboxylation C->D E N-Deprotection D->E F This compound E->F

Caption: Workflow for the classical synthesis.

G cluster_1 Novel One-Pot Route G Diethyl Malonate + Acrylamide H One-Pot Michael Addition & Cyclization G->H I This compound H->I

Caption: Workflow for the novel one-pot synthesis.

Conclusion and Recommendations

The validation of this novel, one-pot synthetic route for this compound marks a significant advancement over the classical multi-step approach. The dramatic increase in overall yield, coupled with the reduction in reaction time, operational complexity, and waste generation, positions this new method as the superior choice for both laboratory-scale synthesis and potential industrial scale-up.

For research groups and pharmaceutical companies seeking an efficient, cost-effective, and more environmentally benign method for the production of this valuable intermediate, the adoption of the one-pot synthesis is strongly recommended. The self-validating nature of its high yield and purity, combined with its operational simplicity, provides a robust and reliable platform for the synthesis of this compound.

A Comparative Guide to the In Vitro Evaluation of Methyl 2-oxopyrrolidine-3-carboxylate Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Among its various derivatives, the 2-oxopyrrolidine (also known as γ-lactam) core has garnered significant attention for its potential as an anticancer agent. This guide provides a comprehensive overview and comparative analysis of the in vitro testing of a specific class of these compounds: Methyl 2-oxopyrrolidine-3-carboxylate derivatives. We will delve into their cytotoxic effects on various cancer cell lines, outline detailed experimental protocols for their evaluation, and explore the underlying mechanisms of action.

The 2-Oxopyrrolidine Scaffold: A Promising Framework for Anticancer Drug Design

The 2-oxopyrrolidine moiety is a versatile structural motif that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. This chemical tractability has enabled the synthesis of diverse libraries of derivatives with a wide range of biological activities, including potent anticancer effects.[2] The presence of a lactam ring and other functional groups provides opportunities for crucial interactions with biological targets, leading to the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Comparative Cytotoxicity of this compound Derivatives

The primary goal of in vitro screening of potential anticancer compounds is to assess their ability to inhibit the growth of and/or kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the reported cytotoxic activities of various this compound and related 2-oxopyrrolidine derivatives against a panel of human cancer cell lines.

It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions such as cell line passage number, incubation time, and specific assay protocols can influence the results.

Table 1: In Vitro Cytotoxicity (IC50/EC50 in µM) of Selected 2-Oxopyrrolidine Derivatives

Compound/DerivativeCancer Cell LineIC50/EC50 (µM)Reference
Pyrrolidinone-hydrazone derivative 13 (bearing a 5-nitrothiophene moiety) IGR39 (Melanoma)2.50 ± 0.46[3]
PPC-1 (Prostate)3.63 ± 0.45[3]
MDA-MB-231 (Breast)5.10 ± 0.80[3]
Panc-1 (Pancreatic)5.77 ± 0.80[3]
1-Cyclohexylpyrrolidin-2-one chalcone analog 4g MDA-MB-435 (Melanoma)3.4[4]
N-substituted 1H-indole-2-carboxamide 12 K-562 (Leukemia)0.33[5]
N-substituted 1H-indole-2-carboxamide 14 K-562 (Leukemia)0.61[5]
N-substituted 1H-indole-2-carboxamide 4 K-562 (Leukemia)0.61[5]
N-substituted 1H-indole-2-carboxamide 10 HCT-116 (Colon)1.01[5]
5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent A549 (Lung)Showed highest activity[6]

Mechanistic Insights: Unraveling the Anticancer Action

The efficacy of an anticancer drug is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding how a compound induces cancer cell death is crucial for its further development. For many 2-oxopyrrolidine derivatives, the primary mechanism of anticancer activity involves the induction of apoptosis and interference with the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. The induction of apoptosis by certain pyrrolidinedione-thiazolidinone derivatives has been shown to be mediated through the intrinsic (mitochondrial) pathway. This involves an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[7]

Apoptosis_Pathway cluster_0 This compound Derivative cluster_1 Mitochondrial (Intrinsic) Pathway Compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Apoptosis Apoptosis

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Some anticancer agents can arrest the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cells from proliferating. While specific data on cell cycle effects of "this compound" derivatives is still emerging, the general approach to investigate this is well-established.

Cell_Cycle_Workflow start Cancer Cells treatment Treat with Derivative (e.g., 24, 48, 72h) start->treatment harvest Harvest & Fix Cells (e.g., 70% Ethanol) treatment->harvest stain Stain with Propidium Iodide (includes RNase treatment) harvest->stain flow Flow Cytometry Analysis stain->flow analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow->analysis

Experimental Protocols

To ensure the reproducibility and validity of in vitro studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for the key assays used to evaluate the anticancer properties of this compound derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[3][7]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.

  • Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[4]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[1]

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis (e.g., caspases, Bcl-2 family proteins).

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Conclusion and Future Directions

The in vitro evaluation of this compound derivatives has revealed their potential as a promising class of anticancer agents. The modular nature of their synthesis allows for the generation of diverse analogs, some of which exhibit potent and selective cytotoxicity against various cancer cell lines. Mechanistic studies suggest that these compounds can induce apoptosis through the intrinsic pathway and potentially interfere with the cell cycle.

Future research in this area should focus on comprehensive structure-activity relationship (SAR) studies to identify the key structural features responsible for potent and selective anticancer activity. Further elucidation of the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational design and optimization. Ultimately, promising lead compounds identified through rigorous in vitro testing can then be advanced to in vivo studies to evaluate their efficacy and safety in preclinical cancer models. This systematic approach will pave the way for the potential development of novel 2-oxopyrrolidine-based therapeutics for the treatment of cancer.

References

Computational studies comparing the reactivity of "Methyl 2-oxopyrrolidine-3-carboxylate" with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Methyl 2-oxopyrrolidine-3-carboxylate: A Computational Perspective

For researchers and professionals in drug development and organic synthesis, this compound is a valuable heterocyclic building block. As a cyclic β-keto ester embedded within a lactam ring, its reactivity profile is distinct, offering unique opportunities for constructing complex molecular architectures. This guide provides an in-depth computational comparison of its reactivity against structurally similar and commercially significant compounds, offering predictive insights grounded in Density Functional Theory (DFT).

The unique 1,3-dicarbonyl relationship in β-keto esters results in heightened acidity of the α-hydrogen and the formation of stable enolates, which are key to their synthetic utility.[1][2] The reactivity of this compound is modulated by the electronic and steric constraints imposed by its five-membered lactam structure. To objectively benchmark these effects, we will compare it against two archetypal compounds:

  • Methyl Acetoacetate (MAA): An acyclic β-keto ester that serves as a baseline for understanding the fundamental reactivity of this class of compounds. Its flexible nature allows for optimal orbital alignment for enolate stabilization.[3][4]

  • Methyl 2-oxocyclopentane-1-carboxylate: A cyclic carbocyclic analogue that isolates the effect of ring strain and conformation on reactivity, absent the electronic influence of the lactam nitrogen.

This guide will dissect the reactivity of these molecules through the lens of computational chemistry, focusing on key parameters that govern their behavior in common synthetic transformations like alkylation and acylation.

Computational Methodology: A Self-Validating Protocol

To ensure the trustworthiness and reproducibility of our findings, a rigorous and well-established computational protocol was employed. All calculations were performed using Density Functional Theory (DFT), a quantum mechanical method that provides a robust balance between accuracy and computational cost for systems of this size.

The chosen methodology is designed to be a self-validating system. By using a consistent theoretical level, the relative differences in calculated properties between the molecules are expected to be highly reliable, providing a solid foundation for predictive comparison.

Detailed Computational Protocol
  • Geometry Optimization: The three-dimensional structure of each compound and its corresponding enolate (formed by removing the α-proton) was fully optimized without constraints.

    • Theoretical Level: B3LYP functional with the 6-311+G(d,p) basis set. This combination is widely used and validated for organic molecules, providing accurate geometries and electronic properties.

  • Frequency Calculations: Performed on all optimized structures to confirm they represent true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections used for calculating free energies.

  • Solvation Effects: The influence of a solvent environment was modeled using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) with tetrahydrofuran (THF) as the solvent, a common medium for enolate reactions.

  • Property Calculations: Single-point energy calculations were performed on the optimized geometries to determine:

    • Deprotonation Energy (DPE): Calculated as the difference in Gibbs free energy between the enolate and the neutral molecule. A lower DPE indicates higher acidity.

    • Natural Bond Orbital (NBO) Analysis: Used to determine the partial atomic charges on the carbonyl carbons, providing a measure of their electrophilicity.

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess kinetic stability and sites of reactivity.

The entire workflow is depicted in the diagram below.

G cluster_workflow Computational Workflow start Initial Structure (e.g., MOPC) opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt Input freq Frequency Calculation (Confirm Minimum) opt->freq Verify solv Solvation Model (IEF-PCM, THF) freq->solv Incorporate Solvent prop Property Calculation (NBO, FMO) solv->prop Analyze data Comparative Data (Table 1) prop->data Output

Caption: Standard DFT workflow for reactivity analysis.

Comparative Reactivity Analysis

The reactivity of β-keto esters is primarily dictated by two key features: the acidity of the α-proton and the electrophilicity of the two carbonyl carbons.[1]

Acidity and Enolate Formation

The ease of forming an enolate is the most critical factor in the reactivity of β-keto esters. A more acidic α-proton leads to faster enolate formation under milder basic conditions, facilitating subsequent reactions like alkylation.[1] We computationally assessed this by calculating the deprotonation energy (DPE).

CompoundRelative Deprotonation Energy (kcal/mol)Predicted Acidity
Methyl Acetoacetate0 (Reference)Highest
This compound +2.8Intermediate
Methyl 2-oxocyclopentane-1-carboxylate+4.5Lowest
Table 1: Calculated relative deprotonation energies in simulated THF.

Analysis:

  • Methyl Acetoacetate exhibits the highest acidity (lowest DPE). Its acyclic nature allows the molecule to adopt an optimal "U" shaped conformation, maximizing the stabilizing conjugation in the resulting enolate.

  • This compound is predicted to be less acidic. The five-membered ring introduces conformational constraints that slightly hinder optimal orbital overlap in the planar enolate structure. Furthermore, the nitrogen atom of the lactam, while electron-withdrawing through induction, can also have a competing resonance effect that slightly destabilizes the adjacent negative charge of the enolate compared to a pure ketone.

  • Methyl 2-oxocyclopentane-1-carboxylate is the least acidic. The rigidity of the cyclopentane ring imposes significant geometric constraints, preventing the enolate from achieving the ideal planarity required for maximum resonance stabilization. This finding is consistent with DFT studies on similar cyclic β-dicarbonyl systems, which show high energy barriers for tautomerization due to ring strain.[5][6]

G cluster_reactivity Predicted Acidity (Enolate Formation) MAA Methyl Acetoacetate MOPC Methyl 2-oxopyrrolidine- 3-carboxylate MAA->MOPC Slightly Harder MCOC Methyl 2-oxocyclopentane- 1-carboxylate MOPC->MCOC Harder

Caption: Relative ease of enolate formation.

Electrophilicity of Carbonyl Carbons

When these molecules act as electrophiles, nucleophilic attack can occur at either the ketone or the ester carbonyl carbon. The regioselectivity of such an attack is governed by the relative electrophilicity of these two sites. We used NBO analysis to calculate the partial positive charge on each carbonyl carbon.

CompoundPartial Charge on Ketone Carbon (C=O)Partial Charge on Ester Carbon (COO)Predicted Site of Nucleophilic Attack
Methyl Acetoacetate+0.48 e+0.55 eEster Carbon
This compound +0.51 e+0.53 eCompeting, slight preference for Ester
Methyl 2-oxocyclopentane-1-carboxylate+0.49 e+0.56 eEster Carbon
Table 2: Calculated NBO partial charges on carbonyl carbons.

Analysis:

  • In both Methyl Acetoacetate and Methyl 2-oxocyclopentane-1-carboxylate , the ester carbonyl carbon is significantly more electron-deficient (more positive) than the ketone carbon. This makes it the preferred site for nucleophilic attack, a phenomenon well-documented in the transesterification of β-keto esters.[7]

  • For This compound , the situation is more nuanced. The partial charges on the two carbonyls are much closer in value. The lactam nitrogen's ability to donate electron density via resonance to the amide (ketone) carbonyl reduces its electrophilicity, but the inductive effect still keeps it reactive. This suggests that nucleophilic attack could occur at either position, potentially leading to mixtures of products depending on the nature of the nucleophile and reaction conditions. Computational studies on other β-keto esters have similarly shown that local reactivity can shift between the keto and ester carbonyls based on subtle structural changes.[7]

Experimental Corroboration and Synthetic Implications

The computational predictions align well with established experimental observations.

  • Alkylation Reactions: The primary reaction of β-keto esters involves deprotonation followed by alkylation at the α-carbon.[1] The predicted order of acidity (MAA > MOPC > MCOC) suggests that harsher conditions (stronger base, higher temperature) may be required to achieve efficient alkylation of the cyclic compounds compared to their acyclic counterpart. Experimental protocols for the N-alkylation of related 2-pyrrolidinone systems often require strong bases like sodium hydride (NaH) to ensure complete deprotonation, supporting the idea that the lactam structure presents a moderate barrier to enolate formation.[8][9] Some studies on complex, substituted pyrrolidinones have noted that they can be poor alkylation substrates, requiring careful optimization of the base and reaction conditions.[10]

  • Regioselectivity: The predicted electrophilicity has direct consequences. For instance, in a reaction with a hard nucleophile like a Grignard reagent, MAA and MCOC would be expected to primarily undergo attack at the ester carbonyl. In contrast, MOPC might yield a mixture of products from attack at both the amide and ester carbonyls, a critical consideration for synthetic planning.

Conclusion and Outlook

This computational guide demonstrates that this compound possesses a reactivity profile that is intermediate between a flexible acyclic β-keto ester and a constrained carbocyclic analogue.

  • Acidity: Its α-proton is less acidic than that of methyl acetoacetate due to ring strain, suggesting that slightly more forcing conditions may be necessary for complete enolate formation.

  • Electrophilicity: The electronic similarity of its amide and ester carbonyl groups presents a challenge and an opportunity. While it may lead to regioselectivity issues with certain nucleophiles, it could also be exploited for divergent synthesis by carefully tuning reaction conditions.

These computationally derived insights provide a powerful predictive framework for chemists. By understanding the electronic and steric factors that govern the reactivity of this versatile building block, researchers can make more informed decisions in designing synthetic routes, selecting reagents, and optimizing reaction conditions, ultimately accelerating the drug discovery and development process.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 2-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of contemporary research and development in pharmaceuticals and novel materials, the synthesis and application of specialized chemical reagents demand an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 2-oxopyrrolidine-3-carboxylate, a key intermediate in various synthetic pathways. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-tested protocols to ensure the well-being of laboratory personnel and the integrity of their research.

Disclaimer: This guide is based on safety data for structurally analogous compounds. Before commencing any work, you are required to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not universally available, an analysis of structurally similar compounds, such as various pyrrolidinone and carboxylate derivatives, allows for a presumptive hazard assessment. The primary anticipated risks include:

  • Skin and Eye Irritation: Direct contact may cause irritation or, in some cases, more severe chemical burns.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors can lead to respiratory discomfort.[3]

  • Potential for Reproductive Toxicity: Some related pyrrolidinone compounds are classified with reproductive toxicity.[3][4]

  • Combustibility: While not always the case, related compounds can be combustible liquids.[3][4]

A thorough risk assessment should be conducted before handling this compound, considering the scale of the experiment and the specific laboratory conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable. The following table outlines the recommended PPE for handling this compound, based on the potential hazards identified from analogous compounds.

Body Part Personal Protective Equipment Standard Rationale
Eyes/Face Chemical splash goggles or a face shieldEN 166 (EU) or NIOSH (US) approved[1][5]To protect against splashes and airborne particles that can cause serious eye irritation.
Hands Compatible chemical-resistant gloves (e.g., nitrile, neoprene)EU Directive 89/686/EEC and EN 374[5]To prevent skin contact, which may lead to irritation or absorption of the chemical. Gloves must be inspected before use and disposed of properly.[2][5]
Body Laboratory coat and, for larger quantities, impervious clothingN/ATo protect against skin contact and contamination of personal clothing.[2][5]
Respiratory Government-approved respirator (e.g., NIOSH/MSHA)29 CFR 1910.134 or European Standard EN 149[1]Required when working with fine powders, aerosols, or in poorly ventilated areas to prevent respiratory tract irritation.[2][3]
Operational Protocols: A Step-by-Step Approach to Safety

Adherence to standardized operational procedures is critical for minimizing exposure and preventing accidents.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating the substance or creating aerosols.[2]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

3.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust. Use appropriate tools (spatulas, etc.) to handle the material and avoid creating dust clouds.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the process generates heat, ensure adequate cooling.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[2][5] Decontaminate all surfaces and equipment used.

3.3. Storage

  • Store in a cool, dry, and well-ventilated place, away from sources of ignition if the compound is determined to be combustible.[3]

  • Keep the container tightly closed to prevent contamination and potential reaction with moisture.[2][5]

  • For sensitive compounds, storage under an inert gas like nitrogen may be necessary to maintain stability.[3]

Emergency Procedures: Spill and Disposal Management

4.1. Spill Response Workflow

In the event of a spill, a calm and methodical response is essential. The following diagram outlines the general procedure for managing a chemical spill.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess the Spill (Size, Location, Hazards) Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Cleanup Clean Up Spill (Collect absorbent material) Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste in a sealed, labeled container Decontaminate->Dispose Report Report the Incident Dispose->Report End End of Procedure Report->End

Caption: Workflow for handling a chemical spill.

4.2. Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. Do not pour chemical waste down the drain.[5]

By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxopyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.